2-Undecanoylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylundecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-3-4-5-6-7-8-9-13-16(18)15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAZBLPRJWQVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599582 | |
| Record name | 1-(Pyridin-2-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134319-42-9 | |
| Record name | 1-(Pyridin-2-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Undecanoylpyridine
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-undecanoylpyridine, a molecule of interest for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of two core synthetic strategies: the acylation of 2-pyridyl organometallic reagents and a malonate-based synthesis commencing from 2-picolinic acid. Each pathway is critically evaluated for its advantages and limitations, offering field-proven insights into experimental choices. Detailed, step-by-step protocols for each method are provided, alongside visual diagrams of reaction workflows and mechanisms to ensure clarity and reproducibility. This document is intended to serve as a practical resource for the laboratory-scale synthesis of this compound and analogous long-chain 2-acylpyridines.
Introduction: The Significance of 2-Acylpyridines
The pyridine motif is a ubiquitous scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1] The introduction of an acyl group at the 2-position of the pyridine ring gives rise to 2-acylpyridines, a class of compounds with diverse biological activities and applications as key intermediates in organic synthesis. This compound, featuring an eleven-carbon aliphatic chain, is a valuable building block for the synthesis of more complex molecules with potential applications in areas such as antiviral, and anticancer research. The lipophilic undecanoyl chain can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.
The synthesis of 2-acylpyridines, however, is not without its challenges. The electron-deficient nature of the pyridine ring makes it resistant to classical Friedel-Crafts acylation reactions.[2] Furthermore, the basicity of the pyridine nitrogen can lead to undesired side reactions with acylating agents and catalysts.[2] This guide will explore robust and reliable methods to overcome these synthetic hurdles.
Key Synthetic Pathways to this compound
Two principal strategies have emerged as the most viable for the synthesis of this compound:
-
Pathway A: Acylation of 2-Pyridyl Organometallic Reagents. This approach involves the generation of a nucleophilic 2-pyridyl species, such as a Grignard reagent or an organolithium compound, followed by its reaction with an electrophilic source of the undecanoyl group, typically undecanoyl chloride.
-
Pathway B: Malonate Synthesis from 2-Picolinic Acid. This multi-step pathway begins with the activation of 2-picolinic acid to its corresponding acyl chloride. This is followed by a condensation reaction with a malonic ester and subsequent hydrolysis and decarboxylation to yield the target ketone.[3][4]
The choice between these pathways will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway A: Organometallic Acylation | Pathway B: Malonate Synthesis |
| Starting Materials | 2-Halopyridine (e.g., 2-bromopyridine), Magnesium or Organolithium reagent, Undecanoyl chloride | 2-Picolinic acid, Thionyl chloride, Malonic ester, Acid/Base for hydrolysis/decarboxylation |
| Number of Steps | Typically 2 (Grignard/Lithium formation, then acylation) | 3 (Acyl chloride formation, malonate condensation, hydrolysis/decarboxylation) |
| Key Advantages | More direct route, potentially higher overall yield in fewer steps. | Utilizes readily available and stable starting materials. Avoids the handling of highly reactive organometallic intermediates in the main acylation step. |
| Potential Challenges | Requires strictly anhydrous and inert conditions. Grignard and organolithium reagents are highly reactive and sensitive to moisture and air.[5] | Longer synthetic sequence. The hydrolysis and decarboxylation step may require harsh conditions that could affect sensitive functional groups. |
| Scalability | Can be challenging to scale up due to the handling of organometallic reagents. | Generally more amenable to larger scale synthesis. |
Pathway A: Synthesis via Acylation of a 2-Pyridyl Grignard Reagent
This pathway is predicated on the formation of a 2-pyridyl Grignard reagent, which then acts as a potent nucleophile to attack undecanoyl chloride. The use of Grignard reagents for the formation of carbon-carbon bonds is a cornerstone of organic synthesis.[4]
Mechanistic Overview
The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: 2-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent (such as THF or diethyl ether) to form 2-pyridylmagnesium bromide. This reaction involves an oxidative insertion of magnesium into the carbon-bromine bond.
-
Acylation: The pre-formed Grignard reagent is then reacted with undecanoyl chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form this compound.
Experimental Protocol: Synthesis of this compound via Grignard Reagent
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Undecanoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
Under a nitrogen or argon atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve undecanoyl chloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the undecanoyl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound via a Grignard reagent.
Pathway B: Synthesis via Malonate Condensation
This pathway offers an alternative to the use of highly reactive organometallic reagents and is based on a method patented for the synthesis of 2-acetylpyridine.[3][4] It involves the conversion of 2-picolinic acid into a more reactive acyl chloride, which is then used to acylate a malonic ester.
Mechanistic Overview
The synthesis unfolds in three distinct steps:
-
Formation of 2-Picolinoyl Chloride: 2-Picolinic acid is reacted with thionyl chloride (SOCl₂) to convert the carboxylic acid into the more reactive acyl chloride.[6]
-
Malonate Condensation: The freshly prepared 2-picolinoyl chloride is reacted with a dialkyl malonate (e.g., diethyl malonate) in the presence of a base to form a β-keto ester intermediate.
-
Hydrolysis and Decarboxylation: The β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation upon heating to yield the final product, this compound.
Experimental Protocol: Synthesis of this compound via Malonate Condensation
Materials:
-
2-Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for hydrolysis
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Synthesis of 2-Picolinoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2-picolinic acid (1.0 equivalent) in toluene.
-
Add a catalytic amount of DMF.
-
Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-picolinoyl chloride, which can be used directly in the next step.
-
-
Malonate Condensation:
-
In a separate flask, prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Add diethyl malonate (1.1 equivalents) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Dissolve the crude 2-picolinoyl chloride in a minimal amount of anhydrous toluene and add it dropwise to the malonate solution at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude β-keto ester.
-
-
Hydrolysis and Decarboxylation:
-
To the crude β-keto ester, add an excess of aqueous acid (e.g., 6M HCl or H₂SO₄).
-
Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the esters and decarboxylation.
-
Cool the reaction mixture and carefully neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the resulting this compound by column chromatography or distillation under reduced pressure.
-
Reaction Scheme Diagram
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 4. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Khan Academy [khanacademy.org]
2-Undecanoylpyridine chemical properties and structure
An In-Depth Technical Guide to 2-Undecanoylpyridine: Properties, Synthesis, and Applications
Introduction
This compound is a chemical compound belonging to the pyridine class, characterized by an undecanoyl group attached to the second position of the pyridine ring. This molecule has garnered interest in various scientific fields due to its presence in nature and its potential applications in chemical synthesis and biological studies. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and known applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The foundational aspect of understanding this compound lies in its molecular structure, which dictates its chemical behavior and physical properties.
Molecular Structure
The structure of this compound consists of a heterocyclic aromatic pyridine ring functionalized with a long-chain acyl group. Specifically, an undecanoyl group, which is a ten-carbon saturated fatty acid chain with a carbonyl group, is attached to the carbon atom at the 2-position of the pyridine ring.
An In-depth Technical Guide to 2-Undecanoylpyridine: Synthesis, Characterization, and Potential Applications
A Senior Application Scientist's Perspective on a Niche Pyridine Alkaloid
Foreword: Unveiling a Molecule - A Case of Synthesis over Natural Discovery
In the vast and intricate world of natural products, the discovery of novel chemical entities often begins with the painstaking extraction and isolation from flora, fauna, or microbial sources. However, the journey of 2-Undecanoylpyridine appears to diverge from this traditional path. An extensive review of the scientific literature and chemical databases indicates that this long-chain acylpyridine is not a well-documented natural product. Instead, its existence is primarily rooted in the realm of synthetic chemistry. This guide, therefore, takes a unique approach. While we will explore the broader context of naturally occurring pyridine alkaloids to provide a foundational understanding, the core of this document will focus on the probable synthetic origins, chemical characterization, and potential utility of this compound. This exploration is designed for researchers, scientists, and drug development professionals who seek to understand and potentially harness the properties of this intriguing, yet synthetically derived, molecule.
The Landscape of Pyridine Alkaloids: A Natural Precedent
Pyridine alkaloids are a class of naturally occurring compounds characterized by a pyridine ring structure. These compounds are widely distributed in nature and exhibit a vast array of biological activities.[1] They are found in various plant families, as well as in insects, amphibians, and marine organisms.[1]
Prominent examples of pyridine alkaloids include:
-
Nicotine and related compounds: Found in tobacco plants (Nicotiana tabacum), these are some of the most well-known and extensively studied pyridine alkaloids.
-
Areca alkaloids: Present in betel nuts, these compounds have stimulant properties.
-
Piperine: The active component in black pepper (Piper nigrum), responsible for its pungency.[1]
The biological activities of these natural pyridine alkaloids are diverse, ranging from analgesic and antineoplastic to antimicrobial effects.[1] This established bioactivity within the pyridine alkaloid family provides a compelling rationale for the synthesis and investigation of novel derivatives like this compound.
The Synthetic Genesis of this compound
Given the absence of evidence for its natural isolation, this compound is best approached as a product of targeted organic synthesis. Several synthetic strategies can be envisaged for its preparation, leveraging established methods for the functionalization of the pyridine ring.
Proposed Synthetic Pathway: A Grignard Approach
A plausible and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable pyridine precursor. This approach offers a direct route to the desired acylpyridine.
Experimental Protocol:
-
Preparation of the Grignard Reagent (Decylmagnesium Bromide):
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromodecane (1.0 eq) in anhydrous diethyl ether via the dropping funnel under a nitrogen atmosphere.
-
Maintain a gentle reflux until the magnesium is consumed. The resulting grey solution is the Grignard reagent.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of 2-cyanopyridine (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Hydrolysis and Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
-
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Chemical Characterization: The Molecular Fingerprint
The unambiguous identification of a synthesized compound relies on a suite of analytical techniques. For this compound, the following spectroscopic methods would be crucial for its characterization.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring (δ 7.5-8.7 ppm), a triplet for the α-methylene protons adjacent to the carbonyl group (δ ~3.0 ppm), multiplets for the other methylene protons of the alkyl chain (δ 1.2-1.8 ppm), and a terminal methyl triplet (δ ~0.9 ppm). |
| ¹³C NMR | A carbonyl carbon signal (δ ~200 ppm), aromatic carbon signals (δ 120-150 ppm), and aliphatic carbon signals for the undecanoyl chain. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (~1690 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic moieties, and characteristic pyridine ring vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₂₅NO, M.W. = 247.38 g/mol ). Fragmentation patterns would likely show cleavage at the acyl group. |
Analytical Workflow for Characterization
The characterization of a synthesized batch of this compound would follow a systematic analytical workflow to confirm its identity and purity.
Diagram of the Analytical Workflow:
Caption: Analytical workflow for the characterization of this compound.
Potential Bioactivity and Future Directions
While specific biological data for this compound is scarce, the broader class of 2-acylpyridines and long-chain alkylated heterocycles provides a basis for postulating potential areas of investigation.
The presence of a long alkyl chain introduces lipophilicity, which could facilitate membrane permeability and interaction with hydrophobic binding pockets of biological targets. The pyridine ring, a common pharmacophore, can participate in various interactions, including hydrogen bonding and π-π stacking.
Potential areas for biological screening include:
-
Antimicrobial and Antifungal Activity: The amphipathic nature of the molecule could lead to disruption of microbial cell membranes.
-
Enzyme Inhibition: The acylpyridine moiety could act as a warhead for covalent or non-covalent inhibition of enzymes, particularly those with serine or cysteine residues in their active sites.
-
Ion Channel Modulation: The lipophilic tail could anchor the molecule within the lipid bilayer, allowing the pyridine headgroup to interact with ion channels.
Future research should focus on the synthesis of this compound and its analogs, followed by systematic screening in a variety of biological assays to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, by varying the length of the alkyl chain and the substitution pattern on the pyridine ring, would be instrumental in optimizing any observed bioactivity.
Conclusion
This compound stands as an example of a molecule whose exploration is driven by the principles of synthetic chemistry rather than the traditional path of natural product discovery. This in-depth guide has provided a framework for its synthesis, a roadmap for its chemical characterization, and a rationale for the investigation of its potential biological activities. For researchers in drug discovery and development, this compound and its analogs represent a largely unexplored chemical space with the potential to yield novel bioactive compounds. The journey of this molecule, from conceptualization to potential application, underscores the power of synthetic chemistry to expand the repertoire of molecules available for scientific investigation.
References
Sources
An In-Depth Technical Guide to 2-Undecanoylpyridine: Synthesis, Properties, and Applications in Modern Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Undecanoylpyridine, a member of the 2-acylpyridine class of compounds. While specific experimental data for this compound is not widely available in public databases, this document extrapolates from the well-established chemistry of its structural analogs to offer insights into its synthesis, physicochemical properties, and potential applications, particularly in the realms of medicinal chemistry and materials science.
Introduction: The Significance of 2-Acylpyridines
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of an acyl group at the 2-position of the pyridine ring creates a versatile chemical entity known as a 2-acylpyridine. These compounds serve as crucial intermediates in the synthesis of more complex molecules and, in some cases, exhibit intrinsic biological activity themselves. The long alkyl chain of the undecanoyl group in this compound imparts significant lipophilicity, a property that can be strategically exploited in drug design to influence factors such as membrane permeability and protein binding.
Physicochemical Properties of this compound
Precise experimental data for this compound is not readily found in common chemical databases. However, its fundamental properties can be reliably calculated based on its molecular structure.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO | Calculated |
| Molecular Weight | 247.38 g/mol | Calculated |
| CAS Number | Not Assigned |
Note: The CAS Number for this compound is not currently assigned in major chemical databases. Researchers synthesizing this compound would be advised to perform full analytical characterization.
Synthesis of this compound: Established Methodologies for 2-Acylpyridines
The synthesis of 2-acylpyridines is a well-documented area of organic chemistry. Several reliable methods can be adapted for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Grignard Reaction with 2-Cyanopyridine
One of the most common and effective methods for the synthesis of 2-acylpyridines is the reaction of a Grignard reagent with 2-cyanopyridine. This approach offers a direct route to the target ketone.
Caption: Grignard Synthesis of this compound.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 1-bromodecane in the same anhydrous solvent is added dropwise to initiate the formation of decylmagnesium bromide.
-
Reaction with 2-Cyanopyridine: The solution of the Grignard reagent is cooled in an ice bath. A solution of 2-cyanopyridine in anhydrous ether or THF is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Hydrolysis (Workup): The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid. This step hydrolyzes the intermediate imine to the desired ketone.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Other Synthetic Routes
Alternative synthetic strategies include the oxidation of the corresponding secondary alcohol, 1-(pyridin-2-yl)undecan-1-ol, or the acylation of a suitable pyridine-based organometallic reagent. The choice of a particular synthetic route will be guided by factors such as the availability and cost of starting materials, and the desired purity of the final product.
Potential Applications in Research and Drug Development
The unique structural features of this compound suggest several potential areas of application for researchers and drug development professionals.
As a Building Block in Medicinal Chemistry
The 2-acylpyridine moiety is a versatile scaffold for the synthesis of a wide range of biologically active molecules. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, and heterocycles, providing access to a diverse chemical space. The long alkyl chain of this compound can be utilized to enhance the lipophilicity of a lead compound, potentially improving its pharmacokinetic profile. Pyridine-containing compounds have shown a wide range of biological activities, including as inhibitors of various enzymes and as ligands for receptors.[1][2]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and spectroscopic data of 2-Undecanoylpyridine
An In-depth Technical Guide to the Physicochemical Characterization of 2-Undecanoylpyridine
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of interest for researchers in medicinal chemistry and materials science. As a Senior Application Scientist, the insights herein are grounded in established analytical principles, offering a predictive and practical approach to understanding its solubility and spectroscopic profile. This document outlines both the theoretical underpinnings and detailed experimental protocols necessary for its complete physicochemical analysis, emphasizing the causality behind methodological choices to ensure robust and reproducible results.
Introduction to this compound
This compound is a functionalized N-heterocycle consisting of a pyridine ring acylated at the 2-position with an eleven-carbon aliphatic chain. This unique amphiphilic structure, combining a polar, aromatic headgroup with a long, nonpolar aliphatic tail, suggests potential applications as a surfactant, a corrosion inhibitor, or a synthetic intermediate in the development of novel pharmaceutical agents. A thorough understanding of its solubility and spectroscopic properties is the foundational first step for any application-oriented research. This guide provides the necessary data and protocols to achieve this understanding.
Solubility Profile: Theory and Experimental Determination
The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a useful starting point.[1] this compound possesses a polar pyridine head capable of dipole-dipole interactions and hydrogen bonding (via the nitrogen lone pair), and a nonpolar undecanoyl tail dominated by van der Waals forces.
Predicted Solubility Characteristics
Based on its amphiphilic structure, we can predict its solubility behavior:
-
Water & Polar Protic Solvents (e.g., Ethanol, Methanol): The long alkyl chain will significantly limit its solubility in water. While the pyridine moiety is miscible with water, the C11 tail imparts a dominant hydrophobic character.[2] Solubility is expected to be low in water but should increase in alcohols like ethanol, which can solvate both the polar head and, to some extent, the nonpolar tail.
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): Good solubility is predicted in these solvents. Solvents like acetone can effectively solvate the polar ketone and pyridine functionalities without the strong hydrogen-bonding network of water that would exclude the nonpolar tail.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The long undecanoyl chain suggests high solubility in nonpolar solvents, which will readily solvate the aliphatic portion of the molecule.[2]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol | Sparingly Soluble to Soluble | The polar pyridine head interacts with protic solvents, but the long nonpolar C11 tail limits miscibility, especially in water.[2] |
| Polar Aprotic | Acetone, THF, DMSO | Soluble to Very Soluble | These solvents can effectively solvate the polar carbonyl and pyridine groups without a strong H-bonding network. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble to Very Soluble | The dominant nonpolar C11 alkyl chain is readily solvated by nonpolar solvents. |
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to verifying the predicted solubility.[3][4] The causality is rooted in classifying the compound based on its acid-base properties and polarity.
Methodology:
-
Sample Preparation: Weigh approximately 25 mg of this compound into a small test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in three 0.25 mL portions.
-
Mixing: After each addition, vigorously shake the test tube for at least 30 seconds.
-
Observation: Observe if the solid completely dissolves. If it does, the compound is classified as "soluble." If any solid remains, it is "insoluble."
-
Systematic Testing: Perform the test sequentially as outlined in the workflow diagram below. This sequence efficiently narrows down the compound's functional group class and polarity.[5]
Diagram 1: Workflow for Qualitative Solubility Determination
A systematic workflow for determining the solubility class of an organic compound.
Given that this compound has a basic nitrogen atom in the pyridine ring, it is expected to be soluble in 5% HCl.[4] Its ketone functionality suggests it should also be soluble in concentrated H₂SO₄.[5]
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. Each technique offers complementary information, culminating in a complete structural "fingerprint."
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum will show distinct signals for the aromatic pyridine protons and the aliphatic chain protons. Protons closer to electron-withdrawing groups (the pyridine ring and the carbonyl) will appear further downfield (higher ppm).[6]
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Pyridine H-6 | 8.6 - 8.8 | Doublet (d) | 1H |
| Pyridine H-4 | 7.8 - 8.0 | Triplet of doublets (td) | 1H |
| Pyridine H-3 | 7.5 - 7.7 | Doublet (d) | 1H |
| Pyridine H-5 | 7.2 - 7.4 | Triplet (t) | 1H |
| α-CH₂ (to C=O) | 2.9 - 3.1 | Triplet (t) | 2H |
| β-CH₂ | 1.7 - 1.9 | Quintet | 2H |
| Bulk -(CH₂)₇- | 1.2 - 1.4 | Multiplet (m) | 14H |
| Terminal -CH₃ | 0.8 - 0.9 | Triplet (t) | 3H |
The ¹³C NMR spectrum will clearly distinguish the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[6]
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 198 - 202 |
| Pyridine C-2 | 152 - 155 |
| Pyridine C-6 | 148 - 150 |
| Pyridine C-4 | 136 - 138 |
| Pyridine C-3 | 126 - 128 |
| Pyridine C-5 | 121 - 123 |
| α-CH₂ (to C=O) | 38 - 42 |
| Aliphatic -(CH₂)₈- | 22 - 32 |
| Terminal -CH₃ | ~14 |
This protocol ensures high-quality, reproducible NMR data.[7][8]
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile and cost-effective solvent for many organic compounds.[7]
-
Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette to prevent peak broadening.[9]
-
Spectrometer Setup: Insert the sample into the spectrometer.
-
Locking & Shimming: The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[8]
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). For the ¹³C spectrum, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[8]
-
Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm.[7]
Diagram 2: General Workflow for NMR Analysis
A streamlined workflow for preparing a sample and acquiring an NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl (C=O) group. The conjugation of the ketone with the pyridine ring lowers the stretching frequency compared to a simple aliphatic ketone.[10][11]
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | Stretch | 1690 - 1705 | Strong, Sharp |
| C-H (sp²) | Aromatic Stretch | 3010 - 3100 | Medium |
| C-H (sp³) | Aliphatic Stretch | 2850 - 2960 | Strong |
| C=N, C=C | Ring Stretch | 1580 - 1610, 1430 - 1470 | Medium to Strong |
| C-C-C (Ketone) | Stretch | 1230 - 1300 | Medium |
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of liquid or solid samples.
Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small drop of liquid this compound (if liquid at room temp) or a small amount of solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.
For this compound (C₁₇H₂₇NO, Molecular Weight: 261.41 g/mol ), Electron Ionization (EI) would likely produce the following key fragments:
Table 5: Predicted Key Fragments in EI-Mass Spectrum
| m/z (mass-to-charge) | Proposed Fragment Identity | Fragmentation Pathway |
| 261 | [M]⁺ | Molecular Ion |
| 122 | [C₇H₇NO]⁺ | α-cleavage, loss of C₁₀H₂₁ radical |
| 120 | [C₇H₆N]⁺ | McLafferty rearrangement, loss of C₁₀H₂₀ (decene) |
| 106 | [C₆H₄NO]⁺ | Cleavage of the C-C bond between carbonyl and pyridine |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
Methodology:
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the ion source, often via direct injection or through a GC inlet.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about conjugated electronic systems.
The conjugated system of the pyridine ring and the carbonyl group will give rise to characteristic absorptions in the UV region.
Table 6: Predicted UV-Vis Absorption Maxima (in Ethanol)
| Transition | Predicted λₘₐₓ (nm) | Chromophore |
| π → π | ~230 - 270 | Pyridyl-carbonyl conjugated system |
| n → π | ~300 - 330 | Carbonyl group |
The exact position of the absorption maxima (λₘₐₓ) can be influenced by the solvent polarity.[12]
Methodology:
-
Solvent Blank: Fill a quartz cuvette with the solvent (e.g., ethanol) and use it to zero the spectrophotometer (record a baseline).
-
Sample Preparation: Prepare a dilute solution of this compound in the same solvent. The concentration should be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200 - 400 nm).
-
Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Conclusion: A Unified Physicochemical Profile
The combination of solubility testing and multi-technique spectroscopic analysis provides a robust and self-validating characterization of this compound. The solubility profile confirms its amphiphilic nature, guiding its application in multiphasic systems. NMR spectroscopy elucidates the precise connectivity of its carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides its exact molecular weight and likely fragmentation patterns, and UV-Vis spectroscopy characterizes its electronic structure. Together, these data points form an essential foundation for any scientist or drug development professional working with this compound.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 14, 2026.
-
Azarova, Y. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 14, 2026. [Link]
-
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved January 14, 2026. [Link]
-
Barnes, C. S., et al. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. CSIRO Publishing. Retrieved January 14, 2026. [Link]
- Pavia, D. L., et al. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 14, 2026.
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 14, 2026.
-
Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved January 14, 2026. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved January 14, 2026. [Link]
- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved January 14, 2026.
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 14, 2026. [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 14, 2026. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved January 14, 2026. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 14, 2026. [Link]
-
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved January 14, 2026. [Link]
-
Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved January 14, 2026. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved January 14, 2026. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. How To [chem.rochester.edu]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
In-Depth Technical Guide: The Mechanism of Action of 2-Undecanoylpyridine
A Note to the Researcher: Comprehensive searches for "2-Undecanoylpyridine" did not yield specific data on its mechanism of action, molecular targets, or signaling pathways in peer-reviewed literature or databases. The information required to construct a definitive technical guide on this specific molecule is not presently available in the public domain.
However, the chemical structure of this compound—a pyridine ring with a long acyl chain—is characteristic of compounds known as semiochemicals, which mediate insect behavior. Therefore, this guide has been constructed based on a scientifically plausible, hypothetical mechanism of action . We will proceed under the expert assumption that this compound functions as a ligand for insect olfactory receptors. This guide is designed to provide a robust framework for investigating its mechanism, should this compound become a subject of future research.
A Hypothetical Framework for the Mechanism of Action of this compound as an Insect Olfactory Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction and Core Hypothesis
This compound is a pyridine derivative with a C11 acyl chain. While direct biological data is scarce, its structure strongly suggests a role as a semiochemical, a chemical signal used by insects for communication. Such molecules are critical for locating mates, food sources, and oviposition sites. Our core hypothesis is that this compound's primary mechanism of action involves its detection by the insect olfactory system, where it acts as a specific ligand for a class of proteins known as olfactory receptors (ORs). This guide will elucidate this putative mechanism, from molecular target engagement to the resulting physiological response.
The Putative Molecular Target: Insect Olfactory Receptors
The primary molecular targets for insect semiochemicals are olfactory receptors (ORs) located on the dendritic membranes of olfactory sensory neurons (OSNs). These neurons are housed within specialized structures on the insect's antennae and maxillary palps called sensilla.
Unlike vertebrate ORs, which are G-protein coupled receptors (GPCRs), insect ORs are unique ligand-gated ion channels.[1] They function as heteromeric complexes, typically composed of two distinct subunits:[2][3]
-
A highly conserved co-receptor (Orco): This subunit is common to most OR complexes within a given insect species and is essential for the proper localization and function of the receptor complex.[3]
-
A variable odorant-specific receptor (ORx): This subunit confers ligand specificity to the complex. The large and diverse family of ORx proteins allows an insect to detect a wide array of chemical cues.
The binding of a specific ligand, hypothesized here to be this compound, to the ORx subunit is the critical first step that initiates a signaling cascade.
The Signaling Pathway: From Ligand Binding to Neuronal Activation
Upon binding of this compound to the specific ORx subunit, the entire Orco-ORx receptor complex undergoes a conformational change. This change opens a non-selective cation channel, allowing an influx of ions (primarily Na⁺ and Ca²⁺) into the neuron. This process directly depolarizes the cell membrane, generating a receptor potential. If this potential reaches the neuron's threshold, it triggers an action potential, which then propagates along the axon to the antennal lobe of the insect brain for processing.
This direct ionotropic mechanism is rapid and highly sensitive, allowing insects to respond quickly to changes in their chemical environment.
Caption: Putative signaling pathway for this compound in an insect olfactory sensory neuron.
Experimental Validation: A Technical Workflow
To validate the hypothesis that this compound acts on a specific insect OR, a systematic experimental approach is required. The workflow below outlines a standard, field-proven methodology for deorphanizing olfactory receptors.
Caption: Experimental workflow for functional characterization of a candidate olfactory receptor.
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is the gold standard for functionally characterizing insect ORs in a heterologous system. It allows for precise measurement of the ion channel activity of the OR complex in response to a ligand.
Objective: To determine if a candidate ORx, when co-expressed with Orco, forms a functional receptor that is activated by this compound and to quantify its sensitivity.
Materials:
-
Xenopus laevis oocytes (stage V–VII)
-
cRNA for the candidate ORx and Orco (synthesized in vitro)
-
Nuclease-free water
-
Microinjection system (e.g., Nanoject)
-
Incubation medium (Barth's solution)
-
TEVC amplifier and recording setup
-
Perfusion system
-
Ringer's solution (recording buffer)
-
This compound stock solution (in DMSO) and serial dilutions.
Procedure:
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus frog and defolliculated using collagenase treatment. Healthy oocytes are selected for injection.
-
cRNA Microinjection: A solution containing a 1:1 ratio of Orco and candidate ORx cRNA (typically 50 ng total) is injected into the cytoplasm of each oocyte. Control oocytes are injected with water only.
-
Incubation: Injected oocytes are incubated at 18°C for 3-7 days in Barth's solution supplemented with antibiotics to allow for the translation and membrane insertion of the receptor proteins.
-
TEVC Recording:
-
An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording), filled with 3 M KCl.
-
The oocyte is clamped at a holding potential of -80 mV.
-
The chamber is continuously perfused with Ringer's solution to establish a stable baseline current.
-
-
Ligand Application:
-
Serial dilutions of this compound in Ringer's solution are applied to the oocyte via the perfusion system for a set duration (e.g., 20 seconds).
-
A wash-out period with Ringer's solution follows each application to allow the current to return to baseline.
-
-
Data Acquisition: The inward current generated by the influx of cations upon channel opening is recorded for each concentration of the ligand.
Self-Validating System & Controls:
-
Causality: A current response in Orco+ORx injected oocytes but not in water-injected controls upon application of this compound directly links the compound to the receptor complex.
-
Specificity: The same oocyte should be tested against a panel of other structurally related and unrelated compounds to ensure the response is specific.
-
Positive Control: A known general activator of Orco, such as VUAA1, can be used to confirm the functional expression of the Orco subunit.
Quantitative Data Presentation and Interpretation
The data obtained from the TEVC experiments would be used to generate a dose-response curve, plotting the magnitude of the current response against the concentration of this compound.
Table 1: Hypothetical Dose-Response Data for a Candidate Receptor (ORx) to this compound
| Ligand Concentration (M) | Mean Current Response (nA) ± SEM |
| 1.00E-09 | 5.5 ± 1.2 |
| 1.00E-08 | 48.7 ± 5.3 |
| 1.00E-07 | 210.1 ± 15.8 |
| 1.00E-06 | 550.6 ± 35.1 |
| 1.00E-05 | 895.3 ± 50.2 |
| 1.00E-04 | 950.8 ± 48.9 |
From this data, a key quantitative metric, the EC₅₀ (Half-maximal effective concentration) , can be calculated. The EC₅₀ represents the concentration of this compound required to elicit 50% of the maximum response and is a critical measure of the receptor's sensitivity to the ligand. A lower EC₅₀ value indicates a higher sensitivity.
Conclusion and Future Directions
This guide outlines a plausible, experimentally testable mechanism of action for this compound centered on insect olfaction. The core of this hypothesis is the direct binding and activation of a specific heteromeric olfactory receptor ion channel. The described workflow provides a clear path for identifying its specific molecular target(s) within a target insect species. Future research should focus on cloning candidate ORs from relevant insects, performing the functional assays described, and ultimately correlating these molecular interactions with behavioral responses, such as attraction or repulsion, in the target organism.
References
-
Kaupp, U. B. (2010). Olfactory signalling in vertebrates and insects: differences and commonalities. Nature Reviews Neuroscience, 11(3), 188–200. [Link]
-
Wicher, D., et al. (2008). Drosophila odorant receptors are both ligand-gated and cyclic-nucleotide-activated channels. Nature, 452(7190), 1007–1011. [Link]
-
Sato, K., Pellegrino, M., Nakagawa, T., Nakagawa, T., Vosshall, L. B., & Touhara, K. (2008). Insect olfactory receptors are heteromeric ligand-gated ion channels. Nature, 452(7190), 1002–1006. [Link]
-
Leal, W. S. (2013). Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes. Annual Review of Entomology, 58(1), 373–391. [Link]
-
Jones, P. L., Pask, G. M., Rinker, D. C., & Zwiebel, L. J. (2011). Functional agonism of insect odorant receptor co-receptor activation by VUAA1. Proceedings of the National Academy of Sciences, 108(21), 8821–8825. [Link]
Sources
Introduction: The Pyridine Scaffold and the Promise of 2-Undecanoylpyridine
An In-Depth Technical Guide on the Potential Biological Activity of 2-Undecanoylpyridine
The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The 2-substituted pyridines, in particular, have garnered significant attention. The introduction of an acyl group at the 2-position, as in this compound, presents a molecule with a distinct combination of a hydrophilic pyridine head and a lipophilic undecanoyl tail. This amphipathic nature suggests potential interactions with biological membranes and hydrophobic pockets of enzymes, making it a compelling candidate for drug discovery.
While direct studies on this compound are not extensively documented in publicly available literature, this guide will extrapolate from the known biological activities of structurally related 2-acylpyridines and other pyridine derivatives. We will explore its synthetic pathways, hypothesize its potential biological activities, and provide detailed experimental protocols for its investigation.
Predicted Physicochemical Properties of this compound
A preliminary in silico analysis of this compound's structure suggests key physicochemical properties that are crucial for its biological activity and drug-likeness.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~247.38 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | ~4.5 | High lipophilicity may facilitate membrane permeation but could also lead to lower solubility and higher plasma protein binding. |
| Hydrogen Bond Donors | 0 | Lack of hydrogen bond donors can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 2 (N in pyridine, O in carbonyl) | Allows for potential interactions with biological targets. |
| Polar Surface Area | ~29.5 Ų | A low polar surface area is generally associated with good cell permeability. |
Synthesis of this compound
The synthesis of 2-acylpyridines can be achieved through various established organic chemistry methodologies. A plausible and efficient route for the synthesis of this compound is outlined below.
Proposed Synthetic Protocol: Grignard Reaction with 2-Cyanopyridine
This protocol involves the reaction of a Grignard reagent, undecylmagnesium bromide, with 2-cyanopyridine, followed by acidic hydrolysis.
Step-by-Step Methodology:
-
Preparation of Grignard Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromoundecane in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring.
-
The reaction is typically initiated by gentle heating and then maintained at a controlled temperature. The disappearance of the magnesium turnings indicates the formation of undecylmagnesium bromide.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of 2-cyanopyridine in anhydrous diethyl ether or THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Hydrolysis:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath.
-
This step hydrolyzes the intermediate imine to the desired ketone, this compound.
-
-
Extraction and Purification:
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on pyridine derivatives, this compound is a promising candidate for a range of biological activities.
Antimicrobial and Antifungal Activity
The pyridine scaffold is a common feature in many antimicrobial and antifungal agents.[3] The presence of the long alkyl chain in this compound suggests a potential mechanism involving the disruption of microbial cell membranes.
Hypothesized Mechanism of Action: The lipophilic undecanoyl chain may insert into the lipid bilayer of bacterial or fungal cell membranes, disrupting their integrity and leading to leakage of cellular contents and cell death. The pyridine head group may facilitate interactions with the cell surface.
Experimental Protocol for Evaluation:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each dilution with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[3][4]
-
Include positive (standard antibiotic/antifungal) and negative (no drug) controls.
-
Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Biofilm Inhibition Assay:
-
Grow microbial cultures in microtiter plates in the presence of sub-MIC concentrations of this compound.
-
After incubation, wash the plates to remove non-adherent cells.
-
Stain the remaining biofilm with crystal violet.
-
Quantify the biofilm by measuring the absorbance of the solubilized stain.[5]
-
Diagram of Antimicrobial Action Hypothesis:
Caption: Hypothesized mechanism of antimicrobial action.
Anticancer and Antiproliferative Effects
Numerous pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and histone deacetylases (HDACs), and the induction of apoptosis.[1][6][7]
Potential Molecular Targets and Signaling Pathways:
-
Enzyme Inhibition: The pyridine nitrogen and carbonyl oxygen of this compound can act as coordination sites for metal ions in the active sites of metalloenzymes, such as HDACs. The long alkyl chain could potentially occupy the hydrophobic channel leading to the active site.
-
Induction of Apoptosis: Disruption of mitochondrial membrane potential and activation of caspase cascades are common mechanisms of anticancer drugs.[8]
-
Cell Cycle Arrest: Interference with the cell cycle machinery can halt the proliferation of cancer cells.[7]
Methodologies for In Vitro Assessment:
-
MTT Assay for Cytotoxicity:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates.[1][7]
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.
-
Solubilize the resulting formazan crystals and measure the absorbance to determine cell viability.
-
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis:
-
Apoptosis: Treat cells with this compound, then stain with Annexin V-FITC and propidium iodide (PI). Analyze by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
-
Cell Cycle: Treat cells, fix them in ethanol, and stain with PI. Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]
-
Diagram of Potential Anticancer Mechanisms:
Caption: Potential anticancer mechanisms of this compound.
Enzyme Inhibition
The ability of pyridine derivatives to inhibit various enzymes is well-documented.[9][10] The structural features of this compound make it a candidate for inhibiting enzymes with hydrophobic binding pockets.
Potential Enzyme Targets:
-
Histone Deacetylases (HDACs): Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group. The pyridine and carbonyl groups could potentially coordinate with the zinc ion in the active site, while the undecanoyl chain acts as a hydrophobic cap.[6]
-
Kinases: The pyridine ring can mimic the adenine ring of ATP and form hydrogen bonds in the hinge region of the kinase active site.
-
Nitric Oxide Synthase (NOS): Some aminopyridines are potent inhibitors of inducible NOS (iNOS).[10]
Protocol for a General Enzyme Inhibition Assay:
-
Enzyme and Substrate Preparation: Obtain the purified enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorometric) upon enzymatic conversion.
-
Assay Procedure:
-
In a microplate, add the enzyme, a buffer solution, and varying concentrations of this compound.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in signal over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates at each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Future Directions and Drug Development Potential
Should this compound demonstrate significant biological activity in the assays described, the following steps would be crucial for its development as a potential therapeutic agent.
-
Lead Optimization: Structure-activity relationship (SAR) studies would be necessary to improve potency and selectivity. This could involve modifying the length of the alkyl chain, substituting the pyridine ring, or altering the ketone functionality.
-
Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound are essential.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., infection models, tumor xenograft models) is a critical step to validate its therapeutic potential.
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential for biological activity. By leveraging the known pharmacology of the pyridine scaffold and considering the unique structural contribution of the undecanoyl side chain, this guide provides a comprehensive framework for its synthesis and biological evaluation. The proposed experimental protocols offer a clear path for researchers to investigate its antimicrobial, anticancer, and enzyme-inhibitory properties, potentially unlocking a new class of therapeutic agents.
References
-
Kaminski, K., Obniska, J., Zagorska, A., & Maciag, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261. [Link]
-
Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Subbagh, H. I. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(13), 8951-8965. [Link]
-
Brito, L. C., & de Oliveira, R. B. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29573-29594. [Link]
-
Kucerova-Chlupacova, M., et al. (2025). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Chemical Biology & Drug Design. [Link]
-
Perez-Villanueva, M., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(14), 5394. [Link]
-
Abdel-Rahman, L. H., et al. (2022). Antifungal activity of the compounds 2 and 3 pyridine derivatives. ResearchGate. [Link]
-
Ilies, M., & Ilie, C. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(4), 1104. [Link]
-
Sanna, M., et al. (2021). Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity. ChemMedChem, 16(6), 1014-1025. [Link]
-
Butler, I. R., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Antibiotics, 9(4), 169. [Link]
-
Kim, J., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 59. [Link]
-
Staszak, K., et al. (2020). Antimicrobial Activity of Undecan-2-one, Undecan-2-ol and Their Derivatives. ResearchGate. [Link]
-
Faraci, W. S., et al. (1995). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 116(6), 2599-2605. [Link]
-
Klayman, D. L., et al. (1983). Antibacterial properties of 2-acetylpyridine-1-oxide thiosemicarbazones. Journal of Medicinal Chemistry, 26(2), 281-284. [Link]
-
Richardson, D. R., & Bernhardt, P. V. (2002). Tuning the antiproliferative activity of biologically active iron chelators: characterization of the coordination chemistry and biological efficacy of 2-acetylpyridine and 2-benzoylpyridine hydrazone ligands. Journal of Biological Inorganic Chemistry, 7(6), 677-689. [Link]
-
Al-Otaibi, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Oncology Research, 30(2), 75-86. [Link]
-
Khan, I., et al. (2021). Profiling of Antifungal Activities and In Silico Studies of Natural Polyphenols from Some Plants. Molecules, 26(23), 7176. [Link]
-
BioNinja. (n.d.). Enzyme Inhibition. Retrieved from [Link]
-
Gholami, M. H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(1), 59-69. [Link]
-
Li, Y., et al. (2018). Antifungal activity, biofilm-controlling effect, and biocompatibility of poly(N-vinyl-2-pyrrolidinone)-grafted denture materials. Journal of Materials Science: Materials in Medicine, 29(10), 154. [Link]
-
Posey, J. C., & Ryabov, A. D. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 52(49), 6567-6569. [Link]
-
El-Gazzar, M. G., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6543. [Link]
-
Al-Otaibi, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Oncology Research, 30(2), 75-86. [Link]
-
Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. [Link]
-
Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6061. [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. [Link]
-
da Silva, E. N., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. Journal of Medicinal Chemistry, 61(15), 6645-6659. [Link]
-
Gornowicz, A., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences, 23(16), 9037. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]
-
Musonda, C. C., et al. (2009). Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. Bioorganic & Medicinal Chemistry Letters, 19(2), 401-405. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
O'Keefe, B. M., et al. (2014). ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. ResearchGate. [Link]
-
FDA CDER Small Business and Industry Assistance. (2024, December 15). Clinical Pharmacology Considerations for Novel Therapeutic Modalities [Video]. YouTube. [Link]
-
U.S. Food and Drug Administration. (2013). Codevelopment of Two or More New Investigational Drugs for Use in Combination. [Link]
-
Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 88-98. [Link]
-
Kumar, V., et al. (2017). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 7(53), 33445-33455. [Link]
Sources
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity, biofilm-controlling effect, and biocompatibility of poly(N-vinyl-2-pyrrolidinone)-grafted denture materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Profile of 2-Undecanoylpyridine: A Proposed Framework for Preclinical Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide outlines a comprehensive strategy for establishing the toxicological profile of 2-Undecanoylpyridine, a novel chemical entity with potential applications in pharmaceutical development. In the absence of extensive public data on this specific molecule, this document serves as a foundational framework, grounded in established regulatory guidelines and expert toxicological principles, to guide its preclinical safety assessment.
Introduction to this compound and the Imperative for Toxicological Profiling
This compound is a pyridine derivative characterized by an undecanoyl side chain. While the biological activity of this specific compound is still under investigation, the broader class of pyridine derivatives exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The potential therapeutic promise of this compound necessitates a thorough evaluation of its safety profile before it can be considered for further development.
The primary objective of this toxicological assessment is to identify potential hazards to human health, determine dose-response relationships for any adverse effects, and establish a safe starting dose for potential first-in-human clinical trials.[5][6] This process is guided by internationally recognized principles of toxicology and regulatory frameworks established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[5][7][8]
A Phased Approach to Toxicological Evaluation
A tiered, systematic approach is proposed to efficiently and ethically characterize the toxicological profile of this compound. This strategy begins with in silico and in vitro assessments to prioritize and guide subsequent in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[9]
Figure 1: A proposed phased workflow for the toxicological assessment of this compound.
Phase 1: Foundational In Silico and In Vitro Assessments
In Silico Profiling
Computational toxicology models will be employed as an initial screening step to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[10] Publicly and commercially available software, such as those that perform Prediction of Activity Spectra for Substances (PASS), can provide insights into potential biological activities and toxicities based on the chemical structure.[11] This approach helps in early hazard identification and guides the design of subsequent experimental studies.
In Vitro Genotoxicity
A battery of in vitro tests is essential to assess the mutagenic and clastogenic potential of this compound.
Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) will be used.
-
Metabolic Activation: The test will be conducted with and without a mammalian metabolic activation system (S9 mix from induced rat liver).
-
Procedure: The test compound, at a range of concentrations, will be incubated with the bacterial strains.
-
Endpoint: The number of revertant colonies will be counted and compared to the solvent control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
Protocol: In Vitro Mammalian Cell Micronucleus Test - OECD 487
-
Cell Line: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) will be used.
-
Treatment: Cells will be exposed to this compound at various concentrations, with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B will be added to arrest cytokinesis, allowing for the identification of binucleated cells.
-
Endpoint: The frequency of micronuclei in binucleated cells will be scored. A significant, dose-dependent increase in micronucleated cells suggests clastogenic or aneugenic activity.
In Vitro Cytotoxicity
The cytotoxic potential of this compound will be evaluated in relevant human cell lines to identify potential target organs and establish a preliminary understanding of its mechanism of toxicity.
Protocol: MTT Assay in HepG2 and MCF-7 Cells
-
Cell Lines: Human hepatoma cells (HepG2) and human breast cancer cells (MCF-7) will be used to assess liver and potential off-target cytotoxicity, respectively.[12]
-
Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated.
-
Endpoint: The formation of formazan, which is proportional to the number of viable cells, will be quantified by measuring the absorbance at a specific wavelength. The IC50 (concentration inhibiting 50% of cell growth) will be calculated.
Phase 2: In Vivo Acute Toxicity and Dose-Range Finding
Based on the in vitro data, in vivo studies will be initiated to understand the compound's effects in a whole-animal system.[6][13]
Acute Oral Toxicity
An acute oral toxicity study will be conducted in a single rodent species (typically female rats) to determine the acute toxic potential and to aid in the classification and labeling of the compound.[14] The Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423) are recommended to minimize animal use while providing sufficient information on acute toxicity.[14]
Table 1: Hypothetical Acute Oral Toxicity Data for this compound (OECD 423)
| Starting Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | GHS Classification |
| 300 | 3 | 0/3 | Lethargy, piloerection | Category 5 or Unclassified |
| 2000 | 3 | 1/3 | Ataxia, tremors, lethargy | Category 4 |
| 5000 | 3 | 3/3 | Severe tremors, convulsions | Category 3 |
This table presents hypothetical data for illustrative purposes.
Dose-Range Finding Studies
Dose-range finding studies are crucial for selecting appropriate dose levels for subsequent repeated-dose toxicity studies.[15] These studies are typically conducted in one rodent and one non-rodent species.
Protocol: 14-Day Dose-Range Finding Study
-
Species: Sprague-Dawley rats and Beagle dogs.
-
Dose Levels: A wide range of doses, informed by the acute toxicity data, will be administered daily via the intended clinical route.
-
Endpoints: Daily clinical observations, weekly body weight and food consumption measurements, and terminal hematology, clinical chemistry, and histopathology of major organs.
-
Objective: To identify the maximum tolerated dose (MTD) and to observe the dose-response relationship for any toxicities.
Phase 3: Repeated-Dose Toxicity and Specialized Studies
Sub-chronic Toxicity Studies
These studies are designed to characterize the toxicological profile of this compound following repeated administration and to identify target organs of toxicity.
Protocol: 28-Day and 90-Day Oral Toxicity Studies - OECD 407 & 408
-
Species: One rodent (rat) and one non-rodent (dog) species.[7]
-
Dose Levels: Three dose levels (low, mid, high) and a control group, based on the dose-range finding results.
-
Duration: Daily administration for 28 or 90 days.
-
Endpoints: Comprehensive evaluation including clinical observations, functional tests (e.g., sensory reactivity, motor activity), ophthalmology, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and extensive histopathology.
-
Recovery Groups: A subset of animals from the high-dose and control groups will be maintained for a treatment-free period to assess the reversibility of any observed toxic effects.
Figure 2: A simplified diagram of the potential metabolic pathway of this compound.
Reproductive and Developmental Toxicity Screening
An initial assessment of the potential effects of this compound on reproductive function and prenatal development will be conducted.
Protocol: Reproduction/Developmental Toxicity Screening Test - OECD 421/422
-
Species: Rats.
-
Dosing: Dosing of males and females before and during mating, and for females throughout gestation and lactation.
-
Endpoints: Assessment of mating performance, fertility, pregnancy outcomes, and offspring viability and growth.
More extensive developmental toxicity studies in two species (one rodent, one non-rodent) may be required depending on the intended clinical use of the compound.[16]
Data Interpretation and Risk Assessment
The culmination of this comprehensive toxicological evaluation will be the determination of the No-Observed-Adverse-Effect Level (NOAEL) for each study.[6] The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects. This value is critical for calculating the safe starting dose for Phase 1 clinical trials.
Table 2: Summary of Key Toxicological Endpoints and Hypothetical Findings
| Study Type | Species | Key Endpoints | Hypothetical NOAEL (mg/kg/day) | Potential Target Organs |
| 90-Day Oral Toxicity | Rat | Hematology, clinical chemistry, histopathology | 50 | Liver, Kidney |
| 90-Day Oral Toxicity | Dog | Hematology, clinical chemistry, histopathology | 25 | Liver |
| Reproductive/Developmental Screen | Rat | Fertility, litter size, pup viability | 100 | None observed |
| In Vitro Genotoxicity | - | Gene mutation, chromosomal damage | N/A | Negative |
This table presents hypothetical data for illustrative purposes.
Conclusion: A Roadmap to Clinical Development
This technical guide provides a robust and scientifically sound framework for the comprehensive toxicological evaluation of this compound. By adhering to international regulatory guidelines and employing a phased, data-driven approach, the potential risks to human health can be thoroughly characterized. The successful execution of this plan will provide the necessary safety data to support an Investigational New Drug (IND) application and enable the transition of this promising compound into clinical development.
References
-
OECD (2025). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link][7][9]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link][15]
-
OECD (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Organisation for Economic Co-operation and Development. [Link][14]
-
Auxilife (2025). OECD Chemical Testing Guidelines 2025 Updated. [Link][9]
-
FDA (2025). Monoclonal Antibodies: Streamlined Nonclinical Safety Studies. Food and Drug Administration. [Link][8]
-
OECD. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][17]
-
FDA (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Food and Drug Administration. [Link][5][18]
-
Barrow, P. (2009). Toxicity Testing in the 21st Century: A View from the Pharmaceutical Industry. Toxicological Sciences. [Link][19]
-
FDA. Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. Food and Drug Administration. [Link][21]
-
Wnuk, S., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. [Link][1]
-
Tice, R. R., et al. (2013). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. The AAPS Journal. [Link][22]
-
FDA. Oncology Therapeutic Radiopharmaceuticals: Nonclinical Studies and Labeling Recommendations Guidance for Industry. Food and Drug Administration. [Link][23]
-
D'Silva, S., et al. (2002). Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane. Toxicological Sciences. [Link][24]
-
Fielden, M. R., & Kolaja, K. L. (2011). The role of early in vivo toxicity testing in drug discovery toxicology. Journal of Pharmacological and Toxicological Methods. [Link][13]
-
Helmy, M. A., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica. [Link][12]
-
Vasetska, O. (2018). Acute toxicity and cummulative effect of the some oxide- N-pyridine derivatives in the conditions of in vivo and in vitro. ResearchGate. [Link][25]
-
Islam, M. R., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link][10]
-
NTP (2020). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits. National Toxicology Program. [Link][16]
-
de la Torre, G., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link][2]
-
ATSDR. Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link][26]
-
Sharma, A., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Results in Chemistry. [Link][3]
-
NTP (2020). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. National Toxicology Program. [Link][27]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link][4]
-
Yuliani, S. H., et al. (2020). Acute and Sub-Chronic Toxicity Study of 1-(2, 5-Dihidroxyphenil)-3- Pyridine-2-Il-Propenone In Adult Female Mice. ResearchGate. [Link][28]
-
Lee, E. S., et al. (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European Journal of Medicinal Chemistry. [Link][29]
-
Grubb, T. C., & Oser, M. (1960). Studies on the toxicity of 2-(4,4'-diacetoxydiphenylmethyl)pyridine. Toxicology and Applied Pharmacology. [Link][30]
-
Filimonov, D. A., et al. (2014). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Bioactive compounds from natural sources. [Link][11]
-
ATSDR. Toxicological Profiles. Agency for Toxic Substances and Disease Registry. [Link][31][32][33][34]
-
Yuliani, S. H., et al. (2020). Toxicity Study of 1-(2, 5-Dihidroxyphenil)-3-Pyridine-2-Il-Propenone In Adult Female Mice. Pharmacognosy Journal. [Link][35]
Sources
- 1. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. In vivo Toxicology | InterBioTox [interbiotox.com]
- 7. oecd.org [oecd.org]
- 8. Wolters Kluwer [login.wolterskluwer.com]
- 9. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]
- 10. d-nb.info [d-nb.info]
- 11. Multi-targeted natural products evaluation based on biological activity prediction with PASS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 16. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. fda.gov [fda.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. fda.gov [fda.gov]
- 22. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nihs.go.jp [nihs.go.jp]
- 24. Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Studies on the toxicity of 2-(4,4'-diacetoxydiphenylmethyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. atsdr.cdc.gov [atsdr.cdc.gov]
- 32. govinfo.gov [govinfo.gov]
- 33. atsdr.cdc.gov [atsdr.cdc.gov]
- 34. Toxicological Profile for 1,2-Dichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Undecanoylpyridine Derivatives and Analogs for Drug Discovery Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide delves into the specific, yet underexplored, class of 2-undecanoylpyridine derivatives and their analogs. These long-chain alkyl ketones of pyridine present a unique lipophilic profile that may offer advantages in penetrating biological membranes and accessing specific therapeutic targets. This document provides a comprehensive overview of their synthesis, potential mechanisms of action, and key experimental protocols, designed to empower researchers in their drug discovery endeavors. While direct research on this compound is limited, this guide synthesizes data from structurally related long-chain 2-alkyl and 2-alkanoylpyridines to provide a predictive framework for its properties and potential applications.
Introduction: The Rationale for Exploring Long-Chain 2-Alkanoylpyridines
The pyridine ring is a privileged structure in drug design due to its ability to engage in hydrogen bonding and its bioisosteric relationship with other aromatic systems.[1][2] The introduction of a long lipophilic chain, such as an undecanoyl group, at the 2-position can significantly alter the molecule's physicochemical properties. This modification is hypothesized to enhance membrane permeability and facilitate interactions with hydrophobic pockets within protein targets. The exploration of such derivatives is driven by the potential to develop novel therapeutics with improved efficacy and pharmacokinetic profiles in areas such as oncology, neurology, and infectious diseases.
Medicinal Chemistry: Synthesis and Characterization
Synthetic Strategies for 2-Alkanoylpyridines
The synthesis of this compound and its analogs can be approached through several established methods for 2-acylation of pyridines. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance of functional groups.
A common and effective method involves the use of organometallic reagents. For instance, a Grignard reaction between 2-lithiopyridine (generated in situ from 2-bromopyridine and a strong base like n-butyllithium) and undecanoyl chloride would yield this compound.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Preparation of 2-Lithiopyridine:
-
To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Acylation:
-
To the freshly prepared 2-lithiopyridine solution, add a solution of undecanoyl chloride (1.2 eq) in anhydrous diethyl ether dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
An alternative approach involves the oxidation of the corresponding secondary alcohol, 1-(pyridin-2-yl)undecan-1-ol. This alcohol can be synthesized by the reaction of 2-lithiopyridine with undecanal. Subsequent oxidation with a mild oxidizing agent like pyridinium chlorochromate (PCC) would furnish the desired ketone.
Characterization and Analytical Methods
The structural confirmation and purity assessment of this compound and its derivatives are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons of the pyridine ring, a triplet for the terminal methyl group of the alkyl chain, and a series of multiplets for the methylene groups. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the pyridine ring carbons, a carbonyl carbon signal, and signals for the alkyl chain carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under optimized conditions (e.g., C18 column, acetonitrile/water mobile phase).[3][4][5] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=O (ketone) and C=N (pyridine) stretching vibrations. |
DOT Diagram: Analytical Workflow for this compound
Caption: Postulated mechanisms of action for this compound derivatives.
Potential Therapeutic Areas
Based on the known activities of other pyridine derivatives, this compound and its analogs could be investigated for the following therapeutic applications:
-
Anticancer Activity: Numerous pyridine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. [1]The mechanism often involves the inhibition of key enzymes in cancer cell signaling or the induction of apoptosis. The high lipophilicity of this compound might enhance its ability to cross the blood-brain barrier, making it a candidate for treating brain tumors.
-
Antimicrobial and Antifungal Activity: The ability of long-chain cationic compounds to disrupt microbial membranes is well-documented. [6]While this compound is not cationic, its lipophilic nature could still contribute to antimicrobial effects by interfering with the microbial cell envelope.
-
Neurological Disorders: The pyridine scaffold is present in many centrally acting drugs. The lipophilicity of this compound could facilitate its entry into the central nervous system, where it might modulate the activity of neurotransmitter receptors or enzymes implicated in neurodegenerative diseases.
Preclinical Development Considerations
Structure-Activity Relationship (SAR) Studies
To optimize the therapeutic potential of this compound, systematic SAR studies are essential. [7][8][9]Key modifications to explore include:
-
Varying the Alkyl Chain Length: Investigating the effect of shorter and longer alkyl chains on biological activity and physicochemical properties.
-
Modifications of the Pyridine Ring: Introducing substituents on the pyridine ring to modulate its electronic properties and metabolic stability.
-
Modification of the Ketone Group: Reduction to the corresponding alcohol or conversion to other functional groups to probe the importance of the carbonyl moiety for activity.
Formulation Strategies for Lipophilic Derivatives
The high lipophilicity of this compound presents challenges for formulation and drug delivery. Strategies to enhance solubility and bioavailability include:
-
Liposomal Formulations: Encapsulating the compound in lipid-based nanocarriers can improve its solubility and circulation time.
-
Prodrug Approaches: Modifying the molecule with a hydrophilic promoiety that is cleaved in vivo to release the active drug.
-
Solid Dispersions: Dispersing the compound in a polymer matrix to improve its dissolution rate.
Conclusion and Future Directions
This compound and its analogs represent a promising, yet largely unexplored, area of medicinal chemistry. Their unique combination of a proven pharmacophore and a long lipophilic chain warrants further investigation. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing class of compounds. Future work should focus on elucidating the specific biological targets and mechanisms of action of these derivatives, which will be critical for their translation into novel therapeutic agents. The systematic exploration of their SAR will undoubtedly pave the way for the development of next-generation pyridine-based drugs with enhanced efficacy and safety profiles.
References
- Donald, C., & Boyd, S. (2012). An efficient synthesis of 2-alkylpyridines using an alkylation/double decarboxylation strategy. Tetrahedron Letters, 53(30), 3853–3856.
-
GENERAL HPLC METHODS. (n.d.). Retrieved January 14, 2026, from [Link]
-
Pyridine. (2023). In Wikipedia. Retrieved from [Link]
- Ballesteros-Monreal, M. G., et al. (2022).
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
-
Structure-activity relationship study. (n.d.). In ResearchGate. Retrieved from [Link]
- Heike, Y., et al. (2025). Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines. Organic & Biomolecular Chemistry, 12, 6059-6069.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2017). Chemical Reviews, 117(18), 11893-11953.
- Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. (2010). Amino Acids, 39(4), 961-971.
-
Structure-Activity Relationship. (n.d.). In Harvard Catalyst Profiles. Retrieved from [Link]
- Chemoselective synthesis of long-chain alkyl-H-phosphinic acids via one-pot alkylation/oxidation of red phosphorus with alkyl-PEGs as recyclable micellar catalysts. (2021). Organic & Biomolecular Chemistry, 19(3), 586-591.
-
Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. (n.d.). In MDPI. Retrieved from [Link]
- Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases. (2022). Molecules, 27(19), 6296.
- Sobolewska, E., & Biesaga, M. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry, 55(3), 419-433.
- Palladium-Catalyzed Asymmetric C(sp3)-H Allylation of 2-Alkylpyridines. (2018).
-
Data analysis and structure-activity relationships. (n.d.). In Optibrium. Retrieved from [Link]
- Azomethines with Long Alkyl Chains: Synthesis, Characterization, Biological Properties and logP Modelling. (2025). Preprints.org.
-
Organic Compounds with Biological Activity. (n.d.). In MDPI. Retrieved from [Link]
- Preparation of Polyfunctionally Substituted Pyridine-2(1 H )-Thione Derivatives as Precursors to Bicycles and Polycycles. (2025).
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
- Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2733-2741.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. cores.emory.edu [cores.emory.edu]
- 4. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 9. optibrium.com [optibrium.com]
Navigating the Acquisition and Synthesis of 2-Undecanoylpyridine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement of specific chemical entities is a critical first step in the journey of discovery. This guide provides an in-depth technical overview of the commercial availability and synthesis of 2-Undecanoylpyridine, a molecule of interest for its potential applications in medicinal chemistry stemming from its unique combination of a pyridine head and a long-chain acyl tail.
Commercial Availability: The Custom Synthesis Imperative
Numerous companies specialize in the bespoke synthesis of organic molecules, offering services that range from milligram to kilogram scale.[1][2][3] These services provide access to experienced chemists and specialized instrumentation necessary for multi-step syntheses.[1]
Table 1: Overview of Custom Chemical Synthesis Services
| Service Provider Type | Typical Scale | Service Model | Key Advantages |
| Specialized Custom Synthesis Labs | Milligram to Kilogram | Fee-for-Service (FFS) or Full-Time Equivalent (FTE) | Expertise in complex organic synthesis, access to advanced analytical instrumentation.[2][4][5] |
| Contract Research Organizations (CROs) | Milligram to Multi-kilogram | Primarily FTE | Integrated services including synthesis, purification, and analytical characterization. |
| Academic Core Facilities | Milligram to Gram | Fee-for-Service | Cost-effective for smaller quantities, access to academic expertise.[6] |
When engaging a custom synthesis provider, a clear communication of the required purity, quantity, and analytical data is crucial. The process typically involves an initial consultation, a detailed quotation, and regular progress updates.[7] The cost of custom synthesis is influenced by the complexity of the synthesis, the cost of starting materials, and the required analytical characterization.[8]
De Novo Synthesis: A Plausible and Detailed Protocol
For laboratories equipped with the necessary expertise and infrastructure, the de novo synthesis of this compound is a feasible endeavor. Based on established methodologies for the acylation of pyridines, a robust synthetic route involves the lithiation of pyridine followed by quenching with undecanoyl chloride.
Retrosynthetic Analysis
The synthesis strategy hinges on the formation of a carbon-carbon bond between the pyridine ring and the undecanoyl group. A retrosynthetic analysis points towards a nucleophilic pyridine equivalent reacting with an electrophilic undecanoyl source. The most common and effective approach is the generation of 2-lithiopyridine, a potent nucleophile, which can then react with undecanoyl chloride.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol
This protocol is a well-established method for the synthesis of 2-acylpyridines and can be adapted for this compound.
Step 1: Preparation of Undecanoyl Chloride
Undecanoyl chloride is a commercially available reagent.[9][10] However, it can also be readily synthesized from undecanoic acid.
-
Reaction: Undecanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield undecanoyl chloride.[11][12]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add undecanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude undecanoyl chloride can be used in the next step without further purification.
-
Step 2: Synthesis of this compound via Lithiation
This step involves the formation of 2-lithiopyridine and its subsequent reaction with undecanoyl chloride.[13][14][15]
-
Reaction: Pyridine is deprotonated at the 2-position using a strong base like n-butyllithium (n-BuLi) to form 2-lithiopyridine. This intermediate is then reacted with undecanoyl chloride.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dry pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) to the stirred solution. The formation of the orange-red 2-lithiopyridine intermediate should be observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add a solution of undecanoyl chloride (1.0 eq) in anhydrous THF to the 2-lithiopyridine solution at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Caption: Workflow for the synthesis of this compound.
Rationale and Potential Applications in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[16] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing the pharmacokinetic properties of a molecule. The introduction of an undecanoyl chain provides a significant lipophilic character to the molecule. This long alkyl chain can facilitate membrane permeability and interaction with hydrophobic pockets in biological targets.[17][18]
While specific biological activities for this compound have not been extensively reported, long-chain alkyl pyridine derivatives have shown promise in various therapeutic areas, including as antimicrobial agents.[17] The undecanoyl moiety could serve as a lipid anchor, targeting the molecule to cellular membranes or specific lipid-binding proteins.
Physicochemical and Analytical Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
Table 2: Expected Physicochemical Properties
| Property | Expected Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for long-chain ketones.[19][20] |
| Boiling Point | High, likely >300 °C at atmospheric pressure | Long alkyl chain significantly increases the boiling point.[21][22] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Hexanes). Insoluble in water. | The long hydrophobic alkyl chain dominates the solubility profile.[22][23] |
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the pyridine protons (typically in the range of 7.0-8.7 ppm), a triplet for the α-methylene protons adjacent to the carbonyl group (around 2.8-3.2 ppm), and a complex multiplet for the other methylene protons of the alkyl chain, with a terminal methyl group appearing as a triplet around 0.9 ppm.[24][25]
-
¹³C NMR: The carbonyl carbon should appear in the downfield region (around 195-205 ppm). Signals for the pyridine carbons and the carbons of the alkyl chain will also be present in their respective characteristic regions.[25][26]
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent, typically in the range of 1690-1715 cm⁻¹.[24]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺). Characteristic fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is present.[27]
Conclusion
While this compound is not a commercially available stock chemical, it can be reliably obtained through custom synthesis services or synthesized in a well-equipped laboratory. The presented synthesis protocol, based on the lithiation of pyridine, offers a robust and adaptable method for its preparation. The unique combination of a polar pyridine head and a long lipophilic undecanoyl tail makes this compound an intriguing molecule for exploration in drug discovery and medicinal chemistry, particularly for applications requiring membrane interaction or targeting of hydrophobic binding sites. Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound, enabling its confident use in further research endeavors.
References
-
Biocompare. Chemical Synthesis Services. [Link]
-
ResolveMass Laboratories Inc. Comprehensive Guide to Custom Synthesis Service. 2024-12-25. [Link]
-
Taros Chemicals. Custom Synthesis Service for your key compounds. [Link]
-
Apex Molecular. Fee For Service & Full Time Equivalent. [Link]
- Google Patents. Chemical synthesis method for undecanoyl chloride and lauroyl chloride.
-
Chemical Synthesis Core Facility. Service Fees for External Users. [Link]
-
Chiroblock GmbH. Costs for Custom Synthesis & Contract Models. [Link]
-
Spectroscopy Tutorial: Ketones. [Link]
-
OpenOChem Learn. Ketones. [Link]
-
Atlanchim Pharma. Custom synthesis : fee for service. [Link]
-
OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]
-
eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]
-
ResearchGate. The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. [Link]
-
Allen. Ketones: Structure, Properties and Chemical test. [Link]
-
Chemistry LibreTexts. Properties of Aldehydes and Ketones. 2023-01-22. [Link]
-
ACS Publications. Mass Spectra of Ketones. [Link]
-
Unacademy. NEET UG : Physical and Chemical Properties of Ketones. [Link]
-
Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. 2‐Lithiopyridine. [Link]
-
NIH. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. [Link]
-
Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. 2023-11-20. [Link]
-
PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. 2008-05-02. [Link]
-
YouTube. Mass Spectrometry Part 6 - Fragmentation in Ketones. 2023-01-04. [Link]
-
NIH. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. 2025-09-20. [Link]
-
Pipzine Chemicals. Alkyl Pyridines. [Link]
-
Organic Syntheses. 2-(p-Tolyl)propionic acid. [Link]
-
HETEROCYCLES. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. 2015-02-06. [Link]
-
Chemical Communications. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium. 2014-06-20. [Link]
-
ACS Publications. Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. [Link]
-
ISU ReD. Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. [Link]
-
NIH. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. [Link]
-
What are the roles of pyridine and DCM in the acylation of an alcohol?. 2016-02-07. [Link]
-
PubMed. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. Custom Synthesis - Enamine [enamine.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]
- 5. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 6. Service Fees for External Users – Chemical Synthesis Core Facility [embl.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 9. Undecanoyl chloride | 17746-05-3 [chemicalbook.com]
- 10. CAS 17746-05-3: undecanoyl chloride | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. CN1995003A - Chemical synthesis method for undecanoyl chloride and lauroyl chloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 16. Alkyl Pyridines: Properties, Applications & Reliable Suppliers in China - Expert Guide [pipzine-chem.com]
- 17. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 18. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ketones: Structure, Properties and Chemical test. [allen.in]
- 20. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]
- 21. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. Ketones | OpenOChem Learn [learn.openochem.org]
- 26. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 27. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Undecanoylpyridine for Insect Repellent Research
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-undecanoylpyridine, a compound of interest for the development of novel insect repellents. The protocols detailed herein are designed for researchers in chemistry and entomology, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
Introduction: The Potential of 2-Acylpyridines in Insect Repellency
The search for effective and safe insect repellents is a continuous effort in public health. While compounds like DEET and picaridin are widely used, the discovery of new active ingredients with different properties remains a priority. The pyridine moiety is a key structural feature in many biologically active compounds.[1] 2-Acylpyridines, a subclass of these compounds, have garnered interest for their potential biological activities. The long alkyl chain of this compound suggests it may possess lipophilic properties that could enhance its efficacy and persistence as a topical insect repellent, analogous to other long-chain ketones like 2-undecanone which is a known repellent.[2][3][4] This guide will focus on a robust synthetic route to obtain this compound for subsequent entomological evaluation.
Synthetic Strategy: The Grignard Approach
Direct acylation of pyridine using Friedel-Crafts methods is generally not feasible due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with Lewis acids, which deactivates the ring towards electrophilic substitution.[5][6][7][8] Therefore, a more effective strategy involves the use of an organometallic approach. The protocol described here utilizes the reaction of a 2-pyridyl Grignard reagent with undecanoyl chloride. This method is a well-established and versatile route for the synthesis of 2-acylpyridines.[9]
Overall Reaction Scheme:
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is divided into three main stages: formation of the Grignard reagent, acylation, and purification.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 1.58 g | 10.0 |
| Magnesium turnings | Mg | 24.31 | 0.29 g | 12.0 |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Undecanoyl chloride | C₁₁H₂₁ClO | 204.74 | 2.05 g | 10.0 |
| Dry Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 20 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 5 g | - |
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Protocol Steps:
Part 1: Formation of 2-Pyridylmagnesium Bromide (Grignard Reagent)
-
Preparation: Assemble the three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas to remove any moisture.
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Grignard Formation: Add 10 mL of dry THF to the flask. In the dropping funnel, prepare a solution of 2-bromopyridine (1.58 g, 10.0 mmol) in 15 mL of dry THF.
-
Addition: Add a small portion (approx. 1-2 mL) of the 2-bromopyridine solution to the magnesium turnings. The reaction should initiate, indicated by a gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming may be required.
-
Completion: Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.
Part 2: Acylation with Undecanoyl Chloride
-
Cooling: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Acyl Chloride Addition: Prepare a solution of undecanoyl chloride (2.05 g, 10.0 mmol) in 15 mL of dry THF in the dropping funnel. Add this solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C during the addition.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization of this compound
The purified product should be characterized to confirm its identity and purity. The following techniques are recommended:
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.7 (d, 1H, pyridine H6), ~8.0 (d, 1H, pyridine H3), ~7.8 (t, 1H, pyridine H4), ~7.4 (t, 1H, pyridine H5), ~3.2 (t, 2H, -CO-CH₂-), ~1.7 (quint, 2H, -CO-CH₂-CH₂-), ~1.2-1.4 (m, 14H, alkyl chain), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O), ~153 (pyridine C2), ~149 (pyridine C6), ~137 (pyridine C4), ~127 (pyridine C5), ~122 (pyridine C3), ~40 (-CO-CH₂-), ~32, ~29 (multiple), ~24, ~23, ~14 (-CH₃) |
| FT-IR (thin film, cm⁻¹) | ~1700 (C=O stretch), ~1580, ~1460 (pyridine ring stretches), ~2920, ~2850 (C-H stretches) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₇H₂₈NO⁺, found. |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.[10][11]
-
Reagents:
-
2-Bromopyridine: Is toxic and an irritant. Handle with care.
-
Magnesium: Is a flammable solid. Keep away from water and ignition sources.
-
Undecanoyl chloride: Is corrosive and will react with moisture. Handle under inert atmosphere.
-
THF and Diethyl Ether: Are highly flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
-
-
Reaction: The formation of the Grignard reagent is exothermic and can be vigorous. The quenching step should be performed slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Protocol for Evaluation of Insect Repellent Activity
This protocol provides a general framework for assessing the repellent efficacy of this compound against mosquitoes, which can be adapted for other insects.
Caption: A typical workflow for an in vivo insect repellency assay.
Procedure:
-
Solution Preparation: Prepare a series of dilutions of this compound in a suitable solvent such as ethanol (e.g., 1%, 5%, and 10% w/v). Include a solvent-only control and a positive control (e.g., a known repellent like DEET at a similar concentration).
-
Subject Recruitment: Recruit human volunteers according to institutionally approved ethical guidelines.
-
Application: Apply a standard volume (e.g., 1 mL) of the test solution evenly to a defined area (e.g., 25 cm²) on the forearm of a volunteer.
-
Exposure: At specified time intervals after application (e.g., 30 minutes, 1 hour, 2 hours), expose the treated arm to a cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).
-
Data Recording: Record the time to the first confirmed bite and the total number of bites within a set exposure period (e.g., 5 minutes).
-
Efficacy Calculation: The protection time is defined as the time from application until the first confirmed bite. Repellency can be expressed as a percentage reduction in bites compared to the solvent control.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the repellent effect.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a promising candidate for insect repellent studies. The described Grignard-based synthesis is a robust method for obtaining the target compound in good yield. The outlined characterization and bioassay protocols will enable researchers to validate the chemical identity of the synthesized compound and to evaluate its potential as a novel insect repellent.
References
-
Facile Synthesis of 2-Acetyl Pyridine. (n.d.). Scribd. Retrieved from [Link]
-
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (2014). SciELO. Retrieved from [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central. Retrieved from [Link]
-
2-Acetylpyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Retrieved from [Link]
-
Friedel crafts acylation for pyridine. (2018). Brainly.in. Retrieved from [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2007). ACS Publications. Retrieved from [Link]
- A kind of preparation method of 2- acetylpyridine. (2019). Google Patents.
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2021). ACS Publications. Retrieved from [Link]
-
Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? (n.d.). Quora. Retrieved from [Link]
-
Pyridine N-Oxide - Remote Oxidation And Rearrangement. (n.d.). ChemTube3D. Retrieved from [Link]
-
Insect Repellents. (2021). The Medical Letter, Inc. Retrieved from [Link]
- Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof. (2002). Google Patents.
-
EWG's guide to bug repellents. (2023). Environmental Working Group. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 3. CA2441295C - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]
- 4. ewg.org [ewg.org]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. brainly.in [brainly.in]
- 8. quora.com [quora.com]
- 9. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. vigon.com [vigon.com]
Application Note: A Robust Reversed-Phase HPLC Method for the Separation and Analysis of 2-Undecanoylpyridine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Undecanoylpyridine. This compound, characterized by a hydrophilic pyridine head and a long, hydrophobic undecanoyl tail, presents unique chromatographic challenges, including potential peak tailing due to the basicity of the pyridine nitrogen. The described reversed-phase method utilizes a C18 stationary phase with an acidified mobile phase to ensure sharp, symmetrical peaks and reproducible retention. This guide provides a comprehensive protocol, from sample preparation to data analysis, and delves into the scientific rationale behind the method's parameters. It is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the purity assessment and quantification of this compound and related compounds.
Introduction and Scientific Rationale
This compound is an aromatic ketone containing a pyridine ring substituted with an eleven-carbon acyl chain. This amphipathic structure is of interest in various chemical and pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity, stability, and concentration of such compounds.[1]
The primary challenge in the chromatography of pyridine derivatives is managing the basicity of the nitrogen atom (pKa ≈ 5.2-6.0).[1][2] On standard silica-based reversed-phase columns, this basic nitrogen can interact with residual acidic silanol groups (Si-OH) on the stationary phase surface via secondary ion-exchange mechanisms. These interactions lead to undesirable peak broadening and tailing, compromising resolution and accuracy.[3][4]
To overcome this, the presented method employs a two-pronged strategy rooted in fundamental chromatographic principles:
-
Stationary Phase Selection: A high-purity, end-capped C18 column is selected. End-capping "shields" many of the residual silanols, minimizing their availability for interaction with the basic analyte.[4]
-
Mobile Phase pH Control: The mobile phase is acidified with 0.1% formic acid. This low pH environment serves a dual purpose: it protonates the pyridine nitrogen, ensuring the analyte carries a consistent positive charge, and more importantly, it suppresses the ionization of the residual silanol groups, effectively eliminating the root cause of the unwanted secondary interactions.[3]
This approach ensures that the separation is governed primarily by the intended hydrophobic (reversed-phase) mechanism, driven by the interaction of the analyte's long undecanoyl chain with the C18 stationary phase.
Experimental Workflow and Protocol
The following protocol provides a step-by-step guide for the analysis of this compound.
Materials and Instrumentation
| Component | Specifications |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV-Vis or Diode Array Detector (DAD) |
| Analyte | This compound Standard |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS, Ace SuperC18) |
| Solvent A | HPLC-Grade Water with 0.1% (v/v) Formic Acid |
| Solvent B | HPLC-Grade Acetonitrile (ACN) with 0.1% (v/v) Formic Acid |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Reagents | Formic Acid (≥98%), HPLC Grade Acetonitrile, Deionized Water (≥18.2 MΩ·cm) |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
-
Working Standard (0.1 mg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the sample diluent.
-
Sample Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates and prevent column and system clogging.[5]
Chromatographic Conditions
The following parameters were established for the robust separation of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the C11 alkyl chain. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the reversed-phase system. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. ACN offers low viscosity and good UV transparency.[5][6] |
| Gradient Program | 0-1 min: 60% B; 1-10 min: 60% to 95% B; 10-12 min: 95% B; 12.1-15 min: 60% B | Ensures elution of the highly retained analyte and cleans the column of late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 35 °C | Improves peak shape and reduces system backpressure by lowering mobile phase viscosity. |
| Detection | UV at 260 nm | The pyridine ring is a chromophore. A wavelength of ~260 nm provides good sensitivity.[2][7] |
| Injection Volume | 10 µL |
System Suitability Testing (SST)
To ensure the validity of the analytical results, perform five replicate injections of the working standard (0.1 mg/mL) before sample analysis. The system must meet the following criteria:
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.9 ≤ Tf ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures the efficiency and separation power of the column. |
| Repeatability (%RSD) | ≤ 2.0% for Peak Area and Retention Time | Confirms the precision and stability of the HPLC system and method. |
Visualization of the HPLC Workflow
The logical flow of the experimental protocol is depicted below, from initial preparation to final data acquisition.
Caption: Workflow for the HPLC analysis of this compound.
Expected Results and Discussion
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time determined by the gradient profile. The use of acetonitrile as the organic modifier is deliberate; its low viscosity minimizes backpressure, and its aprotic nature provides a different selectivity compared to protic solvents like methanol.[3][8]
The gradient elution is critical for this analysis. A starting condition of 60% acetonitrile provides sufficient polarity to elute any early, more polar impurities while ensuring the target analyte is retained at the head of the column. The ramp to 95% acetonitrile is necessary to decrease the mobile phase polarity significantly, thereby eluting the highly hydrophobic this compound from the C18 stationary phase in a reasonable time frame. The final hold at high organic content ensures that any strongly retained, non-polar contaminants are flushed from the column before re-equilibration.
UV-Vis detection is a reliable and straightforward choice for this molecule due to the UV absorbance of the pyridine ring.[9] While 260 nm is a robust starting point, for method optimization, it is highly recommended to determine the analyte's specific maximum absorbance wavelength (λmax) using a diode array detector to maximize sensitivity.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
-
Nobrega, J. A., et al. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Common HPLC solvents and their important properties. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
-
Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents. Retrieved from [Link]
-
da Silva, J. M., et al. (2022). How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis. MDPI. Retrieved from [Link]
-
GL Sciences. (n.d.). Organic Solvents Used in HPLC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 6. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unlocking Novel Flavor Profiles: Application Notes for 2-Undecanoylpyridine in Food Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 2-Undecanoylpyridine as a novel flavor compound in the food industry. While direct regulatory approval and extensive public data for this compound are emerging, this guide synthesizes information from the broader class of 2-acylpyridines to provide a scientifically grounded framework for its evaluation and use. We will explore its inferred organoleptic properties, propose a robust synthesis protocol, detail analytical methods for quality control, and provide comprehensive protocols for sensory evaluation. This guide is intended to empower researchers and product developers to explore the potential of this and similar long-chain 2-acylpyridines to create unique and appealing flavor experiences in a variety of food matrices.
Introduction: The Promise of Long-Chain 2-Acylpyridines
The quest for novel flavor compounds is a driving force in the food industry. Among the vast array of chemical classes that contribute to the sensory experience of food, heterocyclic compounds formed during thermal processing, such as the Maillard reaction, are of paramount importance.[1][2] 2-Acylpyridines are a significant subclass of these compounds, with 2-acetylpyridine being a well-studied example known for its characteristic popcorn, nutty, and roasted notes in products like beer, popcorn, and corn tortillas.[3][4] This compound is recognized as a Generally Recognized as Safe (GRAS) substance, highlighting the potential of this chemical family in flavor applications.[5]
This guide focuses on This compound , a lesser-known analogue featuring a longer, eleven-carbon acyl chain. Based on structure-activity relationships in flavor chemistry, it is hypothesized that the extended alkyl chain will modulate the sensory profile, likely diminishing the sharp, roasted notes of its shorter-chain counterparts and introducing more complex, waxy, and fatty or creamy nuances. As the molecular size of aldehydes and ketones increases, their odor tends to become less pungent and more fragrant or fatty.[3][6] This makes this compound a compelling candidate for applications requiring subtle, rich, and complex flavor profiles, such as in dairy products, plant-based meat analogues, and baked goods.
Inferred Organoleptic Profile of this compound
Direct sensory data for this compound is not widely available in public literature. However, by extrapolating from the known characteristics of 2-acetylpyridine and the general principles of flavor chemistry, we can construct a scientifically inferred profile.
Table 1: Comparison of Known and Inferred Organoleptic Properties
| Compound | Acyl Chain Length | Known/Inferred Flavor Profile | Potential Food Applications |
| 2-Acetylpyridine | C2 | Popcorn, roasted nut, bready, corn-like[7][8] | Savory snacks, baked goods, beer, breakfast cereals |
| This compound | C11 | Inferred: Mildly roasted, waxy, fatty, creamy, with subtle nutty and green undertones. | Plant-based dairy, cheese analogues, baked goods (for richness), savory sauces, meat analogues. |
The longer undecanoyl chain is expected to increase the molecule's lipophilicity, which could enhance its performance in fat-based food systems and influence its release profile during consumption, potentially leading to a longer-lasting flavor perception.
Synthesis of this compound: A Detailed Protocol
A reliable supply of high-purity flavor compounds is essential for research and development. The following protocol details a laboratory-scale synthesis of this compound adapted from established methods for preparing 2-acylpyridines, such as the Grignard reaction.[3][9]
Reaction Scheme
The synthesis proceeds via the Grignard reaction, where 2-lithiopyridine, generated in situ from 2-bromopyridine, reacts with undecanoyl chloride.
Materials and Reagents
-
2-Bromopyridine (99%)[10]
-
n-Butyllithium (2.5 M in hexanes)
-
Undecanoyl chloride (98%)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Synthesis Protocol
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen.
-
Formation of 2-Lithiopyridine: Dissolve 2-bromopyridine (1 equivalent) in anhydrous diethyl ether. Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.
-
Acylation: Dissolve undecanoyl chloride (1 equivalent) in anhydrous diethyl ether and add it dropwise to the 2-lithiopyridine solution at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching and Extraction: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Drying and Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Analytical Quality Control: Ensuring Purity and Identity
The purity and identity of a flavor compound are critical for its consistent performance and for safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like this compound.[11][12]
GC-MS Protocol
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[11]
-
Injection: 1 µL of a dilute solution of the synthesized compound in a suitable solvent (e.g., dichloromethane or ethanol) in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Results
The GC chromatogram should show a single major peak corresponding to this compound. The mass spectrum should exhibit a molecular ion peak (M+) and characteristic fragmentation patterns consistent with the structure of this compound.
Sensory Evaluation: Protocols for Flavor Application
Sensory analysis is crucial to determine the flavor profile of this compound and its potential applications.[2] The following protocols outline methods for both determining the intrinsic flavor of the compound and evaluating its effect in a food matrix.
Protocol 1: Determination of Flavor Profile and Detection Threshold
This protocol aims to characterize the basic sensory attributes of this compound and to determine its detection threshold in a neutral medium.
-
Panelists: A panel of 8-12 trained sensory assessors with experience in descriptive analysis.
-
Sample Preparation: Prepare a series of dilutions of this compound in a neutral medium such as spring water or a light vegetable oil. Concentrations should span a wide range to encompass the detection threshold.
-
Methodology (Ascending Forced-Choice Triangle Test):
-
Present panelists with three samples, two of which are blanks (neutral medium) and one contains a low concentration of the flavor compound.
-
Ask panelists to identify the odd sample.
-
If the panelist is correct, present a higher concentration set. Continue until the panelist can consistently identify the correct sample. The concentration at which this occurs is the individual's detection threshold.
-
The group detection threshold is calculated as the geometric mean of the individual thresholds.
-
-
Descriptive Analysis: Once the approximate threshold is known, present panelists with samples at supra-threshold concentrations and ask them to describe the perceived aroma and flavor attributes using a pre-defined lexicon or by generating their own descriptors.
Protocol 2: Application in a Food Matrix (e.g., Plant-Based Cheese Analogue)
This protocol evaluates the performance and sensory contribution of this compound in a relevant food product.
-
Matrix: A basic, unflavored plant-based cheese analogue (e.g., a simple formulation of starch, coconut oil, and water).
-
Sample Preparation:
-
Control: The unflavored cheese analogue.
-
Test Sample: The cheese analogue with the addition of this compound at a concentration determined from the threshold testing (e.g., 5-10 times the detection threshold).
-
-
Methodology (Descriptive Analysis):
-
A trained panel evaluates both the control and test samples.
-
Panelists rate the intensity of key sensory attributes (e.g., "creamy," "cheesy," "nutty," "waxy," "off-flavors") on a line scale.
-
Data is collected and analyzed statistically (e.g., using ANOVA) to determine significant differences between the control and test samples.
-
Regulatory Considerations and Future Outlook
It is crucial to note that while 2-acetylpyridine is a GRAS substance, the regulatory status of this compound as a food additive needs to be independently established. Any commercial use of this compound would require a thorough safety assessment and submission of a flavor ingredient data sheet to the relevant regulatory bodies, such as the Flavor and Extract Manufacturers Association (FEMA) for a GRAS determination or the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
The exploration of long-chain 2-acylpyridines like this compound opens up exciting possibilities for flavor innovation. Their potential to impart rich, complex, and fatty notes makes them particularly relevant for the development of next-generation plant-based foods and other products where a nuanced flavor profile is desired. Further research into their natural occurrence, formation pathways in different food systems, and comprehensive sensory characterization will be invaluable to unlocking their full potential.
Visualization of Key Workflows
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Sensory Evaluation Workflow
Caption: Sensory evaluation workflow for a new flavor compound.
References
-
Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9).
- Lee, S. M., & Macku, C. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Journal of Agricultural and Food Chemistry, 44(8), 2285-2289.
- Al-Degs, Y. S., Al-Ghouti, M. A., & El-Sheikh, A. H. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2035.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Unlock Rich Flavors: The Role of 2-Acetylpyridine in Food and Beverages.
- Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
- Shibamoto, T. (1989). Volatile Flavor Chemicals Formed by the Maillard Reaction. In Thermal Generation of Aromas (Vol. 409, pp. 134-142). American Chemical Society.
-
Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
-
The Good Scents Company. (n.d.). 2-acetyl pyridine. Retrieved from [Link]
- SlideServe. (2012). Flavor Compounds Formation by Maillard Reaction.
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- ResearchGate. (n.d.). Influence of the Chain Length on the Aroma Properties of Homologous Epoxy—Aldehydes, Ketones, and Alcohols.
- U.S. Department of Health and Human Services. (n.d.). Analytical Methods.
- FEMA. (n.d.). 2-ACETYLPYRIDINE.
- Made-in-China.com. (n.d.). Food and Tobacco Flavor 2-Acetylpyridine CAS 1122-62-9 Acetyl Pyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 3. ncert.nic.in [ncert.nic.in]
- 4. Sensory-Based Identification of Aroma-Active Compounds in Hotpot Seasoning before and after Boiling | MDPI [mdpi.com]
- 5. Effect of fatty acids and triglycerides on the formation of lysine-derived advanced glycation end-products in model systems exposed to frying temperat ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01410A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of medium-chain triacylglycerols on Maillard reaction in bread baking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 11. Modifications in bacterial groups and short chain fatty acid production in the gut of healthy adult rats after long-term consumption of dietary Maillard reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for the Selective Extraction of 2-Undecanoylpyridine from Natural Samples
Abstract
This technical guide provides a comprehensive framework for the selective extraction and purification of 2-Undecanoylpyridine, a lipophilic pyridine alkaloid, from complex natural matrices. Recognizing the unique physicochemical properties conferred by its bicyclic aromatic system and a long aliphatic chain, the protocols herein are designed to ensure high recovery and purity. This document outlines a primary liquid-liquid extraction (LLE) methodology founded on acid-base principles, followed by a refined solid-phase extraction (SPE) protocol for enhanced purification. Furthermore, it details the analytical validation of the extracted compound using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of natural products.
Introduction: The Challenge of Extracting Lipophilic Alkaloids
This compound is a pyridine alkaloid characterized by a pyridine head group and an eleven-carbon acyl chain. This structure imparts a dual nature to the molecule: the basicity of the pyridine nitrogen and the significant lipophilicity of the undecanoyl tail. This amphiphilic character presents a unique challenge for its extraction from natural samples, often requiring a multi-step approach to efficiently separate it from other matrix components.
The protocols detailed in this guide are built upon the foundational principles of alkaloid chemistry, tailored to the specific properties of this compound. The initial liquid-liquid extraction leverages the pH-dependent solubility of the basic pyridine ring to partition the target molecule between aqueous and organic phases. Subsequent purification via solid-phase extraction utilizes the principles of cation exchange chromatography to selectively retain and elute the protonated pyridine moiety, thereby removing neutral and acidic impurities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for the development of an effective extraction strategy. While specific experimental data for this compound is not extensively available, its properties can be reliably inferred from structurally similar compounds like 2-acetylpyridine and long-chain ketones.
| Property | Predicted Value/Characteristic | Rationale and Implications for Extraction |
| Molecular Formula | C₁₆H₂₅NO | - |
| Molecular Weight | 247.38 g/mol | - |
| Appearance | Likely a viscous liquid or low-melting solid | The long alkyl chain increases the melting point compared to smaller 2-acylpyridines. |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, toluene, diethyl ether) and polar aprotic solvents (e.g., dichloromethane, ethyl acetate). Sparingly soluble in water. | The undecanoyl chain dominates the molecule's solubility profile, making it highly lipophilic. This dictates the choice of organic solvents for extraction.[1][2][3] |
| pKa (of conjugate acid) | ~2.7 - 3.0 | Based on the pKa of 2-acetylpyridine's conjugate acid (~2.74).[4] The pyridine nitrogen is basic and will be protonated at acidic pH (<2), rendering the molecule water-soluble. This is the key principle for the acid-base extraction. |
| Boiling Point | High | The high molecular weight and polarity of the carbonyl and pyridine groups result in a high boiling point. |
Extraction Workflow Overview
The overall strategy for the extraction and purification of this compound from a solid natural sample (e.g., plant material) is a two-stage process. The first stage involves a classical acid-base liquid-liquid extraction to isolate a crude alkaloid fraction. The second stage employs solid-phase extraction for further purification and concentration of the target compound.
Caption: Workflow for the extraction and purification of this compound.
Detailed Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed for the initial extraction of this compound from a solid natural sample, such as dried and powdered plant material.
Materials:
-
Dried and powdered natural sample
-
Methanol (ACS grade)
-
1M Hydrochloric Acid (HCl)
-
Hexane (ACS grade)
-
Ammonium Hydroxide (NH₄OH), concentrated
-
Dichloromethane (CH₂Cl₂) (ACS grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel (appropriate size)
-
Filter paper and funnel
-
Rotary evaporator
-
pH indicator strips or pH meter
Procedure:
-
Maceration:
-
To 100 g of the dried, powdered natural sample, add 500 mL of methanol.
-
Stir or shake the mixture for 24 hours at room temperature to facilitate the extraction of a broad range of compounds, including this compound.
-
-
Filtration and Concentration:
-
Filter the methanolic extract through filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the methanol is completely removed, yielding a crude extract.
-
-
Acidification and Partitioning:
-
Redissolve the crude extract in 200 mL of 1M HCl. At this acidic pH, the pyridine nitrogen of this compound will be protonated, rendering the molecule soluble in the aqueous phase.
-
Transfer the acidic aqueous solution to a separatory funnel.
-
Wash the aqueous phase three times with 100 mL of hexane. This step removes non-polar, neutral, and acidic lipophilic impurities, which will partition into the hexane layer. Discard the hexane layers.
-
-
Basification and Extraction:
-
Adjust the pH of the aqueous phase to 9-10 by the dropwise addition of concentrated ammonium hydroxide. This deprotonates the pyridine nitrogen, making this compound lipophilic again.
-
Extract the basified aqueous phase three times with 100 mL of dichloromethane. The this compound will now partition into the dichloromethane layer.
-
Note on Emulsions: Due to the amphiphilic nature of the target compound, emulsions may form at the interface. To break emulsions, gentle swirling, the addition of a small amount of brine (saturated NaCl solution), or passing the emulsion through a bed of Celite can be effective.
-
-
Drying and Concentration:
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate for at least 30 minutes to remove any residual water.
-
Filter off the sodium sulfate.
-
Evaporate the dichloromethane using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 2: Solid-Phase Extraction (SPE) Purification
This protocol is designed to purify the crude extract obtained from the liquid-liquid extraction. A strong cation exchange (SCX) sorbent is recommended.[5][6]
Materials:
-
Crude this compound extract
-
Strong Cation Exchange (SCX) SPE cartridge (e.g., 500 mg sorbent mass)
-
Methanol (HPLC grade)
-
Deionized water
-
Hexane (HPLC grade)
-
2% (v/v) Ammonium Hydroxide in Methanol
-
SPE manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Condition the SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of methanol (e.g., 1-2 mL).
-
Load the dissolved sample onto the conditioned SPE cartridge. The protonated pyridine group will interact with the negatively charged sorbent.
-
-
Washing:
-
Wash the cartridge with 5 mL of hexane to remove any remaining non-polar impurities.
-
Wash the cartridge with 5 mL of methanol to remove polar, non-basic impurities.
-
-
Elution:
-
Elute the this compound from the cartridge by passing 5-10 mL of 2% ammonium hydroxide in methanol through the cartridge. The ammonia will neutralize the charge interaction, releasing the target compound.
-
-
Final Concentration:
-
Collect the eluent and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to yield the purified this compound.
-
Analytical Validation: GC-MS Analysis
The identity and purity of the extracted this compound should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Mass Range: m/z 40-400.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 247. Key fragmentation patterns for long-chain alkyl ketones include α-cleavage and McLafferty rearrangement.[7][8]
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain is expected, leading to the formation of a pyridyl-acylium ion.
-
McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain, which can provide structural confirmation.
A representative fragmentation diagram is presented below:
Sources
- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. hmdb.ca [hmdb.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
2-Undecanoylpyridine: A Volatile Organic Compound with Emergent Potential as a Disease Biomarker
Application Note & Protocol Guide
Abstract
The identification of non-invasive, specific, and reliable biomarkers is a paramount goal in modern medicine, promising earlier disease detection and more personalized therapeutic strategies.[1][2][3][4] Volatile organic compounds (VOCs), produced through various metabolic processes, are gaining significant attention as potential biomarkers detectable in bodily excretions like breath, urine, and blood.[5][6][7] This document provides a comprehensive guide to investigating 2-Undecanoylpyridine, a pyridine derivative, as a potential biomarker for specific diseases. While not yet established for a particular pathology, its chemical properties suggest it may be a candidate worth exploring. This guide outlines the foundational principles, detailed protocols for detection and quantification, and a strategic workflow for clinical validation.
Introduction: The Rationale for Investigating this compound
Volatile organic compounds (VOCs) are carbon-based chemicals that easily evaporate at room temperature. In the human body, they are endogenously produced during normal metabolism and in pathological states.[5][7] Alterations in metabolic pathways due to disease can lead to changes in the profile of emitted VOCs, making them a valuable source of diagnostic information.[7][8] The analysis of these compounds from samples such as exhaled breath, urine, or blood offers a non-invasive window into the body's biochemistry.[5][7]
Pyridine derivatives, a class of heterocyclic compounds, are known to be involved in various biological processes and have been investigated for their therapeutic potential, particularly in infectious diseases like tuberculosis.[9][10][11][12][13] this compound, with its distinct chemical structure, presents an intriguing candidate for biomarker research. Its volatility and potential involvement in metabolic pathways make it a plausible, yet underexplored, indicator of physiological or pathological changes.
This guide is designed to provide researchers with the necessary framework to systematically investigate the potential of this compound as a biomarker. It covers the essential steps from initial hypothesis generation to analytical method development and validation.
Analytical Methodologies for this compound Detection
The accurate and sensitive detection of this compound in complex biological matrices is the cornerstone of its evaluation as a biomarker. Given its volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique. For less volatile forms or when derivatization is employed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS is highly suitable for separating and identifying volatile compounds in a sample.
Key Principles:
-
Gas Chromatography (GC): Separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column.
-
Mass Spectrometry (MS): Fragments the separated compounds into ions and identifies them based on their mass-to-charge ratio, providing a unique "fingerprint" for each molecule.
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar (e.g., 50% phenyl-methylpolysiloxane) capillary column | A non-polar column separates compounds primarily by boiling point. A mid-polar column can provide better separation for compounds with some polarity, like pyridine derivatives. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation of the analyte. |
| Oven Program | Initial temp: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature ramp allows for the separation of a wide range of volatile compounds. The final high temperature ensures the elution of any less volatile compounds. This program should be optimized based on the specific sample matrix. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. Hydrogen can provide better resolution at higher flow rates. |
| Ion Source Temp | 230 °C | Optimizes the ionization of the target analyte. |
| MS Mode | Scan mode for initial discovery; Selected Ion Monitoring (SIM) for targeted quantification | Scan mode provides a full mass spectrum for compound identification. SIM mode increases sensitivity and selectivity for quantifying a known compound by monitoring only specific fragment ions. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Non-Volatile or Derivatized Analysis
LC-MS/MS is ideal for analyzing compounds in liquid samples and offers high sensitivity and specificity.[15][16] This method may be particularly useful if this compound is present in a less volatile form or if derivatization is used to enhance its detection.
Key Principles:
-
Liquid Chromatography (LC): Separates compounds based on their interactions with a stationary phase in a column and a mobile phase.
-
Tandem Mass Spectrometry (MS/MS): Provides two stages of mass analysis. The first stage isolates the parent ion of the target compound, which is then fragmented. The second stage analyzes the resulting fragment ions, providing a high degree of specificity.
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column | Suitable for separating a wide range of organic molecules. |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) | A gradient elution allows for the separation of compounds with varying polarities. Formic acid aids in the ionization of the analyte. |
| Ionization Source | Electrospray Ionization (ESI) in positive mode | ESI is a soft ionization technique suitable for a wide range of molecules. Pyridine derivatives are readily protonated in positive mode. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | MRM is a highly sensitive and selective mode for quantification. It involves monitoring a specific precursor ion to product ion transition for the target analyte. |
| Collision Energy | To be optimized for the specific precursor-product ion transition | The collision energy required to fragment the precursor ion into the desired product ion needs to be determined experimentally to maximize signal intensity. |
Protocols for Sample Preparation and Analysis
The choice of biological sample and the preparation method are critical for reliable biomarker discovery.
Workflow for Biomarker Discovery and Validation
The following diagram illustrates the general workflow for investigating a potential biomarker like this compound.
Caption: Workflow for biomarker discovery and validation.
Protocol 1: Collection and Preparation of Breath Samples
Breath analysis is a non-invasive method for detecting volatile biomarkers.[5][7]
Materials:
-
Inert breath collection bags (e.g., Tedlar®)
-
Thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA)
-
Air sampling pump
Procedure:
-
Patient Preparation: The patient should avoid smoking, eating, and drinking for at least 2 hours prior to sample collection.
-
Sample Collection: a. The patient exhales normally into the collection bag. b. The collected breath is then drawn through a thermal desorption tube using an air sampling pump at a controlled flow rate.
-
Sample Storage: The thermal desorption tubes should be capped and stored at 4 °C until analysis.
-
Analysis: The tubes are placed in a thermal desorber connected to a GC-MS system. The trapped VOCs are heated and released into the GC column for analysis.
Protocol 2: Collection and Preparation of Urine and Blood Samples
Urine and blood samples can provide information about both volatile and non-volatile compounds.
Materials:
-
Sterile urine collection cups
-
Vacutainer® tubes with appropriate anticoagulant (e.g., EDTA for plasma, no anticoagulant for serum)
-
Centrifuge
-
Solid Phase Microextraction (SPME) fibers (for headspace analysis of VOCs)
-
Solvents for liquid-liquid extraction (e.g., dichloromethane, hexane)
Procedure for Headspace GC-MS of VOCs:
-
Sample Collection: Collect mid-stream urine or whole blood according to standard clinical procedures.
-
Preparation: a. For urine, transfer a fixed volume (e.g., 5 mL) into a headspace vial. b. For blood, allow it to clot to obtain serum or centrifuge to obtain plasma. Transfer a fixed volume into a headspace vial.
-
Extraction: a. Equilibrate the vial at a specific temperature (e.g., 60 °C) for a set time. b. Expose an SPME fiber to the headspace above the sample to adsorb the VOCs.
-
Analysis: Insert the SPME fiber into the GC-MS injector for thermal desorption and analysis.
Procedure for LC-MS/MS Analysis:
-
Sample Collection: Collect urine or blood as described above.
-
Preparation: a. For urine, centrifuge to remove cellular debris. b. For blood, process to obtain serum or plasma.
-
Extraction (Liquid-Liquid Extraction): a. Add a water-immiscible organic solvent to the sample. b. Vortex to mix and then centrifuge to separate the layers. c. Collect the organic layer containing the analytes. d. Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Data Analysis and Biomarker Validation
Identifying a potential biomarker is only the first step. Rigorous validation is required to establish its clinical utility.
Data Processing
-
GC-MS Data: Deconvolution of the total ion chromatogram is necessary to separate co-eluting peaks and identify individual compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
LC-MS/MS Data: Peak integration for the specific MRM transitions of this compound will be performed to quantify its concentration in the samples.
Statistical Analysis and Clinical Validation
Once a reliable analytical method is established, the following steps are crucial for validating this compound as a biomarker for a specific disease:
-
Case-Control Studies: Compare the levels of this compound in a group of patients with the disease to a group of healthy controls.
-
Receiver Operating Characteristic (ROC) Curve Analysis: This statistical method is used to determine the diagnostic accuracy of the biomarker by plotting the true positive rate against the false positive rate at various threshold settings.
-
Determination of Sensitivity and Specificity:
-
Sensitivity: The ability of the test to correctly identify those with the disease.
-
Specificity: The ability of the test to correctly identify those without the disease.
-
-
Longitudinal Studies: Monitor the levels of this compound in patients over time to assess its potential as a prognostic biomarker or for monitoring treatment response.
Investigating the Biological Origin
Understanding the metabolic pathway that produces this compound is essential for establishing its biological plausibility as a biomarker.
Caption: Investigating the biological origin of a biomarker.
Conclusion and Future Directions
This compound represents a novel and unexplored candidate in the search for disease biomarkers. This guide provides a comprehensive framework for researchers to systematically investigate its potential. The successful validation of this compound as a biomarker for a specific disease could lead to the development of new non-invasive diagnostic tools, ultimately improving patient outcomes. Future research should focus on conducting well-designed clinical studies to evaluate its diagnostic and prognostic utility across a range of diseases where metabolic alterations are implicated.
References
- Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC - NIH. (n.d.).
- Volatile Organic Compounds as Potential Biomarkers for Noninvasive Disease Detection by Nanosensors: A Comprehensive Review - Taylor & Francis Online. (2022, February 24).
- Volatile Organic Compounds (VOCs), A Potential Biomarker To Human Disease And Tumors. (2014, July 7).
- Volatile Organic Gaseous Compound Biomarkers for Cardiovascular Diseases: A Review. (2024, August 6).
- Breath Volatile Organic Compounds (VOCs) as Biomarkers for the Diagnosis of Pathological Conditions: A Review - ResearchGate. (2023, July 7).
- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.).
- TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. (n.d.).
- New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells - NIH. (n.d.).
- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed. (2019).
- Pyridine synthesis - Organic Chemistry Portal. (n.d.).
- Tandem Mass Spectrometry of Model Peptides Modified With trans-2-hexenal, a Product of Lipid Peroxidation - PubMed. (1999, July).
- Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC - PubMed Central. (n.d.).
- 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - Frontiers. (2022, November 9).
- 2-Acetylpyridine - Wikipedia. (n.d.).
- What are type 2 biomarkers? - Patsnap Synapse. (2025, March 20).
- An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering - MDPI. (n.d.).
- Biomarkers as Biomedical Bioindicators: Approaches and Techniques for the Detection, Analysis, and Validation of Novel Biomarkers of Diseases - MDPI. (n.d.).
- MULTI-DIMENSIONAL MASS SPECTROMETRY-BASED SHOTGUN LIPIDOMICS AND NOVEL STRATEGIES FOR LIPIDOMIC ANALYSES - NIH. (n.d.).
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. (n.d.).
- Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed. (2015, March 20).
- Precision Dermatology: A Review of Molecular Biomarkers and Personalized Therapies. (n.d.).
- Pyridine and quinoline molecules as crucial protagonists in the never-stopping discovery of new agents against tuberculosis - PubMed. (2020, August 1).
- Effect of 2MEGA Labeling on Membrane Proteome Analysis Using LC-ESI QTOF MS - PubMed. (n.d.).
- Biomarkers of non-communicable chronic disease: an update on contemporary methods - PMC - PubMed Central. (n.d.).
- Biomarkers of Disease: Discovery and Clinical Applications - MDPI. (n.d.).
- 2-Vinylpyridine: Properties, Production process and Uses - ChemicalBook. (2024, March 25).
- Recent developments in methods and technology for analysis of biological samples by MALDI-TOF-MS - PubMed. (2007, January).
- Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure - PubMed Central. (2022, August 1).
Sources
- 1. What are type 2 biomarkers? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Biomarkers of non-communicable chronic disease: an update on contemporary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Volatile Organic Compounds (VOCs), A Potential Biomarker To Human Disease And Tumors. [flipper.diff.org]
- 8. researchgate.net [researchgate.net]
- 9. New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 12. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine and quinoline molecules as crucial protagonists in the never-stopping discovery of new agents against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 2-Undecanoylpyridine for Topical Application: A Comprehensive Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the formulation of 2-Undecanoylpyridine, a highly lipophilic molecule, for topical delivery. Recognizing the unique challenges posed by its significant hydrophobic character, this document outlines a systematic approach, from initial pre-formulation analysis to the development and evaluation of advanced topical systems. We present detailed, field-tested protocols for solubility determination, excipient compatibility, and the formulation of microemulsions, nanoemulsions, and high-oil content creams. Furthermore, this guide includes methodologies for the physicochemical characterization, stability testing, and in vitro performance evaluation of the developed formulations, alongside a foundational protocol for the development of a suitable analytical method for quantification. The causalities behind experimental choices are elucidated to empower researchers in their decision-making processes.
Introduction
This compound is a pyridine derivative characterized by a long C11 alkyl chain, rendering it a highly lipophilic compound. While the specific therapeutic applications of this molecule are varied, its physicochemical nature necessitates a sophisticated formulation strategy to ensure its effective delivery into or through the skin. The primary challenge in the topical formulation of such hydrophobic Active Pharmaceutical Ingredients (APIs) is to overcome the barrier function of the stratum corneum while maintaining the stability and aesthetic acceptability of the final product.
This application note serves as an in-depth technical guide for researchers and formulation scientists. It provides a logical workflow and a series of adaptable protocols to navigate the complexities of formulating this compound. The methodologies described herein are designed to be self-validating, with an emphasis on understanding the scientific principles that underpin each step.
Part 1: Pre-Formulation and Physicochemical Characterization
A thorough understanding of the API's fundamental properties is the cornerstone of rational formulation design. This section details the initial characterization of this compound.
Physicochemical Properties of this compound
Given the limited publicly available data for this compound, certain properties are estimated based on its chemical structure and data from related long-chain alkylpyridines.
| Property | Value / Description | Source / Method |
| Molecular Formula | C₁₆H₂₅NO | - |
| Molecular Weight | 247.38 g/mol | - |
| Appearance | Likely a colorless to yellowish oily liquid | Inferred from similar long-chain alkylpyridines[1] |
| Estimated logP | ~5.5 - 6.5 | Computational prediction (e.g., ALOGPS)[2][3] |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents and oils | Inferred from chemical structure |
Protocol 1: Determination of Solubility in Pharmaceutical Solvents and Oils
Rationale: The selection of a suitable vehicle or oil phase is contingent on the solubility of the API. This protocol aims to quantify the solubility of this compound in a range of pharmaceutically acceptable solvents and oils, which will inform the choice of excipients for formulation development.
Materials:
-
This compound
-
A selection of solvents and oils (e.g., ethanol, propylene glycol, Transcutol® P, isopropyl myristate, caprylic/capric triglycerides, oleic acid, mineral oil)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected solvent/oil in a glass vial.
-
Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 72 hours to ensure equilibrium is reached.[4]
-
After incubation, visually inspect the vials for the presence of undissolved API.
-
Centrifuge the samples at a high speed (e.g., 5000 rpm for 15 minutes) to sediment the excess solid/liquid API.[5]
-
Carefully collect an aliquot from the supernatant, ensuring no undissolved material is transferred.
-
Dilute the aliquot with a suitable solvent (in which the API is freely soluble) to a concentration within the linear range of a previously established analytical method (see Part 5).
-
Quantify the concentration of this compound in the diluted sample.
-
Calculate the solubility in mg/mL or % w/v.
Protocol 2: API-Excipient Compatibility Studies
Rationale: To ensure the stability of the API within the final formulation, it is crucial to identify any potential adverse interactions with the chosen excipients.[6][7] This protocol uses accelerated conditions to screen for incompatibilities.
Materials:
-
This compound
-
Selected excipients (e.g., oils, surfactants, polymers, antioxidants)
-
Glass vials
-
Stability chambers set at accelerated conditions (e.g., 40°C/75% RH)
Procedure:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient).
-
For liquid/semi-solid mixtures, ensure thorough mixing.
-
Transfer the mixtures to sealed glass vials.
-
Store the vials under accelerated stability conditions for a predetermined period (e.g., 4 weeks).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and evaluate for:
-
Physical Changes: Color, odor, phase separation, precipitation.[6]
-
Chemical Changes: Quantify the amount of this compound remaining using a stability-indicating analytical method (see Part 5) and look for the appearance of any degradation peaks.
-
-
Excipients that show no significant physical changes or degradation of the API are considered compatible.
Part 2: Formulation Development
The high lipophilicity of this compound necessitates formulation strategies that can enhance its solubility and facilitate its transport across the stratum corneum. Microemulsions, nanoemulsions, and high-oil content creams are particularly suitable for this purpose.
Workflow for Formulation Development
Caption: Workflow for an in vitro skin permeation test (IVPT).
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin [8]* Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate to maintain sink conditions)
-
Formulations of this compound
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw and cut the excised skin to the appropriate size. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Setup: Fill the receptor compartment with pre-warmed (32°C) and de-gassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor solution via the sampling port and replace it with an equal volume of fresh receptor solution.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. Calculate the steady-state flux (Jₛₛ) from the slope of the linear portion of the curve.
-
Skin Retention: At the end of the experiment, dismount the skin, remove any excess formulation from the surface, and extract the API from the skin to determine the amount retained.
Part 5: Analytical Methodology
Protocol 9: Development of an HPLC-UV Method for Quantification of this compound
Rationale: A reliable and validated analytical method is essential for accurately quantifying the API in all stages of development, from solubility studies to in vitro testing. Given the lipophilic nature of this compound and the presence of a chromophore (the pyridine ring), a reverse-phase HPLC-UV method is appropriate.
Starting Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. Due to the high lipophilicity, a high percentage of the organic solvent will likely be required. [8][9]* Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Scan a standard solution of this compound from 200-400 nm to determine the wavelength of maximum absorbance (λₘₐₓ), likely around 260 nm, typical for pyridine derivatives.
-
Column Temperature: 30°C
Method Development and Validation:
-
Optimization: Adjust the mobile phase composition and gradient to achieve a sharp, symmetrical peak with a reasonable retention time (e.g., 3-10 minutes) and good separation from any excipient or degradation peaks.
-
Validation: Validate the method according to ICH guidelines for parameters including:
-
Specificity: Ensure no interference from excipients.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Part 6: Safety Considerations
Skin Irritation Potential
While this guide does not cover toxicological studies, it is imperative for researchers to consider the potential for skin irritation. The final formulation, including the API and all excipients, should be evaluated for its irritation and sensitization potential using appropriate in vitro models (e.g., reconstructed human epidermis) or, if necessary, in vivo studies. [10]The choice of excipients should prioritize those with a long history of safe use in topical products.
Conclusion
The successful topical formulation of this compound is a multi-faceted process that hinges on a systematic and scientifically grounded approach. By starting with a thorough pre-formulation characterization, researchers can make informed decisions regarding the selection of appropriate excipients and formulation strategies. The protocols outlined in this guide for developing and evaluating microemulsions, nanoemulsions, and creams provide a robust framework for creating a stable, effective, and safe topical product. The integration of rigorous analytical methodology and performance testing is critical to validating the formulation and ensuring its quality. This comprehensive guide is intended to empower researchers to navigate the challenges associated with this highly lipophilic API and to accelerate the development of novel topical therapies.
References
-
SkinConsult. (2024). Stability testing for cosmetics: What you need to know. [Link]
-
Dow Development Laboratories. Pharmaceutical Topical Drug Product Testing, Methods & Stability Studies. [Link]
-
Aragen Life Sciences. Stable Microemulsion for Lipophilic Drug Delivery. [Link]
-
Formula Botanica. How to make a Rich Face Cream Formulation with Xyliance. [Link]
-
SwonLab. (2026). Face Cream Formulation Guide: Professional Formulas & Percentages. [Link]
-
V 2.0. (2025). SOP for Compatibility Studies of APIs and Excipients in Cream Formulations. [Link]
- Google Patents. CN104116650A - Cream preparation with high oil phase content and no emulsifier and....
-
PMC - NIH. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. [Link]
-
European Pharmaceutical Review. (2021). Thermogelling nanoemulsion enhances drug loading of hydrophobic APIs. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). Nanoemulgel: A Novel Approach For Topical Delivery of Hydrophobic Drug. [Link]
-
ResearchGate. Nanoemulsion (o/w) for the transdermal delivery of hydrophobic drugs. [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
Wadhwa, J., et al. EMULSION FORMING DRUG DELIVERY SYSTEM FOR LIPOPHILIC DRUGS. [Link]
- Google Patents. US4146499A - Method for preparing microemulsions.
-
PMC - NIH. Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2017). Microemulsion Based Formulation as Drug Delivery System for Gliclazide. [Link]
-
Let's Make Beauty. (2025). How to Choose the Best Emulsifier for Cosmetic Formulations. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. (2019). (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
PubMed. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. [Link]
-
Slideshare. Drug excipient Compatibility. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
PubMed. Oil-water Distribution of P-Alkylpyridines. [Link]
-
ResearchGate. (2025). RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor. [Link]
-
MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]
-
Chemaxon Docs. LogP and logD calculations. [Link]
-
PMC - NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]
-
ResearchGate. (2025). Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound | Request PDF. [Link]
-
NIH. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. [Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). (1938). 121. Long-chain alkylpyridines and their derivatives. New examples of liquid crystals. [Link]
-
FDA. (2023). Assessing the Irritation and Sensitization Potential of Transdermal and Topical Delivery Systems for ANDAs Draft Guidance for Industry April 2023. [Link]
Sources
- 1. 121. Long-chain alkylpyridines and their derivatives. New examples of liquid crystals - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Creams: SOP for Compatibility Studies of APIs and Excipients in Cream Formulations – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 7. scispace.com [scispace.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Determination of the solubility of perfluorocarbon liquids in silicone oil in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Field Efficacy Studies of 2-Undecanoylpyridine as a Repellent
For: Researchers, scientists, and drug development professionals
Introduction: The Scientific Rationale for Investigating 2-Undecanoylpyridine
This compound, also known as 2-undecanone, is a naturally occurring compound found in the glandular trichomes of wild tomato plants, Lycopersicon hirsutum f. glabratum, serving as a natural defense mechanism against various herbivorous insects.[1] Its potential as an insect repellent for human use has garnered significant interest, offering a potential alternative to synthetic repellents like DEET. At high concentrations, this compound has demonstrated notable repellent properties against mosquitoes.[1] Understanding its efficacy in real-world settings is a critical step in its development and validation as a commercially viable and effective personal protective measure against vector-borne diseases.
The mechanism of action for this compound is multifaceted. While it can act as an attractant at low concentrations, at higher, repellent concentrations, it is known to activate olfactory sensory neurons (OSNs) in mosquitoes.[1] Specifically, studies have shown that it can activate OSNs that are also sensitive to octenol, a known mosquito attractant, suggesting a complex interaction with the mosquito's sensory apparatus.[1] This dual nature, acting as both an attractant and a repellent under different conditions, underscores the importance of dose-response and formulation studies to optimize its efficacy.[1]
These application notes provide a comprehensive framework for conducting robust field studies to evaluate the efficacy of this compound-based repellent formulations. The protocols herein are designed to ensure scientific integrity, reproducibility, and adherence to ethical standards, drawing upon established guidelines from the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[2][3]
Part 1: Pre-Clinical and Formulation Considerations
Prior to initiating field trials, a thorough understanding of the test substance and its formulation is paramount. This foundational knowledge ensures both the safety of the participants and the scientific validity of the study.
Toxicology and Safety Assessment
The safety of any topically applied product is of utmost importance. Before human testing, a comprehensive toxicological profile of the this compound formulation must be established. This includes, at a minimum:
-
Acute Dermal Toxicity: To determine the potential for adverse effects from a single exposure.
-
Dermal Irritation and Sensitization: To assess the potential for skin reactions upon application.[3][4]
-
Phototoxicity: To evaluate if the compound becomes toxic or irritating in the presence of UV light.[4]
These preclinical safety assessments are typically conducted in accordance with guidelines from regulatory bodies like the FDA and should be thoroughly documented.[5][6]
Formulation Development and Characterization
The efficacy of a repellent is not solely dependent on the active ingredient but also heavily influenced by its formulation. The formulation dictates the release rate, substantivity on the skin, and overall duration of protection.
Key Formulation Parameters:
-
Concentration of Active Ingredient: The concentration of this compound should be optimized for maximum repellency and duration, while minimizing any potential for skin irritation.
-
Carrier System: The choice of carrier (e.g., ethanol, lotions, creams, sprays) affects the feel, application, and evaporation rate of the repellent.[7][8]
-
Excipients: The inclusion of polymers, emollients, or film formers can enhance the longevity of the repellent on the skin by creating a slow-release matrix.[9][10]
dot
Caption: Formulation development workflow for this compound repellents.
Part 2: Field Efficacy Study Design and Protocols
Field studies are essential for evaluating a repellent's performance under real-world conditions, accounting for environmental factors and variability in mosquito populations.[11]
Study Site Selection and Characterization
The choice of study location is critical for a successful field trial. The site should have a consistently high population of the target mosquito species.
Site Selection Criteria:
-
High Mosquito Density: The location should have a sufficient biting pressure to allow for meaningful data collection.
-
Target Species Prevalence: The site should be endemic for the mosquito species against which the repellent is being tested (e.g., Aedes aegypti, Anopheles spp., Culex spp.).
-
Environmental Conditions: Factors such as temperature, humidity, and wind can influence mosquito activity and repellent efficacy and should be monitored and recorded.[11]
Ethical Considerations and Subject Recruitment
All studies involving human subjects must be conducted with the highest ethical standards.
-
Institutional Review Board (IRB) Approval: The study protocol must be reviewed and approved by an independent IRB.[3]
-
Informed Consent: All participants must provide written informed consent after being fully informed of the study procedures, potential risks, and their right to withdraw at any time.[3]
-
Subject Selection: Participants should be healthy adults with no known skin conditions or allergies to the test materials. A screening process to determine individual attractiveness to mosquitoes can help reduce variability in the data.[12]
Experimental Design
A robust experimental design is crucial for obtaining unbiased and statistically significant results.
-
Randomized Controlled Trial (RCT): A double-blind, randomized, placebo-controlled design is the gold standard.[12]
-
Controls: A negative control (placebo, the formulation without the active ingredient) and a positive control (a repellent of known efficacy, such as DEET) should be included.
-
Latin Square Design: To minimize the effect of individual volunteer attractiveness and temporal variations in mosquito biting activity, a Latin square design can be employed, where each volunteer tests each product on a different limb over the course of the study.[12]
dot
Caption: General workflow for a field efficacy study of a topical repellent.
Protocol 1: Standardized Repellent Application
Objective: To ensure a uniform and consistent application of the repellent formulations across all participants.
Materials:
-
Test formulations (this compound, positive control, placebo)
-
Micropipette or syringe for precise volume measurement
-
Gloves
-
Skin marking pen
-
Timer
Procedure:
-
Skin Preparation: The designated application area on the participant's forearm or lower leg is washed with unscented soap and water, then rinsed and dried thoroughly.
-
Area Demarcation: A specific area of the skin (e.g., 300 cm²) is marked for application.
-
Dosage Calculation: The standard application dose is typically 1.0 mL per 600 cm² of skin. The volume for the demarcated area is calculated accordingly.
-
Application: The predetermined volume of the test formulation is applied evenly over the marked area by a trained technician wearing gloves.
-
Drying Time: A standardized drying or "cure" time (e.g., 30 minutes) is allowed before exposure to mosquitoes.
Protocol 2: Field Bioassay - Human-Bait Landing/Biting Count
Objective: To determine the protective efficacy and duration of the repellent formulations against wild mosquito populations.
Materials:
-
Trained mosquito collectors
-
Aspirators (mouth or battery-powered)
-
Collection cups
-
Headlamps (for nocturnal studies)
-
Data recording sheets
-
Timer
Procedure:
-
Pre-Exposure Control: Before repellent application, participants expose an untreated limb for a set period (e.g., 5 minutes) to establish a baseline biting pressure.
-
Repellent Application: Follow Protocol 1 for repellent application.
-
Exposure Periods: At specified time intervals post-application (e.g., every hour), participants expose the treated limb for a set duration (e.g., 5-10 minutes).
-
Data Collection: Two trained collectors are assigned to each participant. They collect any mosquitoes that land on or bite the exposed skin using aspirators.
-
Endpoint Definition: The "Complete Protection Time" (CPT) is a common metric, defined as the time from application until the first confirmed bite.[13][14] A confirmed bite is often defined as the first bite followed by a second bite within a specified time.
-
Data Recording: The number of landings and bites for each time interval is recorded for each participant and each treatment.
-
Termination of Exposure: A participant's exposure is terminated for a specific treatment once the endpoint (e.g., two confirmed bites) is reached.
Part 3: Data Analysis and Interpretation
Key Efficacy Metrics
-
Percent Repellency: Calculated for each time point using the formula: % Repellency = [(C - T) / C] * 100 where C is the number of bites on the control limb and T is the number of bites on the treated limb.
-
Complete Protection Time (CPT): The time until the first confirmed bite. The Kaplan-Meier survival analysis is a suitable method for analyzing CPT data.[3]
Statistical Analysis
-
Analysis of Variance (ANOVA): Can be used to compare the mean number of bites between treatment groups at different time points.[12]
-
Non-parametric tests (e.g., Kruskal-Wallis, Friedman tests): May be appropriate if the data do not meet the assumptions of parametric tests.
Comparative Efficacy Data
The following table summarizes hypothetical efficacy data for this compound in comparison to a positive control (DEET) and a placebo, based on typical outcomes from field studies.
| Treatment | Concentration | Mean Complete Protection Time (Hours) | Percent Repellency at 4 Hours |
| This compound | 15% | 4.5 ± 1.2 | 92% |
| DEET | 20% | 6.2 ± 1.5 | 98% |
| Placebo | N/A | 0.2 ± 0.1 | 5% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Conclusion and Future Directions
Field studies conducted according to these rigorous protocols will provide reliable data on the efficacy of this compound as a topical repellent. The results will be crucial for informing further development, including formulation optimization and registration with regulatory agencies. Future research should focus on expanding the range of mosquito species tested, evaluating the effects of environmental variables, and exploring the potential for synergistic effects when combined with other repellent compounds. The continued investigation of naturally derived repellents like this compound is a vital component of the global strategy to combat vector-borne diseases.
References
-
Barnard, D. R. (2005). Biological assay methods for mosquito repellents. Journal of the American Mosquito Control Association, 21(4 Suppl), 12-6. [Link]
-
Ali, A., & Khan, I. A. (2017). A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents. Journal of Medical Entomology, 54(5), 1339–1346. [Link]
-
Tabanca, N., et al. (2013). A Novel in vitro Bioassay to Explore the Repellent Effects of Compounds Against Mosquito Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 50(4), 833-842. [Link]
-
Dogan, E. B., et al. (1999). A WIND TUNNEL BIOASSAY SYSTEM FOR SCREENING MOSQUITO REPELLENTS. Journal of the American Mosquito Control Association, 15(3), 333-339. [Link]
-
Maia, M. F., & Moore, S. J. (2011). Biological assay methods for mosquito repellents. Malaria Journal, 10(Suppl 1), S1. [Link]
-
Microbe Investigations Switzerland. (2024). Testing Natural Mosquito Repellents: Efficacy and Safety Evaluations. [Link]
-
World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. [Link]
-
World Health Organization. (2013). GUIDELINES FOR EFFICACY TESTING OF SPATIAL REPELLENTS. [Link]
-
United States Environmental Protection Agency. (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. [Link]
-
Izri, A., et al. (2009). Efficacy of four insect repellents against mosquito bites: a double-blind randomized placebo-controlled field study in Senegal. Transactions of the Royal Society of Tropical Medicine and Hygiene, 103(10), 1051-1056. [Link]
-
Bohbot, J. D., & Dickens, J. C. (2010). Insect Repellents: Modulators of Mosquito Odorant Receptor Activity. PLoS ONE, 5(8), e12138. [Link]
-
Yang, Y., et al. (2021). Vapor phase repellency and insecticidal activity of pyridinyl amides against anopheline mosquitoes. Pest Management Science, 77(9), 4153-4161. [Link]
-
Frances, S. P., et al. (2004). Field evaluation of repellent formulations containing deet and picaridin against mosquitoes in Northern Territory, Australia. Journal of Medical Entomology, 41(3), 414-7. [Link]
-
Less Mosquito. (n.d.). A Brief History of repellents part 2. [Link]
-
de Oliveira, N. G., et al. (2022). Repellent active ingredients encapsulated in polymeric nanoparticles: potential alternative formulations to control arboviruses. Journal of Nanobiotechnology, 20(1), 548. [Link]
-
U.S. Food and Drug Administration. (2015). Nonclinical Pharmacology/Toxicology Development of Topical Drugs. [Link]
- Google Patents. (2022).
-
Kliem, M., et al. (2003). Field evaluation of the efficacy of proprietary repellent formulations with IR3535® and Picaridin against Aedes aegypti. Phytomedicine, 10 Suppl 4, 119-23. [Link]
-
Lillie, T. H., et al. (2007). Field evaluation against mosquitoes of regular and polymer-based deet formulations in Manitoba, Canada, with comment on methodological issues. Journal of Medical Entomology, 44(3), 457-61. [Link]
-
Wacker Chemie AG. (n.d.). FORMULATING AN IMPROVED INSECT REPELLENT WITH WACKER CYCLODEXTRINS. [Link]
-
Rodriguez, S. D., et al. (2017). A critical review of current laboratory methods used to evaluate mosquito repellents. Journal of the American Mosquito Control Association, 33(1), 55-64. [Link]
- Google Patents. (2002). CA2441295A1 - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof.
-
Moore, S. J., & Debboun, M. (2016). History of Insect Repellents. In Insect Repellents Handbook, Second Edition. CRC Press. [Link]
-
Baruffaldi, D., et al. (2020). Toxicity of topically applied drugs beyond skin irritation: Static skin model vs. Two organs-on-a-chip. International Journal of Pharmaceutics, 589, 119788. [Link]
-
Mapossa, A. B., et al. (2021). Mosquito-repellent controlled-release formulations for fighting infectious diseases. Polymers, 13(7), 1055. [Link]
-
ToxServices LLC. (n.d.). Preclinical safety assessment of topical drugs and associated pathology. [Link]
-
Liu, F., et al. (2021). A dual-target molecular mechanism of pyrethrum repellency against mosquitoes. Nature Communications, 12(1), 2553. [Link]
-
Liu, F., et al. (2021). A dual-target molecular mechanism of pyrethrum repellency against mosquitoes. Nature Communications, 12, 2553. [Link]
-
U.S. Food and Drug Administration. (2018). Human Dermal (Skin) Safety Testing for Topical Drug Products: Regulatory Utility and Evaluation; Public Workshop; Request for Comments. [Link]
-
DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. Fly, 9(1), 45-51. [Link]
-
U.S. Food and Drug Administration. (2018). Human Dermal Safety Testing for Topical Drug Products. [Link]
Sources
- 1. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 3. epa.gov [epa.gov]
- 4. Human Dermal (Skin) Safety Testing for Topical Drug Products: Regulatory Utility and Evaluation; Public Workshop; Request for Comments - 09/10/2018 | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. US20220079166A1 - Repellant formulation and method - Google Patents [patents.google.com]
- 8. CA2441295A1 - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]
- 9. wacker.com [wacker.com]
- 10. Mosquito‐repellent controlled‐release formulations for fighting infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. uhhospitals.org [uhhospitals.org]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. Field evaluation against mosquitoes of regular and polymer-based deet formulations in Manitoba, Canada, with comment on methodological issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Undecanoylpyridine
Welcome to the technical support center for the synthesis of 2-Undecanoylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this and related long-chain 2-acylpyridines.
Introduction: Navigating the Synthesis of this compound
This compound and its analogs are important intermediates in the synthesis of various pharmaceutical compounds and agrochemicals. Their synthesis, while achievable through several routes, can present challenges in terms of yield, purity, and scalability. This guide provides an in-depth analysis of common synthetic methodologies, addresses frequently encountered problems, and offers practical, field-tested solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to directly address specific issues you might be facing in the lab.
Q1: My Grignard reaction between 2-bromopyridine and undecanoyl chloride is giving a very low yield. What's going wrong?
Common Causes & Solutions:
-
Poor Grignard Reagent Formation: The formation of 2-pyridylmagnesium bromide is often the critical step. Pyridyl halides are less reactive than their phenyl counterparts, and the Grignard reagent, once formed, can be unstable.
-
Troubleshooting:
-
Activation of Magnesium: Ensure your magnesium turnings are fresh and activated. Common activation methods include stirring the magnesium with a small crystal of iodine or 1,2-dibromoethane in anhydrous ether or THF before adding the 2-bromopyridine.
-
Solvent Choice: While THF is commonly used, consider a mixture of THF and a non-coordinating solvent like toluene, which can sometimes improve results.
-
Bromine-Magnesium Exchange: A more reliable method for preparing the Grignard reagent from 2-bromopyridine is through a bromine-magnesium exchange reaction using a more reactive organomagnesium compound, such as isopropylmagnesium chloride. This can be done at low temperatures, improving the stability of the 2-pyridylmagnesium species.
-
-
-
Side Reactions of the Grignard Reagent: 2-Pyridyl Grignard reagents can be prone to side reactions, such as dimerization.
-
Troubleshooting:
-
Reaction Temperature: Perform the Grignard formation and the subsequent acylation at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Inverse Addition: Add the freshly prepared Grignard reagent slowly to a solution of undecanoyl chloride at low temperature, rather than the other way around. This keeps the concentration of the Grignard reagent low, disfavoring side reactions.
-
-
-
Reaction with the Pyridine Nitrogen: The Lewis acidic magnesium in the Grignard reagent can coordinate to the pyridine nitrogen, deactivating the ring towards the desired reaction.
-
Troubleshooting: While difficult to avoid completely, using the bromine-magnesium exchange method can sometimes mitigate this issue by allowing for more controlled formation of the Grignard reagent.
-
Q2: I'm attempting a Friedel-Crafts acylation of pyridine with undecanoyl chloride, but the reaction is not proceeding. Why?
Underlying Principle:
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pair of electrons on the pyridine nitrogen, further deactivating the ring and making the reaction conditions for a standard Friedel-Crafts acylation untenable.
Alternative Approaches:
Direct Friedel-Crafts acylation of pyridine is generally not a viable synthetic route. Consider one of the alternative methods outlined in this guide, such as the use of organometallic reagents or cross-coupling reactions.
Q3: My product is contaminated with a significant amount of undecanoic acid after workup. How can I prevent this and purify my product?
Cause of Contamination:
This issue commonly arises from the hydrolysis of unreacted undecanoyl chloride during the aqueous workup.
Prevention and Purification:
-
Reaction Stoichiometry: Ensure you are not using a large excess of undecanoyl chloride. A slight excess (e.g., 1.1 equivalents) is often sufficient.
-
Workup Procedure:
-
Quenching: Quench the reaction mixture at low temperature with a saturated aqueous solution of ammonium chloride (for Grignard reactions) or carefully with a dilute base.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic undecanoic acid. Repeat this wash until the aqueous layer is no longer acidic.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatographic Purification: If the undecanoic acid contamination persists, column chromatography on silica gel is an effective purification method. A gradient elution with a mixture of hexanes and ethyl acetate is typically suitable.
Q4: I am considering a palladium-catalyzed cross-coupling reaction. What are the key considerations for this approach?
Key Considerations:
Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, or Negishi coupling, are powerful methods for the synthesis of 2-acylpyridines.
-
Starting Materials: You will typically need a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) and an appropriate organometallic reagent derived from undecanoic acid.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃. The choice of ligand can significantly impact the reaction outcome.
-
Reaction Conditions: These reactions are often sensitive to air and moisture, requiring the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Functional Group Tolerance: A key advantage of cross-coupling reactions is their tolerance of a wide range of functional groups, which can be beneficial if you are working with more complex substrates.
Recommended Synthetic Protocols
Here are detailed, step-by-step methodologies for two common and effective approaches to the synthesis of this compound.
Protocol 1: Synthesis via Grignard Reaction with Undecanenitrile
This method avoids the use of the more reactive and potentially problematic undecanoyl chloride.
Step 1: Preparation of 2-Pyridylmagnesium Bromide
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF via syringe.
-
Slowly add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF to the magnesium suspension.
-
The reaction mixture may need to be gently heated to initiate the reaction. Once initiated, the reaction is exothermic and should be maintained at a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until the magnesium is consumed.
Step 2: Acylation with Undecanenitrile
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of undecanenitrile (1.0 eq.) in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture to 0 °C and slowly add 2 M aqueous HCl.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.
-
Make the aqueous layer basic by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes:ethyl acetate gradient).
Protocol 2: Synthesis via Acylation of 2-Picolyllithium
This method involves the deprotonation of 2-picoline followed by acylation.
Step 1: Generation of 2-Picolyllithium
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq.) to the cold THF.
-
Slowly add a solution of 2-picoline (1.0 eq.) in anhydrous THF to the n-butyllithium solution. The solution should turn a deep red or brown color, indicating the formation of the anion.
-
Stir the mixture at -78 °C for 1 hour.
Step 2: Acylation with an Undecanoate Ester
-
Slowly add a solution of methyl undecanoate (1.0 eq.) in anhydrous THF to the 2-picolyllithium solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
Step 3: Workup and Purification
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes:ethyl acetate gradient).
Data Summary: Comparison of Synthetic Routes
| Method | Starting Materials | Typical Yield | Advantages | Disadvantages |
| Grignard Reaction | 2-Bromopyridine, Undecanoyl Chloride/Nitrile | 40-60% | Readily available starting materials. | Grignard formation can be tricky; potential for side reactions. |
| Organolithium Chemistry | 2-Picoline, Undecanoate Ester | 60-80% | Higher yields; avoids Grignard issues. | Requires strictly anhydrous and inert conditions; low temperatures necessary. |
| Cross-Coupling | 2-Halopyridine, Organometallic Reagent | 70-90% | High yields; excellent functional group tolerance. | Requires expensive catalysts; organometallic reagents may need to be prepared. |
Visualizing the Workflow: A Troubleshooting Guide
Below is a decision tree to help you navigate common issues and select the appropriate troubleshooting steps.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Reaction Mechanism: Acylation of 2-Picolyllithium
The following diagram illustrates the key steps in the synthesis of this compound via the acylation of 2-picolyllithium.
Caption: Mechanism for the synthesis of this compound from 2-picoline.
References
-
Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56(11), 1349-1360. [Link]
-
Patel, N. B., Agrava, S. N., & Shaikh, F. M. (2011). Chalcones: A versatile moiety for medicinal chemistry. Medicinal Chemistry Research, 20(8), 1033-1051. [Link]
-
Tan, J. J., et al. (2017). A practical and efficient synthesis of 2-acetylpyridine. RSC Advances, 7(24), 15176-15180. [Link]
-
Genna, D. T., et al. (2011). A General Method for the Synthesis of 2-Acylpyridines. Organic Letters, 13(20), 5358-5361. [Link]
-
Bhuniya, D., et al. (2015). Synthesis and biological evaluation of novel 2-acylpyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 102, 582-593. [Link]
Purification techniques for 2-Undecanoylpyridine from complex mixtures
Introduction
Welcome to the technical support center for the purification of 2-Undecanoylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are tasked with isolating this key intermediate from complex reaction mixtures. The purification of this compound, a long-chain alkyl ketone derivative of pyridine, presents unique challenges due to its basicity, potential for thermal degradation, and the presence of structurally similar impurities.
This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting guides and detailed protocols for the most effective purification techniques. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of your crude this compound will largely depend on the synthetic route employed. Two common methods for its synthesis are the Grignard reaction and Friedel-Crafts acylation, each with its characteristic byproducts.
-
From Grignard Reaction (e.g., 2-lithiopyridine with undecanoyl chloride):
-
Unreacted Starting Materials: Residual 2-halopyridine (if used as a precursor for the organolithium reagent) and undecanoyl chloride or undecanoic acid (from hydrolysis of the acid chloride).
-
Homocoupling Products: Bipyridyl compounds can form from the coupling of the organolithium reagent.
-
Over-addition Products: Although less common with acid chlorides, tertiary alcohols could potentially form.
-
Hydrolyzed Reagents: Any moisture present during the reaction can quench the Grignard reagent, leading to the formation of pyridine.[1]
-
-
From Friedel-Crafts Acylation:
-
Unreacted Pyridine: Incomplete reaction will leave residual starting material.
-
Polysubstituted Products: Although the pyridine ring is deactivated, forcing conditions might lead to acylation at other positions, though this is generally minor.
-
Catalyst Residues: Residual Lewis acid catalyst (e.g., AlCl₃) and its hydrolysis products.
-
Isomers: Depending on the reaction conditions, minor amounts of isomers could be formed.
-
Q2: My this compound is a dark oil. How can I decolorize it?
Colored impurities often arise from oxidation or polymeric by-products. Here are a few strategies:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Add a small amount of activated charcoal (typically 1-5% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the charcoal.
-
Short Plug Chromatography: Passing the crude material through a short plug of silica gel or alumina can effectively remove baseline and highly polar colored impurities.[2]
-
Washing with a Reducing Agent: A wash with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite, can sometimes decolorize impurities formed from oxidation.
Q3: I'm concerned about the stability of this compound during purification. What precautions should I take?
The stability of your compound is a critical consideration. Here are key points to keep in mind:
-
Thermal Stability: Long-chain ketones are generally stable, but the pyridine moiety can be sensitive to high temperatures, especially in the presence of acidic or basic residues. It is advisable to use vacuum distillation to lower the boiling point if this method is chosen.[3]
-
Stability on Silica Gel: The pyridine nitrogen in this compound is basic and can interact strongly with the acidic silanol groups on the surface of silica gel.[4] This can lead to peak tailing, irreversible adsorption, or even degradation. It is often necessary to deactivate the silica gel or use a mobile phase additive.[2][5]
-
pH Stability: 2-Acylpyridines can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[6][7] It is best to maintain a near-neutral pH during aqueous workups whenever possible.
Troubleshooting and Purification Protocols
This section provides detailed protocols and troubleshooting guides for the most effective techniques for purifying this compound.
Flash Column Chromatography
Flash column chromatography is a versatile and widely used technique for the purification of moderately polar compounds like this compound.[8]
Caption: Workflow for Flash Column Chromatography Purification.
-
Solvent System Selection (TLC):
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
Pro-Tip: To mitigate the basicity of the pyridine, add 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to the eluent. This will improve peak shape and recovery.[4]
-
-
Column Preparation:
-
Choose a column size appropriate for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).[9]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.[8]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
Wet Loading: If the compound is highly soluble in the eluent, dissolve it in the minimum amount of the initial mobile phase and carefully apply it to the top of the silica bed.[10]
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent. This will help to separate closely eluting impurities.[2]
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Issue | Possible Cause | Solution(s) |
| Significant Peak Tailing | Strong interaction of the basic pyridine with acidic silica gel.[4] | Add a basic modifier like triethylamine (0.5-2%) or aqueous ammonia (1-2%) to the eluent.[4] Consider using neutral alumina as the stationary phase. |
| Product is Stuck on the Column | The eluent is not polar enough or strong interaction with silica. | Gradually increase the polarity of the eluent. If the product still doesn't elute, consider flushing the column with a more polar solvent system containing a basic modifier. |
| Poor Separation of Impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems on TLC. For example, try substituting ethyl acetate with diethyl ether or adding a small amount of dichloromethane. A slower gradient during elution can also improve resolution. |
| Compound Degradation on Column | The compound is sensitive to the acidic nature of silica gel.[5] | Deactivate the silica gel by pre-flushing the column with the eluent containing a basic modifier before loading the sample.[2] Alternatively, use a less acidic stationary phase like neutral alumina. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity, particularly for smaller scales or when dealing with difficult-to-separate impurities, preparative HPLC is the method of choice.[11]
Caption: Decision tree for preparative HPLC method development.
-
Analytical Method Development:
-
Start by developing a separation method on an analytical scale using a reversed-phase column (e.g., C18).
-
A common mobile phase system for pyridine derivatives is a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[12]
-
Develop a gradient elution method that provides good resolution between your product and its impurities.
-
-
Scale-Up to Preparative Scale:
-
Once an effective analytical separation is achieved, scale up the method to a preparative column with the same stationary phase.
-
The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
-
-
Purification and Fraction Collection:
-
Inject the crude sample onto the preparative column.
-
Collect fractions as the peaks elute. Automated fraction collectors triggered by UV absorbance are ideal.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile or methanol) by rotary evaporation.
-
If a non-volatile buffer was used, an additional workup step, such as liquid-liquid extraction, may be necessary to isolate the product.
-
| Issue | Possible Cause | Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Add a mobile phase modifier. For reversed-phase, a small amount of acid (e.g., 0.1% formic acid or TFA) can protonate the pyridine and improve peak shape.[12] |
| Low Recovery | The compound may be precipitating on the column or is too strongly retained. | Adjust the mobile phase composition. Ensure the sample is fully dissolved in the injection solvent. A stronger organic mobile phase may be needed. |
| Co-elution of Impurities | Insufficient resolution in the separation method. | Optimize the analytical method before scaling up. Try a different stationary phase, adjust the mobile phase composition, or use a shallower gradient.[13] |
Recrystallization
If your this compound is a solid or can be induced to crystallize, recrystallization is an excellent and cost-effective method for achieving high purity.[13]
-
Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][14]
-
Test a variety of solvents on a small scale. Common choices for compounds with long alkyl chains include alcohols (ethanol, isopropanol), ketones (acetone), and non-polar solvents (hexanes, heptane). A two-solvent system (e.g., ethanol/water, acetone/hexanes) can also be effective.[15]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[3]
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly to remove all traces of solvent.
-
| Issue | Possible Cause | Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. This is common for compounds with low melting points or when the solution is cooled too quickly. | Reheat the solution to dissolve the oil. Add a small amount more solvent and allow it to cool more slowly. Consider using a different solvent or a two-solvent system. |
| Low Recovery of Product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use the minimum amount of cold solvent for washing the crystals. |
Purity Assessment
After purification, it is essential to assess the purity of your this compound. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantitative purity analysis.[16]
-
Gas Chromatography (GC): Suitable if the compound is thermally stable.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for purity assessment (qNMR).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Data Summary
The following table provides a general guide for selecting a purification technique based on the scale of your synthesis and the nature of the impurities.
| Purification Technique | Scale | Typical Impurities Removed | Advantages | Disadvantages |
| Flash Column Chromatography | Milligrams to >100 grams | A wide range of polar and non-polar impurities. | High throughput, versatile, applicable to a wide range of compounds. | Can be solvent-intensive, potential for compound degradation on silica. |
| Preparative HPLC | Micrograms to grams | Closely related impurities, isomers. | High resolution, excellent for achieving very high purity. | Lower throughput, more expensive, can be solvent-intensive. |
| Recrystallization | Milligrams to kilograms | Impurities with different solubility profiles. | Cost-effective, scalable, can yield very pure material. | Only applicable to solids, can have lower recovery. |
References
- Benchchem. (2025).
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- Benchchem. (2025).
- University of Rochester, Department of Chemistry.
- Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents.
- HELIX Chromatography. (2026). HPLC Methods for analysis of Pyridine.
- ResearchGate. (2021).
- HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
- Benchchem. (2025).
- Chemistry LibreTexts. (2023).
- YouTube. (2020).
- YouTube. (2020). How To Recrystallize A Solid.
- University of Rochester, Department of Chemistry.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Agilent. PURITY AND IMPURITY ANALYSIS.
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine.
- The Royal Society of Chemistry. (2019). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M.
- Agency for Toxic Substances and Disease Registry. (2021). ANALYTICAL METHODS.
- NCBI.
- LCGC North America. (2018). Peak Purity in Liquid Chromatography, Part II: Potential of Curve Resolution Techniques.
- PubMed Central.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Stability of 2-Acylimidazoles under Acidic Conditions.
- ResearchGate. (2025). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS.
- Benchchem. (2025). Stability and storage conditions for 2-Acetamidopyridine.
- Researcher.Life. (2008). 2-Lithiopyridine - R Discovery.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. agilent.com [agilent.com]
- 12. helixchrom.com [helixchrom.com]
- 13. mt.com [mt.com]
- 14. youtube.com [youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting quantification of 2-Undecanoylpyridine in biological matrices
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the quantitative analysis of 2-Undecanoylpyridine in biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your bioanalytical methods are robust, reproducible, and reliable.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format. Our approach is to diagnose the problem by understanding the underlying scientific principles and then to provide actionable, step-by-step solutions.
Question 1: Why is my this compound signal intensity low or non-existent?
Answer: Low signal intensity is one of the most common hurdles in LC-MS/MS bioanalysis, particularly with complex matrices like plasma or serum. The issue typically stems from one of three areas: sample preparation, matrix effects, or instrument parameters.
Probable Causes:
-
Inefficient Extraction Recovery: The analyte is being lost during the sample preparation process.
-
Ion Suppression: This is a critical challenge in LC-MS where co-eluting endogenous components from the biological matrix, such as phospholipids or salts, interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] This competition reduces the number of analyte ions that reach the detector, leading to a suppressed signal.[1]
-
Analyte Instability: this compound may be degrading during sample collection, storage, or processing.[3]
-
Suboptimal Mass Spectrometry Conditions: The instrument isn't tuned properly for the specific analyte.
Recommended Solutions:
-
Evaluate Extraction Recovery:
-
Experiment: Prepare three sets of samples:
-
Set A: Analyte spiked into the final, clean reconstitution solvent.
-
Set B (Pre-extraction spike): Blank biological matrix spiked with the analyte before the extraction process.
-
Set C (Post-extraction spike): Blank biological matrix extract spiked with the analyte after the extraction process.
-
-
Calculation:
-
Recovery % = (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect % = (Peak Area of Set C / Peak Area of Set A) * 100
-
-
Interpretation: If recovery is low (<70%), your extraction method needs optimization. If the matrix effect value is significantly less than 100%, you are experiencing ion suppression.[2]
-
-
Mitigate Matrix Effects:
-
Improve Sample Cleanup: Simple protein precipitation (PPT) may not be sufficient to remove interfering phospholipids. Consider more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][4] SPE, in particular, can selectively isolate the analyte while washing away matrix components.[1]
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the "matrix band" that often elutes early in the run. Ensure the analyte does not co-elute with phospholipids.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard (e.g., this compound-d4) is the most effective way to compensate for matrix effects.[2][5] It co-elutes with the analyte and experiences the same degree of ion suppression, allowing the ratio of analyte to internal standard to remain constant for accurate quantification.[2]
-
-
Assess Analyte Stability:
-
Conduct freeze-thaw stability (typically 3 cycles), bench-top stability (at room temperature), and autosampler stability experiments.[6] The concentration of the analyte in QC samples should remain within ±15% of the nominal concentration. If instability is observed, ensure samples are kept on ice during processing and consider adding stabilizers if necessary.
-
Question 2: I'm seeing high variability and poor reproducibility in my results (High %CV). What's wrong?
Answer: High variability points to inconsistent processes within your analytical workflow. Precision is paramount for reliable quantification, and identifying the source of the inconsistency is key.
Probable Causes:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid handling and extraction, can introduce significant variability.
-
Differential Matrix Effects: The extent of ion suppression can vary significantly from one sample lot to another (e.g., plasma from different donors).[7] This is a major issue if you are not using an appropriate internal standard.
-
Instrument Fluctuation: The LC-MS/MS system performance may be drifting over the course of the analytical run.
-
Improper Internal Standard Use: Using a structurally analogous internal standard that does not co-elute or behave identically to the analyte during ionization can fail to correct for variability.[8]
Recommended Solutions:
-
Standardize and Automate Sample Preparation:
-
Where possible, use automated liquid handlers to minimize human error in pipetting.
-
Ensure thorough vortexing and centrifugation steps to achieve consistent mixing and phase separation.
-
-
Implement the Gold Standard Internal Standard:
-
As mentioned previously, a stable isotope-labeled internal standard is crucial. It will co-elute and experience the same analytical variations as the analyte, thereby correcting for inconsistencies in extraction, injection volume, and matrix effects.[5][9] If a SIL-IS is not available, choose a structural analog with a very similar retention time and chemical properties.
-
-
Evaluate Matrix Effects Across Different Lots:
-
The FDA and EMA guidelines recommend testing for matrix effects in at least six different lots of the biological matrix.[7] The coefficient of variation (CV%) of the results should not exceed 15%. If it does, your sample cleanup method is not robust enough.
-
-
Perform System Suitability Tests (SSTs):
-
Before starting your analytical run, inject a standard solution multiple times (e.g., n=5) to check for system performance. Key parameters to monitor are retention time stability, peak area precision (%CV < 5%), and signal-to-noise ratio. This ensures the instrument is performing optimally before you analyze your valuable samples.
-
Question 3: My chromatogram shows poor peak shape for this compound (e.g., tailing, fronting, or split peaks). How can I fix this?
Answer: Peak shape is a direct indicator of the quality of your chromatographic separation. Poor peak shape compromises integration accuracy and, therefore, quantification.
Probable Causes:
-
Column Overload: Injecting too much analyte onto the column.
-
Secondary Interactions: The analyte is interacting with active sites (e.g., free silanols) on the stationary phase.
-
Mobile Phase Mismatch: The pH of the mobile phase is inappropriate for the analyte's pKa, or the reconstitution solvent is too strong, causing peak distortion.
-
Column Contamination or Degradation: Buildup of matrix components on the column or loss of stationary phase.
Recommended Solutions:
-
Check Reconstitution Solvent: Ensure the solvent used to reconstitute your final extract is weaker than or equal in strength to the initial mobile phase conditions. A strong solvent can carry the analyte band down the column before the gradient starts, leading to broad or split peaks.
-
Optimize Mobile Phase pH: this compound is a basic compound. For reversed-phase chromatography, using a mobile phase with a low pH (e.g., 0.1% formic acid, pH ~2.7) will ensure the pyridine nitrogen is protonated. This generally leads to better peak shape by minimizing secondary interactions with the silica backbone.
-
Reduce Injection Volume or Dilute Sample: If the peak is fronting, it's a classic sign of mass overload. Try injecting a smaller volume or diluting the final extract.
-
Implement a Column Wash and Guard Column: After each analytical batch, flush the column with a strong solvent (like isopropanol or acetonitrile) to remove strongly retained matrix components. Using a guard column is a cost-effective way to protect your analytical column from contamination.
-
Test Alternative Column Chemistries: If peak tailing persists, consider a column with different properties, such as one with end-capping technology designed to shield silanol groups, or a different stationary phase altogether (e.g., C18 vs. Phenyl-Hexyl).
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for diagnosing common issues in the quantification of this compound.
Caption: A workflow for sample preparation, from matrix to injection.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. Retrieved from [Link]
-
OSHA. (n.d.). Pyridine. U.S. Department of Labor. Retrieved from [Link]
-
Lurie, I. S., & Toske, S. G. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7). Retrieved from [Link]
-
Pan, C., & Xu, S. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 5(5). Retrieved from [Link]
-
Hopfgartner, G., & Bourgogne, E. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Mass Spectrometry Reviews, 22(3), 195-214. Retrieved from [Link]
-
Barri, T., & Dragsted, L. O. (2013). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Bioanalysis, 5(23), 2903-2917. Retrieved from [Link]
-
Lurie, I. S., & Toske, S. G. (2017). Important considerations regarding matrix effects when developing reliable analytical residue methods using mass spectrometry. ResearchGate. Retrieved from [Link]
-
Baranowska, I., & Wilczek, A. (2021). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 26(11), 3338. Retrieved from [Link]
-
Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 698(1-2), 1-14. Retrieved from [Link]
-
Jones, B. R., & Kelliher, K. R. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 320-327. Retrieved from [Link]
-
Southam, A. D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5457-5467. Retrieved from [Link]
-
Koczó, G., et al. (2016). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. ResearchGate. Retrieved from [Link]
-
Lee, J. Y., & Kim, H. S. (2007). Human blood plasma preparation for two-dimensional gel electrophoresis. Journal of Proteome Research, 6(12), 4497-4503. Retrieved from [Link]
-
Evans, J., et al. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry, 306(2), 197-203. Retrieved from [Link]
-
Park, S.-Y., et al. (2023). Validation of a method based on liquid chromatography-tandem mass spectrometry for multiclass screening and analysis of 59 veterinary drugs in fishery foods. Research Square. Retrieved from [Link]
-
Mueller, L., et al. (2022). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Metabolites, 12(1), 63. Retrieved from [Link]
-
Chhonker, Y. S., Bala, V., & Murry, D. J. (2018). Quantification of Eicosanoids and Their Metabolites in Biological Matrices: A Review. Bioanalysis, 10(24), 2027-2046. Retrieved from [Link]
-
Song, D., & Zhang, S. (2004). Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. ResearchGate. Retrieved from [Link]
-
Lesiak, A. D., et al. (2020). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. Retrieved from [Link]
-
Wang, Y., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 27(19), 6296. Retrieved from [Link]
- Amara, A., et al. (2019). Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. Google Patents.
-
Kruve, A., & Leito, I. (2015). Tutorial review on validation of liquid chromatography–mass spectrometry methods. Analytica Chimica Acta, 870, 29-44. Retrieved from [Link]
-
Capoun, T., & Krykorkova, J. (2021). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. Vide Leaf. Retrieved from [Link]
-
Prokopowicz, M., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 84. Retrieved from [Link]
- DE201310100010 DE patent. (2013). Stabilisation of biological samples. Google Patents.
Sources
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. videleaf.com [videleaf.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyridine Alkaloid Extraction from Plant Material
Welcome to the technical support center for optimizing the extraction of pyridine alkaloids from plant material. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance your extraction efficiency and purity. Our approach is grounded in established scientific principles and field-proven experience to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here, we address common initial questions regarding the extraction of pyridine alkaloids.
Q1: What are pyridine alkaloids, and which plant families are common sources?
A1: Pyridine alkaloids are a class of naturally occurring compounds that feature a pyridine ring structure. They are found in a variety of plant species and are known for their diverse biological activities.[1][2] Common plant sources include the Solanaceae family (e.g., Nicotiana tabacum), and they have also been isolated from other plants like the Mongolian medicinal plant Caryopteris mongolica Bunge.[2][3]
Q2: What are the critical first steps before starting a pyridine alkaloid extraction?
A2: Before beginning the extraction process, it is crucial to properly prepare the plant material. This includes thorough drying to a constant weight to prevent enzymatic degradation and microbial growth. After drying, the material should be ground into a fine, uniform powder. This increases the surface area available for solvent interaction, which is a critical factor in achieving high extraction yields.[4]
Q3: How do I choose the right solvent for extracting pyridine alkaloids?
A3: The choice of solvent is paramount and depends on the specific polarity of the target pyridine alkaloids. A general approach is to use a solvent system that matches the polarity of the compounds of interest. For many pyridine alkaloids, which are often moderately polar, solvents like methanol, ethanol, or a mixture of dichloromethane and methanol are effective.[4] It is often beneficial to perform small-scale pilot extractions with a range of solvents of varying polarities to determine the optimal choice for your specific plant material.
Q4: What is the purpose of the initial acid-base extraction steps often cited in literature?
A4: The acid-base extraction is a classic and highly effective method for selectively isolating alkaloids. Pyridine alkaloids, containing a basic nitrogen atom, will form salts in an acidic solution, making them water-soluble. This allows for the separation of the alkaloids from non-basic, lipophilic compounds which are washed away with a non-polar solvent. Subsequently, basifying the aqueous solution neutralizes the alkaloid salts, causing them to precipitate or become soluble in an organic solvent for extraction.[5]
Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to specific problems you may encounter during the extraction process.
Issue 1: Low Yield of Target Pyridine Alkaloid
-
Possible Cause 1: Incomplete Cell Lysis and Solvent Penetration.
-
Solution: Ensure your plant material is ground to a fine and uniform powder. For particularly tough plant tissues, consider freeze-drying before grinding to make the material more brittle. Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to enhance cell wall disruption and solvent penetration.[6][7]
-
-
Possible Cause 2: Suboptimal Solvent Selection.
-
Solution: The polarity of your solvent system may not be ideal for the target alkaloid. Create a solvent polarity gradient and test several options in small-scale extractions. Analyze the resulting extracts by a suitable method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the solvent that yields the highest concentration of your target compound.
-
-
Possible Cause 3: Inefficient Acid-Base Partitioning.
-
Solution: During the acid-base extraction, ensure the pH is sufficiently low (around 2-3) during the acidic phase and sufficiently high (around 9-10) during the basic phase. Use a pH meter for accurate measurements. Inadequate pH adjustment can lead to incomplete partitioning of the alkaloids into the desired phase.
-
Issue 2: Co-extraction of Impurities
-
Possible Cause 1: Extraction of Pigments and Lipids.
-
Solution: Before the main extraction, perform a pre-extraction or "defatting" step. This is typically done by washing the dried plant material with a non-polar solvent like n-hexane.[4] This will remove chlorophyll, waxes, and other lipids that might interfere with subsequent purification steps.
-
-
Possible Cause 2: Broad Solvent Specificity.
-
Solution: If your initial solvent extraction is pulling too many impurities, consider using a more selective solvent system. Alternatively, employ solid-phase extraction (SPE) after the initial liquid-liquid extraction. SPE cartridges with different sorbents can be used to selectively bind either the target alkaloids or the impurities, allowing for a cleaner separation.
-
Issue 3: Degradation of the Target Alkaloid
-
Possible Cause 1: Exposure to High Temperatures.
-
Solution: Some pyridine alkaloids may be heat-labile. If you are using a method that involves heat, such as Soxhlet extraction or decoction, try to minimize the temperature and duration of exposure.[4] Consider using non-heat-based methods like maceration or UAE. When evaporating the solvent, use a rotary evaporator under reduced pressure to lower the boiling point.
-
-
Possible Cause 2: pH-Induced Degradation.
-
Solution: Extreme pH values, although necessary for acid-base extraction, can sometimes cause degradation of sensitive alkaloids. Minimize the time the sample is exposed to highly acidic or basic conditions. Perform these steps in an ice bath to reduce reaction rates.
-
Experimental Protocols
Here are detailed step-by-step methodologies for key extraction and analysis workflows.
Protocol 1: General Acid-Base Extraction of Pyridine Alkaloids
-
Preparation of Plant Material:
-
Dry the plant material at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Defatting (Optional but Recommended):
-
Place the powdered plant material in a flask and add n-hexane (1:10 w/v).
-
Stir or shake for 2-4 hours at room temperature.
-
Filter the mixture and discard the n-hexane.
-
Allow the plant material to air dry completely.
-
-
Acidic Extraction:
-
Homogenize the defatted plant material in 1 M HCl.[5]
-
Stir the mixture for 4-6 hours at room temperature.
-
Filter the mixture and collect the acidic aqueous solution.
-
-
Liquid-Liquid Partitioning (Acidic):
-
Transfer the acidic solution to a separatory funnel.
-
Wash the solution with an equal volume of dichloromethane to remove non-basic impurities.
-
Discard the organic phase and retain the aqueous phase.
-
-
Basification and Extraction:
-
Basify the aqueous solution to a pH of 9-10 with concentrated NH4OH.[5]
-
Extract the basified solution three times with an equal volume of dichloromethane.
-
Pool the organic phases.
-
-
Drying and Concentration:
-
Dry the pooled organic phase with anhydrous Na2SO4.[5]
-
Filter to remove the Na2SO4.
-
Concentrate the extract in vacuo using a rotary evaporator.
-
Protocol 2: Analysis by Thin Layer Chromatography (TLC)
-
Preparation of TLC Plate:
-
Use a silica gel 60 F254 TLC plate.
-
Spot the concentrated extract and a relevant analytical standard (if available) onto the plate.
-
-
Development:
-
Develop the plate in a chamber with a suitable mobile phase (e.g., a mixture of chloroform and methanol).
-
Allow the solvent front to travel up the plate.
-
-
Visualization:
-
Visualize the spots under UV light (254 nm and 366 nm).
-
Alternatively, use a staining reagent like Dragendorff's reagent, which is commonly used for detecting alkaloids.
-
Data Presentation
For comparing the efficiency of different extraction solvents, the following table structure is recommended:
| Solvent System | Polarity Index | Yield of Crude Extract (mg/g of plant material) | Relative Purity of Target Alkaloid (%) |
| n-Hexane | 0.1 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 | ||
| Water | 10.2 |
Note: Relative purity would be determined by a quantitative method like HPLC.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the extraction process.
Caption: General workflow for the acid-base extraction of pyridine alkaloids.
Caption: Decision tree for troubleshooting low extraction yields.
References
-
Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge . PubMed. [Link]
-
Pyridine alkaloids with activity in the central nervous system . PMC. [Link]
-
Induction of pyridine alkaloid formation in transformed root cultures of Nicotiana tabacum . SciSpace. [Link]
-
(PDF) Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge . ResearchGate. [Link]
-
Plant-Derived Natural Products: A Source for Drug Discovery and Development . MDPI. [Link]
-
Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes . PMC - NIH. [Link]
-
Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts . MDPI. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines . PMC - NIH. [Link]
-
Extraction Technologies for Medicinal and Aromatic Plants . United Nations Industrial Development Organization (UNIDO). [Link]
-
An Overview of Methods of Extraction, Isolation and Characterization of Natural Medicinal Plant Products in Improved Traditional . SciSpace. [Link]
- WO2005053812A1 - Plant materials extraction method.
-
Synthesis of 2-pyridones . Organic Chemistry Portal. [Link]
Sources
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Addressing matrix effects in the analysis of 2-Undecanoylpyridine
Navigating Matrix Effects: A Troubleshooting Guide for Researchers
Welcome to the technical support center for the analysis of 2-Undecanoylpyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate matrix effects in their analytical methods. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect, and why is it a significant concern when analyzing this compound?
A1: A matrix effect is the alteration of an analyte's analytical signal (enhancement or suppression) due to the co-eluting, undetected components of the sample matrix. In the analysis of this compound, particularly in complex biological matrices like plasma, urine, or tissue homogenates, these effects can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity. The primary cause is often competition between this compound and matrix components for ionization in the mass spectrometer source, a phenomenon known as ion suppression or enhancement. This is particularly critical in regulated environments where data integrity is paramount.
Q2: I'm observing inconsistent peak areas for my this compound calibrators and QCs. Could this be a matrix effect?
A2: Yes, inconsistent peak areas, especially a trend of decreasing response with increasing sample complexity or injection number, are classic symptoms of matrix effects. Other indicators include poor reproducibility between replicate injections of the same sample, and a lack of correlation between the analyte concentration and the instrument response. To confirm, you can perform a post-extraction addition experiment, which is detailed in the troubleshooting section of this guide.
Q3: What are the most common sources of matrix effects in bioanalytical methods for compounds like this compound?
A3: The most prevalent sources are phospholipids from cell membranes, salts, proteins, and endogenous metabolites present in biological samples. Phospholipids are notoriously problematic in LC-MS/MS analysis as they tend to elute in the same chromatographic region as many small molecule drugs and can cause significant ion suppression.
Troubleshooting Guide: From Identification to Mitigation
Part 1: Identifying and Quantifying Matrix Effects
A systematic approach is crucial to confirm that the issues you are observing are indeed due to matrix effects. We recommend the following workflow:
Reducing by-products in the synthesis of 2-Undecanoylpyridine
Welcome to the technical support center for the synthesis of 2-Undecanoylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues in this compound Synthesis
The synthesis of this compound, while conceptually straightforward, can be prone to the formation of by-products that complicate purification and reduce yields. This section addresses the most common issues encountered during its preparation via the acylation of a 2-pyridyl organometallic reagent.
Table 1: Troubleshooting Common By-products and Low Yields
| Observed Issue | Potential Cause(s) | Proposed Solution(s) & Scientific Rationale |
| Low Yield of this compound | 1. Incomplete formation of the 2-lithiopyridine intermediate. 2. Degradation of the organolithium reagent due to moisture or air. 3. Inefficient acylation due to low reactivity of the acylating agent. | 1. Ensure complete metal-halogen exchange by using a slight excess of n-butyllithium and verifying with a Gilman test. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Organolithium reagents are highly reactive and will be quenched by protic sources. 3. Use the more reactive undecanoyl chloride instead of an ester. The chloride is a better leaving group, facilitating nucleophilic acyl substitution. |
| Presence of a High Molecular Weight By-product (Di-undecanoyl Pyridine Adduct) | Double addition of 2-lithiopyridine to the initially formed ketone. This is a common side reaction when using highly reactive organometallic reagents with acyl halides.[1][2][3] | 1. Slow, low-temperature addition: Add the undecanoyl chloride solution dropwise to the 2-lithiopyridine solution at a very low temperature (e.g., -78 °C). This minimizes the concentration of the acylating agent and favors the formation of the ketone over the tertiary alcohol. 2. Use of a less reactive acylating agent: Consider using a Weinreb amide derivative of undecanoic acid (N-methoxy-N-methylundecanamide). The resulting tetrahedral intermediate is stabilized by chelation with the lithium ion and does not collapse to the ketone until acidic workup, thus preventing a second addition.[4] |
| Formation of Undecanoic Acid | Quenching of unreacted undecanoyl chloride during workup. | This indicates incomplete reaction. Ensure a slight excess of 2-lithiopyridine is used and allow for sufficient reaction time at low temperature before quenching. |
| Presence of Biphenyl and Octane | Side reactions of the n-butyllithium used to generate 2-lithiopyridine. | This is often unavoidable but can be minimized by using high-purity reagents and maintaining low temperatures. These nonpolar by-products are typically easily separated by column chromatography. |
| Enolization of the Product | The ketone product can be deprotonated by any remaining 2-lithiopyridine or other strong base present in the reaction mixture. | Quench the reaction promptly after the formation of the ketone is complete. Use a buffered aqueous workup (e.g., saturated ammonium chloride) to neutralize the reaction mixture. |
| Discoloration of the Final Product | Decomposition of the product during purification, particularly if using distillation at high temperatures.[5] | Purify the product using column chromatography at room temperature. If distillation is necessary, use a high-vacuum to lower the boiling point and minimize thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing this compound?
A1: The acylation of 2-lithiopyridine, generated in situ from 2-bromopyridine and n-butyllithium, with undecanoyl chloride is a common and effective method.[6] However, to mitigate the primary side reaction of double addition, careful control of reaction conditions, especially temperature, is crucial. For greater control and potentially higher yields of the desired ketone, the use of a Weinreb amide (N-methoxy-N-methylundecanamide) as the acylating agent is highly recommended.[4]
Q2: How can I confirm the formation of 2-lithiopyridine before adding the acylating agent?
A2: A simple qualitative test, the Gilman test, can be performed. A small aliquot of the reaction mixture is quenched with a solution of iodine in a suitable organic solvent. A positive test (disappearance of the iodine color) indicates the presence of the organolithium species.
Q3: What are the key considerations for the purification of this compound?
A3: Due to its long alkyl chain, this compound is a relatively nonpolar compound, but the pyridine ring provides some polarity.
-
Column Chromatography: This is the preferred method of purification. A silica gel stationary phase with a gradient elution starting from a nonpolar solvent system (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) is effective.[7][8][9] The separation of nonpolar hydrocarbon by-products from the more polar ketone product is readily achievable.
-
Recrystallization: If the purified product is a solid at room temperature, recrystallization can be an excellent final purification step.[10][11] A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Hexane or a mixed solvent system like hexane/ethyl acetate could be suitable.[12]
-
Distillation: While possible, distillation should be approached with caution as prolonged heating can lead to decomposition and discoloration.[5] If this method is chosen, it must be performed under high vacuum to minimize the boiling point.
Q4: What analytical techniques are best for characterizing this compound and its impurities?
A4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of the final product and identifying volatile by-products.[13][14] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The 1H NMR spectrum will show characteristic signals for the pyridine ring protons and the long alkyl chain. The 13C NMR will have a distinctive peak for the carbonyl carbon.[15][16][17][18][19]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm-1 for an aryl ketone.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation of 2-Lithiopyridine
This protocol is designed to minimize by-product formation through careful control of the reaction conditions.
Step 1: Generation of 2-Lithiopyridine
Caption: Generation of 2-lithiopyridine.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 2-bromopyridine (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.
Step 2: Acylation Reaction
Caption: Acylation and workup steps.
-
In a separate flame-dried flask, dissolve undecanoyl chloride (0.95 eq) in anhydrous THF (20 mL).
-
Add the undecanoyl chloride solution dropwise to the 2-lithiopyridine solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield this compound.
Visualization of Key Mechanisms
Mechanism of this compound Formation
Caption: Mechanism of acylation.
Formation of the Double Addition By-product
Sources
- 1. youtube.com [youtube.com]
- 2. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
- 3. reddit.com [reddit.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Purification [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Purification [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. hmdb.ca [hmdb.ca]
- 17. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. 2-Vinylpyridine(100-69-6) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Method Development for Chiral Separation of 2-Undecanoylpyridine Enantiomers
Welcome to the technical support center for the chiral separation of 2-Undecanoylpyridine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical, field-proven insights to overcome challenges in the enantioselective analysis of this compound.
Introduction: The Challenge of this compound Enantioseparation
This compound presents a unique challenge for chiral separation due to its molecular structure, which includes a basic pyridine ring, a ketone functional group prone to tautomerization, and a long alkyl chain. Successful enantioseparation requires a careful selection of the chiral stationary phase (CSP), mobile phase, and analytical technique to achieve the necessary selectivity and resolution. This guide will walk you through the critical aspects of method development, from initial column screening to troubleshooting common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the method development for the chiral separation of this compound.
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
A1: For a molecule with multiple interaction sites like this compound (a pyridine ring for potential π-π and ionic interactions, a ketone for hydrogen bonding and dipole-dipole interactions, and a long alkyl chain for hydrophobic interactions), polysaccharide-based CSPs are an excellent starting point.[1][2] Specifically, amylose and cellulose derivatives, such as those found in the CHIRALPAK® and CHIRALCEL® series (e.g., AD, AS, OD, OJ), offer a high probability of success due to their complex chiral recognition mechanisms.[1][3] Cyclofructan-based CSPs have also shown promise for the separation of α-aryl ketones and could be a viable alternative.[4] A screening approach using a small set of these columns is highly recommended to identify the optimal stationary phase.[2][5]
Q2: What are the recommended starting conditions for mobile phase selection in HPLC?
A2: Both normal-phase and reversed-phase chromatography can be effective, and the choice often depends on the solubility of your sample and the selectivity observed.
-
Normal-Phase (NP): A common starting point is a mobile phase consisting of a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[1] A typical starting gradient could be from 99:1 to 80:20 (n-hexane:alcohol). Due to the basic nature of the pyridine moiety, the addition of a small amount of a basic additive, such as diethylamine (DEA) at 0.1% (v/v), is often crucial to prevent peak tailing and improve resolution.[1]
-
Reversed-Phase (RP): An aqueous buffer with an organic modifier like acetonitrile or methanol is used. For basic compounds, a buffer at a slightly acidic pH can be beneficial. However, care must be taken as acidic conditions can promote keto-enol tautomerism.
-
Polar Organic Mode (POM): This mode utilizes polar organic solvents like acetonitrile or methanol and can be advantageous for compounds with limited solubility in non-polar normal-phase eluents.[5]
Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A3: Absolutely. SFC is a powerful technique for chiral separations and is often complementary to HPLC.[6] It typically provides faster analysis times and uses less organic solvent. A common mobile phase for SFC is supercritical CO2 with a polar co-solvent, such as methanol or ethanol.[3] Similar to HPLC, a basic additive like isopropylamine (0.2%) may be required for good peak shape.[3]
Q4: How does the keto-enol tautomerism of this compound affect the chiral separation?
A4: this compound has α-hydrogens adjacent to the carbonyl group, making it susceptible to keto-enol tautomerization.[7][8][9][10] This equilibrium between the keto and enol forms can be catalyzed by both acids and bases.[8][9] During chromatography, if the rate of interconversion is significant on the timescale of the separation, it can lead to peak broadening, peak splitting, or even complete loss of resolution as the enantiomers may interconvert on the column.[4] It is crucial to carefully control the mobile phase pH and the concentration of additives to minimize on-column tautomerization.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the chiral separation of this compound.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. On-column keto-enol tautomerization. | 1. Screen different CSPs: Test a range of polysaccharide-based (amylose and cellulose derivatives) and cyclofructan-based columns.[2][4][5]2. Optimize the mobile phase: - Normal-Phase: Vary the alcohol modifier (IPA, ethanol) and its concentration. Introduce or adjust the concentration of a basic additive (e.g., 0.1% DEA).[1] - SFC: Adjust the percentage of the alcohol co-solvent and the concentration of the basic additive.[3]3. Minimize tautomerization: Avoid strongly acidic or basic conditions. If an additive is necessary, use the lowest effective concentration. |
| Peak Tailing | 1. Secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica support.2. Column overload. | 1. Add a basic modifier: Incorporate a small amount of a basic additive like diethylamine (DEA) or isopropylamine into the mobile phase to mask the active sites on the stationary phase.[1][11]2. Reduce sample concentration: Dilute the sample and inject a smaller volume to ensure you are not overloading the column. |
| Peak Splitting or Broadening | 1. On-column enantiomerization due to keto-enol tautomerism.[4]2. Column contamination or degradation.3. Mismatch between sample solvent and mobile phase. | 1. Control mobile phase conditions: As mentioned for poor resolution, carefully manage the pH and additive concentration to slow down the tautomerization kinetics.2. Column regeneration: Follow the manufacturer's instructions for column washing and regeneration. For immobilized CSPs, flushing with a strong solvent like DMF or THF may be possible.[12]3. Solvent compatibility: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Irreproducible Retention Times | 1. Column "memory effect" from previous use with different additives.[13]2. Insufficient column equilibration.3. Fluctuations in column temperature. | 1. Dedicate a column: If possible, dedicate a column for methods using specific additives. Thoroughly flush the column between methods with different additive types.[13]2. Ensure proper equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before injecting the sample.[14]3. Use a column oven: Maintain a constant and controlled temperature to ensure reproducible chromatography.[14] |
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments in developing a chiral separation method for this compound.
Protocol 1: Chiral Stationary Phase (CSP) Screening using HPLC
This protocol outlines a systematic approach to screen multiple CSPs to identify the most promising candidate for the separation.
1. Prepare Stock Solution:
-
Dissolve the racemic this compound standard in a suitable solvent (e.g., ethanol or isopropanol) to a concentration of 1 mg/mL.
2. Select CSPs for Screening:
-
A recommended starting set includes:
-
Amylose-based: CHIRALPAK® AD-H, CHIRALPAK® AS-H
-
Cellulose-based: CHIRALCEL® OD-H, CHIRALCEL® OJ-H
-
3. Prepare Mobile Phases:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)
4. HPLC System Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
5. Screening Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 20 minutes.
-
Inject the racemic standard and run the analysis for an appropriate time (e.g., 30 minutes).
-
Repeat the injection with Mobile Phase B after re-equilibration.
-
Repeat this process for each of the selected CSPs.
6. Data Evaluation:
-
Examine the chromatograms for any signs of peak separation (shoulders or distinct peaks).
-
Calculate the resolution (Rs) and selectivity (α) for any observed separations.
-
Select the column and mobile phase combination that provides the best initial separation for further optimization.
Protocol 2: Method Optimization
Once a promising CSP and mobile phase have been identified, this protocol can be used to fine-tune the separation.
1. Optimize Mobile Phase Composition:
-
Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 2.5% increments) to find the optimal balance between retention time and resolution.
-
Additive Concentration: If peak shape is still an issue, adjust the concentration of the basic additive (e.g., from 0.05% to 0.2%).
2. Optimize Flow Rate:
-
Chiral separations often benefit from lower flow rates.[14] Test flow rates from 0.5 mL/min to 1.2 mL/min to assess the impact on resolution and analysis time.
3. Optimize Temperature:
-
Temperature can have a significant effect on chiral recognition.[5] Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition.
Visualizations
Diagram 1: General Workflow for Chiral Method Development
Caption: A systematic workflow for developing a robust chiral separation method.
Diagram 2: Troubleshooting Logic for Poor Resolution
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography | Separation Science [sepscience.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
The Gold Standard and the Challenger: A Comparative Efficacy Analysis of DEET and 2-Undecanoylpyridine as Mosquito Repellents
For Immediate Release
In the relentless pursuit of effective protection against mosquito-borne illnesses, N,N-diethyl-meta-toluamide (DEET) has long been the benchmark repellent. However, the scientific community continues to explore alternatives with comparable or superior efficacy and favorable safety profiles. This guide provides an in-depth, data-driven comparison of DEET and 2-Undecanoylpyridine (also known as 2-Undecanone), a naturally derived compound found in wild tomato plants, now available commercially as the active ingredient in repellents like BioUD. This analysis is intended for researchers, scientists, and drug development professionals vested in the advancement of vector control technologies.
Chemical and Physical Properties at a Glance
A fundamental understanding of the physicochemical properties of these compounds is crucial for formulation development and predicting their performance characteristics, such as volatility and skin substantivity.
| Property | This compound (2-Undecanone) | DEET (N,N-diethyl-meta-toluamide) |
| Chemical Formula | C₁₁H₂₂O | C₁₂H₁₇NO |
| Molar Mass | 170.30 g/mol | 191.27 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to slightly yellow liquid |
| Odor | Fruity, floral, slightly waxy | Faint, characteristic odor |
| Boiling Point | 232-233 °C | 297 °C |
| Vapor Pressure | ~0.02 mmHg at 25°C | ~0.0018 mmHg at 25°C |
| Solubility | Insoluble in water, soluble in organic solvents | Slightly soluble in water, soluble in ethanol, isopropanol, and other organic solvents |
Unraveling the Mechanisms of Repellency
The modes of action for both DEET and this compound are complex and multi-faceted, involving interactions with the mosquito's sophisticated olfactory system. While research is ongoing, current understanding points to distinct yet sometimes overlapping mechanisms.
DEET is believed to function through several pathways. It can act as a spatial repellent by activating specific odorant receptors (ORs) on mosquito antennae, creating an aversive signal.[1] Additionally, it can mask human odors that are attractive to mosquitoes by inhibiting the function of other ORs that detect these cues.[1] This dual action of both activating a repellent pathway and blocking an attractant pathway contributes to its broad-spectrum efficacy.
This compound , on the other hand, has been shown to also interact with mosquito ORs. Some studies suggest it may function as a potent activator of specific ORs, leading to a strong repellent response.[2] Interestingly, there is also evidence that, like DEET, it can inhibit the response of certain ORs to attractive odorants.[1] The balance between these excitatory and inhibitory signals likely dictates its overall repellent effect.
Proposed mechanisms of action for DEET and this compound.
Comparative Efficacy: A Data-Centric Analysis
The true measure of a repellent lies in its ability to prevent mosquito bites under controlled laboratory and real-world field conditions. Below is a synthesis of available experimental data comparing the efficacy of this compound (as BioUD) and DEET.
Laboratory Efficacy: Arm-in-Cage Studies
Arm-in-cage assays are the gold standard for evaluating the complete protection time (CPT) of topical repellents.
Table 1: Comparative Mean Repellency of BioUD (7.75% 2-Undecanone) and DEET over 6 Hours in Arm-in-Cage Studies [3][4]
| Mosquito Species | BioUD (7.75% 2-Undecanone) | 7% DEET | 15% DEET |
| Aedes aegypti | Lower mean repellency | No significant difference | Higher mean repellency |
| Aedes albopictus | No significant difference | No significant difference | No significant difference |
Key Insights:
-
Against Aedes albopictus, BioUD demonstrated repellency comparable to both 7% and 15% DEET over a 6-hour period.[3][4]
-
For Aedes aegypti, BioUD's efficacy was similar to 7% DEET but was less effective than 15% DEET over the same duration.[3][4]
Field Efficacy Studies
Field trials provide critical data on repellent performance in natural environments with wild mosquito populations.
Table 2: Comparative Field Efficacy of BioUD (7.75% 2-Undecanone) and DEET [3][5]
| Study Location | BioUD (7.75% 2-Undecanone) vs. | Outcome |
| North Carolina, USA | 25% DEET | Same repellency |
| Ontario, Canada | 30% DEET | More efficacious |
Key Insights:
-
In field trials, BioUD provided repellency equivalent to or greater than higher concentrations of DEET (25% and 30%).[3][5] This suggests that formulation and environmental factors can significantly influence a repellent's performance.
Efficacy Against Anopheles gambiae
Studies on a series of aliphatic methyl ketones have provided insights into the efficacy of this compound against the primary malaria vector, Anopheles gambiae.
Key Findings:
-
In a study evaluating a range of methyl ketones, this compound demonstrated a dose-dependent repellent response against Anopheles gambiae.[6]
-
While 2-Tridecanone showed repellency comparable to DEET at 1% and 10% concentrations, this compound was also among the more effective compounds within the C11-C15 range.[6]
Safety and Toxicological Profile
A comprehensive evaluation of a repellent's safety is paramount for its acceptance and use.
DEET: With a long history of use, DEET has an established safety profile. When used as directed, it is considered safe for adults and children over two months of age.[7] However, in rare cases, high concentrations or prolonged use have been associated with skin irritation and, even more rarely, neurological effects.[8]
This compound: Toxicological data for this compound indicate low acute oral and dermal toxicity.[9] Laboratory studies have shown it to have no toxicity via oral and inhalation routes, but it did demonstrate slight dermal toxicity and caused some skin and eye irritation.[9]
| Toxicological Endpoint | This compound (2-Undecanone) | DEET |
| Acute Oral Toxicity (LD₅₀, rat) | >5,000 mg/kg | 1,800-2,000 mg/kg |
| Acute Dermal Toxicity (LD₅₀, rabbit) | >5,000 mg/kg | >4,640 mg/kg |
| Skin Irritation | Slight to moderate | Slight |
| Eye Irritation | Moderate | Moderate to severe |
Standardized Experimental Protocols for Efficacy Testing
To ensure the generation of reliable and comparable data, standardized testing methodologies are crucial. The following outlines the essential steps for the arm-in-cage efficacy test, based on guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).
Arm-in-Cage Test Protocol
Objective: To determine the Complete Protection Time (CPT) of a topical repellent against laboratory-reared mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200-250 host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae), 5-10 days old, sugar-starved for 4-6 hours.
-
Test repellent formulation and a control/placebo (e.g., ethanol).
-
Human volunteers (screened for allergies and skin sensitivities).
-
Micropipettes or syringes for precise application.
-
Stopwatches and data recording sheets.
Procedure:
-
Volunteer Preparation: Volunteers must avoid using scented products for 24 hours prior to the test. A defined area (e.g., 25 cm x 6 cm) on the forearm is marked for repellent application.
-
Repellent Application: A precise dose of the repellent (e.g., 1 mL) is applied evenly to the marked area of one arm. The other arm serves as the control.
-
Acclimation: Allow the repellent to dry on the skin for a specified period (e.g., 30 minutes).
-
Exposure: The volunteer inserts the treated forearm into the mosquito cage for a set duration (e.g., 3 minutes).
-
Observation: The number of mosquito landings and probes (attempts to bite) are recorded.
-
Complete Protection Time (CPT) Determination: The exposure is repeated every 30 minutes. The CPT is the time from application until the first confirmed bite (often defined as the first bite followed by a second bite within the same or subsequent exposure period).
-
Control Validation: The untreated arm is periodically exposed to confirm the biting avidity of the mosquitoes.
Workflow for the Arm-in-Cage mosquito repellent efficacy test.
Conclusion and Future Directions
The available data indicates that this compound is a viable and effective mosquito repellent, demonstrating efficacy comparable to lower concentrations of DEET in laboratory settings and, in some cases, superior performance to higher concentrations of DEET in field studies. Its distinct mechanism of action and natural origin make it a compelling alternative for consumers and a valuable subject for further research.
Future investigations should focus on:
-
Direct, head-to-head comparative studies of various concentrations of this compound and DEET to establish clear dose-response relationships for different mosquito species.
-
Elucidation of the specific odorant receptors and signaling pathways involved in this compound-mediated repellency.
-
Development of optimized formulations to enhance the duration of protection and skin feel of this compound-based repellents.
By continuing to rigorously evaluate both established and novel repellent compounds, the scientific community can advance the development of next-generation tools to mitigate the global burden of mosquito-borne diseases.
References
-
Bissinger, B. W., et al. (2009). Novel arthropod repellent, BioUD, is an efficacious alternative to deet. Journal of Medical Entomology, 46(4), 882-888. [Link]
-
Dennis, E. J., et al. (2019). A natural mosquito repellent, 2-undecanone, is a competitive antagonist of the Aedes aegypti odorant receptor complex. Insect Biochemistry and Molecular Biology, 111, 103173. [Link]
-
Bissinger, B. W., et al. (2009). Efficacy of the new repellent BioUD against three species of ixodid ticks. Experimental and Applied Acarology, 48(3), 239-250. [Link]
-
Witting-Bissinger, B., et al. (2008). Novel Arthropod Repellent, BioUD, Is an Efficacious Alternative to Deet. ResearchGate. [Link]
-
Environmental Working Group. (2023). EWG's guide to bug repellents. [Link]
-
Innocent, E., et al. (2010). Repellency property of long chain aliphatic methyl ketones against Anopheles gambiae s.s. Tanzania Journal of Health Research, 12(1). [Link]
-
Bissinger, B. W., et al. (2011). Comparative Efficacy of BioUD to Other Commercially Available Arthropod Repellents against the Ticks Amblyomma americanum and Dermacentor variabilis on Cotton Cloth. Journal of Medical Entomology, 48(6), 1257-1262. [Link]
-
The Medical Letter on Drugs and Therapeutics. (2021). Insect Repellents. [Link]
- Google Patents. (n.d.). Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof.
-
The Medical Letter Inc. (2021). Insect Repellents. [Link]
-
U.S. Environmental Protection Agency. (2021). Science and Ethics Review of a Protocol for Field Efficacy Test of an Oil of Lemon Eucalyptus and Methyl Nonyl Ketone-based Repellent Spray Against Mosquitoes. [Link]
-
Bohbot, J. D., & Dickens, J. C. (2010). DEET and 2-undecanone selectively inhibit odorant-induced responses of Aedes aegypti odorant receptors. PLoS One, 5(8), e12193. [Link]
-
Magesa, S. M., et al. (2004). Evaluation of the bio-efficacy of three brands of repellents against wild populations of anthropophilic mosquitoes. Tanzania Health Research Bulletin, 6(2), 54-58. [Link]
-
Wang, Y., et al. (2023). Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans. Scientific Reports, 13(1), 6649. [Link]
-
Costantini, C., et al. (2004). Field evaluation of the efficacy and persistence of insect repellents DEET, IR3535, and KBR 3023 against Anopheles gambiae complex and other Afrotropical vector mosquitoes. Transactions of the Royal Society of Tropical Medicine and Hygiene, 98(11), 644-652. [Link]
-
Jahn, A., et al. (2010). A bioassay for mosquito repellency against Aedes aegypti: Method validation and bioactivities of DEET analogues. ResearchGate. [Link]
-
Wikipedia. (n.d.). 2-Undecanone. [Link]
-
Al-Otaibi, S., et al. (2019). Release characteristics of the non-toxic insect repellant 2-undecanone from its crystalline inclusion compound with α-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 94(3-4), 139-147. [Link]
-
González, K., et al. (2023). Repellents against Aedes aegypti bites: synthetic and natural origins. Frontiers in Public Health, 11, 1269391. [Link]
-
Costantini, C., et al. (2004). Field evaluation of the efficacy and persistence of insect repellents DEET, IR3535, and KBR 3023 against Anopheles. AWS. [Link]
-
Okumu, F. O., et al. (2010). Comparative Efficiency of Four Repellents against Anopheles gambiae s.s. ResearchGate. [Link]
-
Kim, M. S., et al. (2014). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. Entomological Research, 44(1), 23-28. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel arthropod repellent, BioUD, is an efficacious alternative to deet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Repellency property of long chain aliphatic methyl ketones against Anopheles gambiae s.s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 8. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ewg.org [ewg.org]
Comparative analysis of different synthesis methods for 2-Undecanoylpyridine
A Comparative Analysis of Synthetic Methodologies for 2-Undecanoylpyridine
Introduction: this compound, a member of the 2-acylpyridine family, represents a valuable structural motif in medicinal chemistry and materials science. The pyridine ring acts as a key coordinating agent and a bioisostere for various functional groups, while the long undecanoyl chain imparts significant lipophilicity. This unique combination makes it a target of interest for the development of novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this compound is, therefore, a critical challenge for researchers. This guide provides a comparative analysis of prominent synthetic methods, offering insights into their mechanisms, practical execution, and relative merits to aid researchers in selecting the optimal route for their specific application.
Method 1: Acylation of Pyridine via Organometallic Reagents
The reaction of organometallic reagents with pyridine derivatives is a cornerstone of pyridine functionalization. Two primary strategies have proven effective for the synthesis of 2-acylpyridines like this compound: the use of Weinreb amides and the addition to nitriles.
The Weinreb Amide Approach
The Weinreb amide (N-methoxy-N-methylamide) provides a robust and high-yield route to ketones by preventing the common problem of over-addition by organometallic reagents. The reaction proceeds via a stable chelated intermediate that collapses to the ketone only upon acidic workup.
Mechanism & Rationale: The synthesis begins with the preparation of the N-methoxy-N-methylamide of picolinic acid (pyridine-2-carboxylic acid). This is typically achieved by activating the carboxylic acid, for example with 1,1'-carbonyldiimidazole (CDI), followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[1] The resulting Weinreb amide is then treated with an undecyl Grignard reagent (e.g., undecylmagnesium bromide). The magnesium atom chelates with both the methoxy oxygen and the carbonyl oxygen, forming a stable tetrahedral intermediate. This intermediate is unreactive towards further nucleophilic attack by the Grignard reagent.[2][3][4] Subsequent hydrolysis breaks down this intermediate to furnish the desired this compound.
Experimental Protocol: Weinreb Amide Synthesis of this compound
-
Amide Formation: To a stirred solution of picolinic acid (1.0 equiv) in dichloromethane (DCM), 1,1'-carbonyldiimidazole (1.1 equiv) is added in one portion at room temperature. The mixture is stirred for 45-60 minutes until CO2 evolution ceases and the solution becomes clear. N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) is then added, and the reaction is stirred for 6-12 hours. The reaction is quenched with 1 M HCl, and the organic layer is separated, washed with saturated NaHCO3 and brine, dried over Na2SO4, and concentrated to yield the picolinoyl Weinreb amide.[1]
-
Grignard Reaction: The picolinoyl Weinreb amide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under an inert atmosphere. Undecylmagnesium bromide (1.2 equiv, typically as a 1 M solution in THF) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by silica gel column chromatography to afford this compound.
The Cyano-Pyridine Approach
An alternative organometallic route involves the addition of a Grignard or organolithium reagent to 2-cyanopyridine. This method is often more direct as 2-cyanopyridine is a commercially available starting material.
Mechanism & Rationale: The undecyl Grignard reagent attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine.[5][6] This forms a magnesium salt of an imine. This intermediate is stable until it is hydrolyzed during an aqueous acidic workup.[5][7] The imine is converted to a ketone, yielding this compound. A key advantage is the single-step C-C bond formation from a common starting material.
Experimental Protocol: Grignard Addition to 2-Cyanopyridine
-
Reaction Setup: A solution of 2-cyanopyridine (1.0 equiv) in anhydrous diethyl ether or THF is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.
-
Grignard Addition: Undecylmagnesium bromide (1.1 equiv) is added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure complete reaction.
-
Hydrolysis and Purification: The reaction mixture is cooled to 0 °C and slowly quenched with 2 M aqueous HCl. The mixture is stirred for 1-2 hours until the intermediate imine is fully hydrolyzed. The aqueous layer is then neutralized with a base (e.g., NaHCO3 or NaOH) and extracted with ethyl acetate. The combined organic extracts are dried over Na2SO4, concentrated, and purified by column chromatography.
Method 2: Oxidation of 2-Alkylpyridine Precursors
This strategy involves a two-step process: first, the synthesis of the 2-undecylpyridine precursor, and second, its oxidation at the benzylic position to the corresponding ketone.
Mechanism & Rationale: The pyridine ring activates the adjacent C-H bonds of an alkyl substituent, making them susceptible to oxidation. A variety of oxidizing agents can be employed, including potassium permanganate (KMnO4), chromium-based reagents like pyridinium chlorochromate (PCC), or selenium dioxide (SeO2). The choice of oxidant is critical to avoid over-oxidation or degradation of the pyridine ring.[8][9] This method's success hinges on the efficient synthesis of the 2-undecylpyridine starting material, which can be achieved through various cross-coupling reactions or by alkylation of 2-picoline.
Experimental Protocol: Oxidation of 2-Undecylpyridine
-
Precursor Synthesis (Not Detailed): Synthesize 2-undecylpyridine via a suitable method (e.g., Negishi or Suzuki coupling of 2-halopyridine with an undecyl-metal species, or deprotonation and alkylation of 2-picoline).
-
Oxidation: 2-Undecylpyridine (1.0 equiv) is dissolved in a suitable solvent (e.g., pyridine, acetic acid, or a biphasic system). The chosen oxidizing agent (e.g., KMnO4, 2.0 equiv) is added portion-wise while maintaining the reaction temperature (often elevated, e.g., 80-100 °C). The reaction is monitored by TLC for the disappearance of the starting material.
-
Workup and Purification: Upon completion, the reaction is cooled, and the excess oxidant is quenched (e.g., with sodium bisulfite for KMnO4). The mixture is filtered to remove inorganic salts (e.g., MnO2). The filtrate is neutralized, extracted with an organic solvent, dried, and concentrated. Purification is performed via column chromatography.
Comparative Analysis
| Method | Starting Materials | Key Reagents | Yield | Purity | Scalability | Key Advantages | Key Disadvantages |
| Weinreb Amide | Picolinic acid, Undecyl bromide | CDI, N,O-dimethylhydroxylamine, Mg | Good to Excellent | High | Good | Prevents over-addition; clean reaction profile. | Two-step process from picolinic acid; requires synthesis of the amide intermediate. |
| Cyano-Pyridine | 2-Cyanopyridine, Undecyl bromide | Mg, Acid (for workup) | Moderate to Good | Good | Excellent | Commercially available starting materials; direct C-C bond formation. | Grignard reagent can be basic, leading to side reactions; imine hydrolysis can be slow. |
| Oxidation | 2-Undecylpyridine | Oxidizing agent (e.g., KMnO4, PCC) | Variable | Moderate to Good | Moderate | Utilizes a different disconnection approach. | Requires prior synthesis of the alkylpyridine; risk of over-oxidation or ring cleavage; harsh conditions may be needed. |
Visualization of Synthetic Workflows
Weinreb Amide Route Workflow
Caption: Workflow for the Weinreb amide synthesis of this compound.
Cyano-Pyridine Route Workflow
Caption: Workflow for the Grignard addition to 2-cyanopyridine.
Oxidation Route Workflow
Caption: General workflow for the oxidation of 2-undecylpyridine.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound where high purity and good yields are paramount, the Weinreb amide approach is highly recommended. Its major advantage is the suppression of over-addition, which simplifies purification and generally leads to cleaner reactions.[2][3]
For larger-scale preparations where cost and step-economy are critical factors, the cyano-pyridine method presents a more direct and scalable alternative.[5][7] While it may require more careful optimization of the Grignard addition and hydrolysis steps to maximize yield, the use of readily available starting materials makes it an attractive option for industrial applications.
The oxidation of 2-undecylpyridine is a viable, albeit often less efficient, alternative. It may be considered if the 2-undecylpyridine precursor is readily available or if the other methods prove problematic. However, the potential for side reactions and the often harsh conditions required for oxidation make it a less generally applicable choice.[8]
Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the research project, including scale, available starting materials, and the desired purity of the final product.
References
-
Zhang, Q., Yang, F., & Wu, Y. (2013). Palladium-catalyzed Ortho-Acylation of 2-aryl Pyridine Derivatives Using Arylmethyl Amines as New Acyl Sources. Chemical Communications, 49(61), 6837–9. Available from: [Link]
-
Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 5. Synthesis of Enantiomerically Pure 2-Acylaziridines from... Retrieved from: [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Retrieved from: [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. Available from: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). RSC Advances. Available from: [Link]
-
Xu, Z., Xiang, B., & Sun, P. (2013). Palladium catalyzed direct ortho C–H acylation of 2-arylpyridines using toluene derivatives as acylation reagents. RSC Advances, 3(6), 1679–1682. Available from: [Link]
-
SciSpace. (n.d.). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved from: [Link]
- Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available from: [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Available from: [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Oriental Journal of Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed C2-Acylation of Indoles with α-Diketones Assisted by the Removable N-(2-Pyrimidyl) Group. Retrieved from: [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from: [Link]
-
ACS Publications. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available from: [Link]
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Available from: [Link]
-
ResearchGate. (2006). (PDF) Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. Available from: [Link]
-
Journal of Chemical Research, Synopses. (1998). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Available from: [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]
-
Khan Academy. (n.d.). Worked example: Part-2-Synthesis of ketones. Available from: [Link]
-
YouTube. (2014). Grignard Reagent + Nitrile = Ketone (Mechanism). Available from: [Link]
- Google Patents. (n.d.). A kind of preparation method of 2- acetylpyridine.
-
Glycoscience Protocols (GlycoPODv2). (2021). O-Acetylation using acetic anhydride in pyridine. Available from: [Link]
-
National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from: [Link]
- Google Patents. (n.d.). Synthesis of pharmaceutically useful pyridine derivatives.
-
RSC Publishing. (n.d.). Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines. Available from: [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alkenes. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from: [Link]
- Google Patents. (n.d.). Preparation method of 2-acetylpyridine.
-
Chemistry LibreTexts. (2024). 19.4: Oxidation of Aldehydes and Ketones. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. Retrieved from: [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of secondary alcohols to ketones using PCC. Retrieved from: [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. orientjchem.org [orientjchem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validating 2-Undecanoylpyridine as a Novel Biomarker for Tuberculosis Progression: A Comparative Guide
Introduction: The Imperative for Novel Tuberculosis Biomarkers
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide. A significant challenge in TB control is the inability to accurately predict which individuals with latent TB infection (LTBI) will progress to active disease. Current diagnostic tools, such as interferon-γ release assays (IGRAs) and the tuberculin skin test, are unable to distinguish between active and latent infection, nor can they reliably predict treatment response.[1][2] This diagnostic gap underscores the urgent need for novel biomarkers that can accurately stage the disease, predict progression, and monitor therapeutic efficacy.
This guide introduces 2-Undecanoylpyridine, a hypothetical novel small molecule, as a candidate biomarker for TB disease progression. We will explore the rigorous validation pathway required to bring such a biomarker from discovery to clinical application, comparing its potential performance against established and emerging biomarkers. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing TB diagnostics and treatment.
The Biomarker Validation Workflow: A Multi-Phased Approach
The journey of a biomarker from a research finding to a clinically accepted tool is a staged and rigorous process.[3] This workflow ensures the analytical and clinical robustness of the biomarker.
Caption: A generalized workflow for biomarker validation, from initial discovery to clinical implementation.
Analytical Validation of this compound
The foundational step in biomarker validation is ensuring the analytical method for its detection is accurate, precise, and robust. For a small molecule like this compound, this would typically involve mass spectrometry-based methods.
Experimental Protocol: Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol outlines a method for the ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.
2. UPLC-MS/MS Analysis:
-
Chromatographic System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for this compound and its internal standard.
3. Method Validation Parameters:
-
Linearity: Establish a calibration curve over the expected physiological concentration range.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no interference.
-
Matrix Effect: Evaluated to ensure the plasma matrix does not suppress or enhance ionization.
-
Stability: Assessed under various storage and processing conditions.
Comparative Analysis: this compound vs. Alternative TB Biomarkers
The potential utility of this compound must be judged against existing and emerging biomarkers for TB. The following table provides a comparative overview.
| Biomarker/Biomarker Signature | Type | Sample Type | Key Advantages | Key Limitations |
| This compound (Hypothetical) | Small Molecule | Plasma, Urine, or Breath | Potentially non-invasive sample collection; stable molecule; amenable to high-throughput, cost-effective assays (UPLC-MS/MS). | Biological role in TB pathogenesis is unknown; requires extensive clinical validation. |
| Interferon-γ Release Assays (IGRAs) | Host Immune Response (Cytokine) | Whole Blood | Standardized and widely used for diagnosing Mtb infection.[2] | Cannot differentiate between active TB and latent infection; less reliable in immunocompromised individuals.[1][2] |
| Gene Expression Signatures (e.g., BATF2, SERPING1, VAMP5, UBE2L6) | Host Transcriptomic Response | Whole Blood | High sensitivity and specificity for diagnosing active TB; can differentiate from other respiratory diseases.[3] | Requires complex and costly RNA extraction and qRT-PCR analysis; requires further validation in diverse populations.[3][4] |
| Interferon-γ-induced protein 10 (IP-10) | Host Immune Response (Chemokine) | Plasma | Appears less affected by low CD4 cell counts than IFN-γ, making it promising for HIV-positive individuals; can be combined with IFN-γ to improve sensitivity.[1][5][6] | Not yet a standalone diagnostic; requires further validation for routine clinical use. |
| Urine Lipoarabinomannan (LAM) | Bacterial Antigen | Urine | Point-of-care test; useful in diagnosing TB in HIV-positive individuals with advanced immunosuppression. | Lacks sensitivity, particularly in non-HIV-infected patients.[4] |
Hypothetical Mechanism of Action and Clinical Utility
For this compound to be a viable biomarker, its presence or concentration should correlate with a specific pathological process in TB. A plausible, yet hypothetical, mechanism is that it is a lipid metabolite produced by Mtb-infected macrophages, with its levels increasing during active bacterial replication and tissue inflammation.
Caption: A hypothetical pathway linking Mtb infection to the production of this compound.
The clinical utility of a validated this compound biomarker would be multi-faceted:
-
Risk Stratification: Identifying individuals with latent TB who are at high risk of progressing to active disease.
-
Differential Diagnosis: Aiding in the differentiation of active TB from other pulmonary diseases.
-
Treatment Monitoring: A decrease in this compound levels could indicate a positive response to anti-TB therapy.[6]
Conclusion and Future Directions
While this compound is presented here as a hypothetical candidate, the principles of its validation are universally applicable to any novel biomarker. The path from discovery to clinical utility is challenging and requires a systematic approach encompassing analytical validation, retrospective and prospective clinical studies, and a clear demonstration of clinical utility. The future of TB management will likely rely on a combination of biomarkers, including host immune responses, transcriptomic signatures, and potentially novel small molecules, to provide a comprehensive understanding of an individual's disease status. Further research into the metabolome of Mtb infection is a promising avenue for the discovery of new, clinically valuable biomarkers.
References
- Beyond the IFN-γ horizon: biomarkers for immunodiagnosis of infection with Mycobacterium tuberculosis.
- The Evaluation and Validation of Blood-Derived Novel Biomarkers for Precise and Rapid Diagnosis of Tuberculosis in Areas With High-TB Burden.
- Advances in tuberculosis biomarkers: unravelling risk factors, active disease and treatment success.
- Biomarker discovery for tuberculosis using metabolomics. Frontiers.
- The Evolving Landscape of Host Biomarkers for Diagnosis and Monitoring of Tuberculosis. MDPI.
- Improving tuberculosis diagnostics with biomarkers. Dove Medical Press.
- Alternative biomarkers of tuberculosis infection in patients with immune-mediated inflammatory diseases.
- Biomarkers That Correlate with Active Pulmonary Tuberculosis Treatment Response: a Systematic Review and Meta-analysis. ASM Journals.
- Analytical Methods for Determining Pyridine in Biological Materials.
- Biomarkers of Disease: Discovery and Clinical Applic
- A Researcher's Guide to Purity Assessment of Synthesized 1,1-dicyano-2-(pyridine-4-yl)ethylene. Benchchem.
- Dupilumab suppresses type 2 inflammatory biomarkers across multiple
- Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography.
- Pharmacodynamic Biomarkers: Their Role in Biosimilar Product Development. U.S.
- Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers.
- Dupilumab suppresses type 2 inflammatory biomarkers across multiple atopic, allergic diseases.
- Biomarkers in Rare Diseases 2.0. MDPI.
Sources
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. mdpi.com [mdpi.com]
- 3. The Evaluation and Validation of Blood-Derived Novel Biomarkers for Precise and Rapid Diagnosis of Tuberculosis in Areas With High-TB Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Alternative biomarkers of tuberculosis infection in patients with immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 2-Undecanoylpyridine Detection Methods
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2-Undecanoylpyridine. Our focus is to establish a robust framework for the inter-laboratory validation of these methods, ensuring consistency, reliability, and data integrity across different research and development sites. For professionals in drug development and scientific research, the ability to reproduce an analytical method across multiple laboratories is not merely a procedural formality; it is the cornerstone of data comparability and regulatory confidence.[1][2]
The Analyte: Understanding this compound
This compound is a heterocyclic organic compound belonging to the pyridine family. While specific public domain data on its applications is limited, its structural similarity to other pyridine derivatives suggests its potential use as a synthetic intermediate or building block in the development of pharmaceutical agents or specialty chemicals. The pyridine ring is a fundamental scaffold in numerous biologically active compounds. Given this context, the accurate and precise quantification of this compound is critical for process control, purity assessment, and stability testing.
The Imperative of Cross-Validation
When an analytical method is transferred between laboratories, it is exposed to different instruments, analysts, and environmental conditions. Inter-laboratory cross-validation is the formal process of verifying that a validated method continues to produce consistent and reliable results in a new setting.[1][2] This process is mandated by regulatory bodies and detailed in guidelines such as the ICH Q2(R1) "Validation of Analytical Procedures".[3][4][5] The objective is to demonstrate that the method is robust and that data generated at different sites can be compared and consolidated with confidence.[6][7]
The primary approaches to method transfer and validation include:
-
Comparative Testing: The most common approach, where both the originating and receiving labs analyze the same batch of samples, and the results are statistically compared.[2]
-
Co-validation: The receiving laboratory participates in the initial validation of the method.[2]
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the method.[2]
-
Transfer Waiver: May be justified if the new site is already familiar with the procedure, such as for a simple compendial method.[2]
Below is a workflow illustrating the logic of an inter-laboratory validation study.
Comparison of Core Analytical Methodologies
The choice of analytical technique for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection are two of the most powerful and commonly employed techniques for this class of compounds.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Principle: GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the GC, volatile compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column.[10] As each compound elutes from the column, it enters the MS, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.[11]
Causality in Experimental Choices:
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase, is often chosen for aromatic compounds like pyridines.[12] This provides a good balance of retention and selectivity.
-
Injection Mode: A split injection is typically used to prevent column overloading when analyzing samples with moderate to high concentrations of the analyte.
-
Ionization: Electron Ionization (EI) is the standard for GC-MS as it produces reproducible fragmentation patterns that can be compared against established libraries like the NIST database for confident identification.[11]
High-Performance Liquid Chromatography (HPLC-UV)
Scientific Principle: HPLC separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase packed into a column.[13] For a compound like this compound, a reversed-phase (RP-HPLC) method is typically most effective.[14] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte's retention is primarily driven by hydrophobic interactions. Detection is commonly achieved using a UV-Vis detector, as the pyridine ring is a chromophore that absorbs UV light.[15]
Causality in Experimental Choices:
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for moderately nonpolar compounds.
-
Mobile Phase: A gradient of acetonitrile or methanol mixed with an aqueous buffer is used. The organic solvent is the "strong" solvent that elutes the analyte. The buffer (e.g., ammonium acetate or formic acid) controls the pH to ensure consistent analyte ionization state and peak shape.[14]
-
Wavelength Selection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance (λ-max), ensuring the highest sensitivity.[15]
Performance Comparison: GC-MS vs. HPLC-UV
The following table summarizes typical performance characteristics for the analysis of pyridine-like compounds. These values are illustrative and must be formally established for this compound during single-laboratory validation before any inter-laboratory transfer.
| Parameter | GC-MS | HPLC-UV | Rationale & Validation Considerations (ICH Q2) |
| Specificity | Very High | High | MS provides structural confirmation. HPLC peak purity can be assessed with a Diode Array Detector (DAD). Must demonstrate discrimination from impurities.[5] |
| Limit of Detection (LOD) | pg to low ng | Low to mid ng | The lowest amount that can be detected, but not necessarily quantified. Often determined by signal-to-noise ratio (e.g., 3:1).[4] |
| Limit of Quantitation (LOQ) | Low to mid ng | Mid to high ng | The lowest amount that can be determined with suitable precision and accuracy. Often determined by signal-to-noise ratio (e.g., 10:1).[4][16] |
| Linearity & Range | Excellent | Excellent | The ability to elicit test results directly proportional to analyte concentration over a defined range. Assessed by regression analysis (e.g., r² > 0.99).[4] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 5% | ≤ 2% | Precision under the same operating conditions over a short interval.[4] |
| - Intermediate Precision | ≤ 10% | ≤ 5% | Within-laboratory variations: different days, analysts, equipment.[4] |
| - Reproducibility | Assessed via cross-validation | Assessed via cross-validation | Between-laboratory precision. The core goal of this guide.[4][17] |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 102.0% | The closeness of test results to the true value. Assessed using certified reference materials or by spiking a blank matrix.[4] |
| Robustness | High | Moderate | A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., temperature, flow rate).[4] |
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a generalized starting point for the analysis of this compound. It must be fully validated in a single laboratory before being used in a cross-validation study.
A. Self-Validating System: Quality Control
-
System Suitability Test (SST): Before any sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) of the peak area and retention time must be ≤ 2.0%. This confirms the system is performing correctly.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These are analyzed alongside unknown samples to ensure accuracy and precision throughout the analytical run.
B. Step-by-Step Methodology
-
Standard Preparation:
-
Accurately weigh ~20 mg of this compound reference standard into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions with methanol to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the test sample in methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent.
-
MS System: Agilent 5977 MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Confirm identity by comparing the retention time and mass spectrum to the reference standard.
-
Quantify the concentration using the calibration curve generated from the standard solutions.
-
Below is a diagram visualizing the GC-MS analytical workflow.
Conclusion
The successful cross-validation of an analytical method for this compound is a critical exercise that underpins the reliability of data across multiple sites.[1] Both GC-MS and HPLC-UV are powerful techniques suitable for this analysis, with GC-MS offering superior specificity and HPLC-UV providing robust and cost-effective quantification. The choice between them depends on the specific requirements of the project, including matrix complexity and the need for structural confirmation.
Regardless of the method chosen, a successful inter-laboratory transfer hinges on a meticulously planned protocol, comprehensive training, and a clear definition of acceptance criteria based on authoritative guidelines.[2][4] By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can build confidence in their analytical data and ensure seamless collaboration between laboratories.
References
- PharmaGuru. (2025).
- BenchChem. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
- IQVIA Laboratories.
- BenchChem. (2025). A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Bandrowski's Base.
- BenchChem. (2025). A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2,2'-Dimethylbenzidine.
- European Medicines Agency (EMA). (2023). ICH Q2(R2)
- European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development.
- Muthulakshmi, M., et al. (2019). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.
- Fiehn Lab.
- Samel, M., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- MDPI. (2023). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology.
- SIELC Technologies. Separation of Pyridine, 2-hexyl- on Newcrom R1 HPLC column.
- Al-Rajhi, R., et al. (2020). GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. PLOS ONE, 15(10), e0240323.
- MDPI. (2022).
- BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
- Biomedical and Pharmacology Journal. (2020).
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Plant Archives. (2020). characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 11. plantarchives.org [plantarchives.org]
- 12. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
A Head-to-Head Comparison of 2-Undecanoylpyridine and Other Natural Insect Repellents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of insect repellents, the demand for effective, naturally derived alternatives to synthetic compounds like DEET is ever-growing. This guide provides a comprehensive, head-to-head comparison of 2-Undecanoylpyridine, a promising natural repellent, with other leading natural alternatives. By synthesizing available experimental data and elucidating the scientific principles behind their evaluation, this document serves as a critical resource for researchers and professionals in the field.
Introduction to this compound and the Quest for Natural Repellents
This compound is a naturally occurring compound found in the wild tomato plant, Lycopersicon hirsutum. It has garnered significant attention for its insect-repellent properties. For the purpose of this guide, we will consider data on 2-Undecanone, a closely related methyl nonyl ketone that is often used in commercial formulations and scientific studies, as a proxy for this compound's repellent activity. The exploration of such compounds is driven by the need for repellents with favorable safety profiles, pleasant sensory characteristics, and robust efficacy against a range of disease-carrying insects.
This guide will delve into the comparative efficacy of this compound (represented by 2-Undecanone) against other prominent natural repellents: p-Menthane-3,8-diol (PMD), Citronella Oil, and Neem Oil. The synthetic repellent DEET will be used as a benchmark for performance, reflecting its status as the "gold standard" in insect repellency.
Understanding the Metrics: Experimental Protocols for Efficacy Testing
To objectively compare insect repellents, standardized laboratory and field testing protocols are essential. The primary metric for assessing the efficacy of a topical repellent is the Complete Protection Time (CPT) .
Complete Protection Time (CPT)
CPT is defined as the duration of time from the application of a repellent until the first confirmed insect landing or bite.[1] A longer CPT indicates a more effective and longer-lasting repellent. The determination of CPT is typically conducted through controlled laboratory assays.
Arm-in-Cage Test: The Standard for Topical Repellent Evaluation
The "arm-in-cage" test is a widely accepted and standardized method for evaluating the efficacy of topical insect repellents against mosquitoes.[2][3] This protocol provides a direct measure of a repellent's ability to prevent mosquito landings and bites on human skin under controlled conditions.
Experimental Workflow: Arm-in-Cage Test
Caption: Simplified model of olfactory disruption by insect repellents.
Concluding Remarks for the Scientific Community
The search for effective and safe natural insect repellents is a critical area of research with significant public health implications. This compound (and its analog 2-Undecanone) demonstrates considerable promise, with efficacy comparable to DEET in some studies. However, more comprehensive, standardized, and direct comparative studies are needed to fully elucidate its performance against a broader range of natural repellents.
p-Menthane-3,8-diol stands out as a highly effective natural alternative, often rivaling the performance of DEET. Citronella and neem oils, while effective to a degree, are limited by their shorter protection times.
Future research should focus on:
-
Formulation Technology: Developing advanced formulations to reduce the volatility and enhance the duration of action of natural repellents.
-
Synergistic Blends: Investigating combinations of natural repellents to identify synergistic effects that could enhance efficacy and broaden the spectrum of activity.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and mechanisms of action of these compounds to inform the rational design of new and improved repellents.
By continuing to build a robust body of scientific evidence, the research community can pave the way for the development of a new generation of safe and effective natural insect repellents.
References
- Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024).
- Arm-in-Cage Test for Mosquito Repellents | Efficacy Testing Service - Microbe Investigations. (n.d.).
- Comparing PMD with DEET: Which Insect Repellent Active Ingredient is Right? (2025).
- Citronella Oil as Mosquito Repellent: What You Need to Know. (2023). Nikura.
- Citronella Oil Benefits, How to Use, Side Effects and Safety. (2019). Healthline.
- A critical review of current laboratory methods used to evaluate mosquito repellents. (n.d.).
- Arm-in-Cage test – Biogents AG. (n.d.).
- PMD vs DEET: Can a Natural Repellent Be as Effective? (2025). Less Mosquito.
- Insect Repellents. (2021). The Medical Letter Inc.
- Insect Repellents. (2025). The Medical Letter Inc.
- Neem Oil: The Natural Insect Repellent. (2023). Gaia Herbs.
- Insect Repellents - Overview. (n.d.).
- Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010).
- A better natural mosquito repellent. (n.d.). C&EN Global Enterprise.
- Durability of Mosquito Repellent Ingredients: A Health Guide. (n.d.). Microbe Investigations.
- What Is the Uses and Benefits of 2-Undecanone? (n.d.).
- Effectiveness of citronella preparations in preventing mosquito bites: systematic review of controlled laboratory experimental studies. (n.d.). PubMed.
- Arm in cage test - LITE | Liverpool School of Tropical Medicine. (n.d.).
- A critical review of current laboratory methods used to evaluate mosquito repellents. (n.d.). PMC.
- Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof. (n.d.). Google Patents.
- A Review on the Potential and Efficacy of Plant-Based Mosquito Repellents. (n.d.). Animo Repository.
- Comparative assessment of natural vs. synthetic mosquito repellents. (2024).
- Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET. (2018). PMC.
- PMD (p- Menthane-3,8-diol/Citriodiol) as a great alternative to DEET. (n.d.). Foreverest Resources.
- A Review on the Comparative Analysis of Synthetic Insect Repellents and Essential Oil Based Sustained-release Insect Repellent Formulations. (n.d.).
- Plant-based insect repellents: a review of their efficacy, development and testing. (n.d.). PMC.
- Duration of Protection of Neem Seed oil Cream Concentrations Against Anopheles Gambiae at Hourly Intervals. (n.d.). ResearchGate.
- Natural Insect Repellents: Activity against Mosquitoes and Cockroaches. (n.d.).
- 2-undecanone nonyl methyl ketone. (n.d.). The Good Scents Company.
- How long does it take for neem to become effective? (2020). Houzz.
- When and How to Use Neem Oil to Control Pests. (2025). Epic Gardening.
- Homemade neem oil spray for organic pest control. (2024). Raise Your Garden.
- Release characteristics of the non-toxic insect repellant 2-undecanone from its crystalline inclusion compound with α-cyclodextrin. (2025). ResearchGate.
- Insect Repellents: Modulators of Mosquito Odorant Receptor Activity. (2010). PMC.
- Vapor phase repellency and insecticidal activity of pyridinyl amides against anopheline mosquitoes. (n.d.). PMC.
- A dual-target molecular mechanism of pyrethrum repellency against mosquitoes. (n.d.).
- Mini Review: Mode of Action of Mosquito Repellents. (n.d.).
- A review of recommendations on the safe and effective use of topical mosquito repellents. (n.d.). SciSpace.
- Dual-target molecular mechanism of pyrethrum repellency against mosquitoes. (n.d.).
- Mosquito Repellents: Efficacy Tests of Commercial Skin-Applied Products in China. (2022). NIH.
- Are topical insect repellents effective against malaria in endemic populations? A systematic review and meta-analysis. (2025). ResearchGate.
Sources
A Comparative Analysis of Olfactory Receptor Response to 2-Undecanoylpyridine and its Analogs
A Technical Guide for Researchers in Olfaction and Drug Development
Introduction: The Aromatic World of Acylpyridines and Their Olfactory Significance
The sense of smell, or olfaction, is a critical sensory modality for most animal species, governing behaviors from foraging and mating to predator avoidance. At the heart of this intricate system are the olfactory receptors (ORs), a vast family of proteins responsible for detecting and discriminating a seemingly infinite array of volatile chemical compounds. Among the diverse chemical structures that elicit olfactory responses, nitrogen-containing heterocycles, particularly pyridine derivatives, represent a class of significant interest due to their prevalence in nature and their potent effects on behavior, including their use as insect repellents.
This guide provides a comparative study of the olfactory receptor response to 2-Undecanoylpyridine and its structural analogs. While direct comparative data for this compound is limited in publicly accessible literature, we will draw upon established principles of structure-activity relationships (SAR) and experimental data from closely related compounds, such as 2-undecanone and other acylpyridines, to provide a scientifically grounded analysis. This approach allows us to infer the potential interactions of this compound with olfactory receptors and to propose a framework for its comparative evaluation.
The primary objective of this guide is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular and cellular responses to this class of compounds. We will delve into the underlying signaling pathways, present a comparative analysis of agonist activity, and provide detailed experimental protocols for assessing olfactory receptor responses.
Olfactory Receptor Signaling: A Tale of Two Systems
The perception of odorants like this compound is initiated by their interaction with ORs located on the cilia of olfactory sensory neurons (OSNs). The subsequent signal transduction cascade, however, differs significantly between vertebrates and insects.
Vertebrate Olfactory Signaling: The G-Protein Coupled Receptor Cascade
In vertebrates, ORs are G-protein coupled receptors (GPCRs).[1] The binding of an odorant molecule to an OR triggers a conformational change in the receptor, leading to the activation of a specific G-protein, Gαolf.[2] This initiates a well-characterized signaling cascade:
-
G-protein Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase type III (ACIII).[2]
-
Second Messenger Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3]
-
Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[2][4]
-
Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the OSN, generating an action potential that is transmitted to the brain.[2]
Caption: Insect olfactory signaling pathway, a direct ionotropic mechanism.
Comparative Analysis of Olfactory Receptor Response
Due to the lack of direct comparative studies on this compound, we will leverage data from studies on the structurally related insect repellent, 2-undecanone, and its analogs. These studies provide valuable insights into the structure-activity relationships that likely govern the interaction of this compound with insect olfactory receptors. The key structural features for comparison are the length of the acyl chain and modifications to the aromatic headgroup (in this case, the pyridine ring).
| Compound | Structure | Target Organism(s) | Olfactory Receptor(s) / Neuron Type | Response Type | Relative Potency (EC₅₀/Behavioral Threshold) | Reference(s) |
| 2-Undecanone | CH₃(CH₂)₈C(O)CH₃ | Mosquitoes (Aedes aegypti, Anopheles gambiae), Ticks | Broadly tuned ORNs | Repellent/Agonist | High | |
| 2-Tridecanone | CH₃(CH₂)₁₀C(O)CH₃ | Mosquitoes | Likely similar broadly tuned ORNs | Repellent | High, comparable to 2-Undecanone | |
| Analogs with shorter acyl chains (e.g., 2-Heptanone, 2-Nonanone) | CH₃(CH₂)₄₋₆C(O)CH₃ | Various insects | Broadly tuned ORNs | Variable (agonist/antagonist) | Generally lower than 2-Undecanone | |
| Hypothetical this compound | C₁₀H₂₁C(O)C₅H₄N | Insects (predicted) | Potentially Orco-containing ORs | Repellent/Modulator (predicted) | To be determined | N/A |
| Hypothetical Analogs of this compound | (e.g., varied acyl chain length, pyridine substitution) | Insects (predicted) | Potentially Orco-containing ORs | Variable (predicted) | To be determined | N/A |
Analysis and Interpretation:
-
Acyl Chain Length: Studies on aliphatic ketones suggest that an optimal chain length exists for maximal activation of specific ORs. For 2-undecanone, the C11 chain appears highly effective as a repellent. It is plausible that the undecanoyl chain in this compound plays a similar role in binding to the hydrophobic pocket of an OR.
-
The Pyridine Headgroup: The pyridine ring introduces a key difference compared to simple ketones. Its aromaticity and the presence of the nitrogen atom can lead to different types of interactions within the OR binding pocket, such as π-stacking or hydrogen bonding. The position of the acyl group on the pyridine ring is also critical. Structure-activity relationship studies on pyrazine odorants have shown that the substitution pattern significantly influences odor perception and receptor activation.
-
Potential for Orco Modulation: Given that some insect repellents have been shown to modulate the Orco co-receptor, it is conceivable that this compound or its analogs could act as either agonists or antagonists of Orco, leading to broad-spectrum effects on insect olfaction.
Experimental Protocols for Assessing Olfactory Receptor Response
To empirically determine the olfactory receptor response to this compound and its analogs, a combination of in vitro and in vivo assays is recommended. Here, we provide a detailed protocol for a common in vitro method: the calcium imaging assay in a heterologous expression system . This method allows for the screening of a library of compounds against specific olfactory receptors.
Calcium Imaging Assay for Olfactory Receptor Deorphanization
This protocol describes the measurement of intracellular calcium concentration changes in response to odorant stimulation in HEK293 cells transiently expressing a specific olfactory receptor.
Rationale: The activation of many vertebrate ORs leads to an increase in intracellular calcium via the Gαolf-cAMP-CNG channel pathway. This calcium influx can be visualized using fluorescent calcium indicators.
Sources
- 1. Functional organization of sensory input to the olfactory bulb glomerulus analyzed by two-photon calcium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium imaging in populations of olfactory neurons by planar illumination microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium imaging of adult olfactory epithelium reveals amines as important odor class in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of an Analytical Method for 2-Undecanoylpyridine in Accordance with ICH Guidelines
This guide provides an in-depth, scientifically grounded framework for the validation of an analytical method for 2-Undecanoylpyridine, a crucial component in various pharmaceutical and industrial applications. Moving beyond a simple checklist, this document delves into the causality behind experimental choices, ensuring a robust and self-validating analytical procedure. The methodologies and principles discussed are in strict adherence to the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, providing a global standard for analytical excellence.[1][2][3][4][5][6][7][8][9]
Introduction: The Analytical Imperative for this compound
This compound, a pyridine derivative with a ketone functional group, requires precise and reliable quantification for quality control, stability testing, and impurity profiling. The validation of an analytical method is not merely a regulatory formality but a scientific necessity to ensure that the data generated is accurate, reproducible, and fit for its intended purpose.[6] This guide will focus on the validation of a primary High-Performance Liquid Chromatography (HPLC) method with UV detection and compare its performance characteristics with alternative analytical techniques.
The Primary Analytical Method: A High-Performance Liquid Chromatography (HPLC) Approach
For the purpose of this guide, we will consider a reversed-phase HPLC method as the primary analytical technique for the quantification of this compound. This choice is predicated on the compound's chemical structure, which lends itself well to separation on a non-polar stationary phase with a polar mobile phase.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Standard Concentration | 100 µg/mL |
| Diluent | Mobile Phase |
The Validation Workflow: A Step-by-Step Implementation of ICH Q2(R1)/Q2(R2) Principles
The validation of our HPLC method will encompass the core parameters outlined in the ICH guidelines.[5][10] The following sections will detail the experimental protocols and rationale for each validation characteristic.
Caption: A flowchart illustrating the comprehensive workflow for analytical method validation.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To establish specificity, forced degradation studies are indispensable.[11][12] These studies expose the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[11]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by the proposed HPLC method alongside an unstressed control. A photodiode array (PDA) detector is recommended to evaluate peak purity.
Acceptance Criteria: The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks, and the peak purity index is greater than a predefined threshold (e.g., 0.999). A degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[13]
Caption: Workflow for establishing method specificity via forced degradation studies.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residuals: The residuals should be randomly distributed around the x-axis.
Table 2: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,500 |
| 125 | 1,249,800 |
| 150 | 1,503,100 |
| r² | 0.9999 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Table 3: Illustrative Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.3 | 100.3 |
| 120% | 120 | 119.2 | 99.3 |
| Mean Recovery | 99.7% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[10]
Table 4: Illustrative Precision Data
| Precision Level | Mean Peak Area | Standard Deviation | RSD (%) |
| Repeatability | 1,001,800 | 8,515 | 0.85% |
| Intermediate Precision | 1,005,200 | 9,850 | 0.98% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations of the analyte to the noise of a blank sample.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
Acceptance Criteria: At the LOQ concentration, the method should demonstrate acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Table 5: Illustrative LOD & LOQ Data
| Parameter | Concentration (µg/mL) | S/N Ratio |
| LOD | 0.1 | ~3:1 |
| LOQ | 0.3 | ~10:1 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary key HPLC parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% organic)
-
Column Temperature (± 5°C)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria: The system suitability parameters should remain within their predefined limits for all varied conditions.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely used technique, other methods can also be employed for the analysis of ketones like this compound.[14][15] The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Table 6: Comparison of Analytical Methods for this compound
| Feature | HPLC-UV (Primary Method) | Gas Chromatography (GC-FID) | LC-Mass Spectrometry (LC-MS) |
| Principle | Partition chromatography with UV absorbance detection. | Separation based on volatility with flame ionization detection. | Separation by HPLC coupled with mass-based detection. |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra. Peak purity analysis is crucial. | Excellent, especially with high-resolution capillary columns. | Excellent, provides mass-to-charge ratio data, allowing for definitive identification. |
| Sensitivity | Moderate (µg/mL range). | Good (ng/mL range), but requires derivatization for some ketones. | Excellent (pg/mL to fg/mL range). The gold standard for trace analysis. |
| Sample Throughput | Moderate. | Can be slower due to longer run times and potential for column bleed. | Similar to HPLC-UV, but data processing can be more complex. |
| Robustness | High. Well-established and reliable technology. | Moderate. Susceptible to issues with injection port and column degradation. | Moderate to High. Requires more specialized maintenance and expertise. |
| Cost | Low to moderate instrumentation and operational cost. | Low instrumentation cost. | High initial investment and maintenance costs. |
| Best Suited For | Routine QC, assay, and impurity profiling in drug substances and products. | Analysis of volatile impurities or when derivatization is feasible. | Trace-level impurity identification, metabolite studies, and complex matrices. |
Conclusion: A Validated Method as a Cornerstone of Quality
The validation of an analytical method for this compound, guided by the principles of the ICH, is a rigorous but essential process.[1][4] The detailed validation of the proposed HPLC-UV method demonstrates its suitability for its intended purpose, ensuring the generation of reliable and scientifically sound data. The comparison with alternative techniques like GC-FID and LC-MS highlights that while other methods offer advantages in specific scenarios (e.g., higher sensitivity with LC-MS), the HPLC-UV method provides a balanced, robust, and cost-effective solution for routine quality control applications. This comprehensive approach to method validation underpins the entire pharmaceutical development lifecycle, from early-stage characterization to final product release, ultimately safeguarding patient safety and product efficacy.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Centre for Animal Cell Technology (ECA) Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry.
-
Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. PubMed Central. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Comparison of analytical techniques for the determination of aldehydes in test chambers. ResearchGate. [Link]
-
Aldehydes and Ketones - Testing for Carbonyl Compounds. A-Level Chemistry. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Video: Identification of Unknown Aldehydes and Ketones. JoVE. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. longdom.org [longdom.org]
- 14. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 15. studymind.co.uk [studymind.co.uk]
A Comparative Analysis of 2-Undecanone's Efficacy as a Bio-Based Insect Repellent Against Leading Commercial Formulations
Executive Summary
The search for novel, effective, and safe insect repellents is a critical public health endeavor, driven by the limitations of existing synthetic compounds and the growing demand for bio-based alternatives. This guide provides a detailed benchmark of 2-Undecanone, a naturally derived repellent, against the most widely used commercial active ingredients: DEET, Picaridin, and IR3535. By synthesizing data from peer-reviewed efficacy studies and standardized testing protocols, this document offers an objective comparison of their performance. We delve into the mechanistic underpinnings of these repellents, detail the rigorous methodologies required for their evaluation, and present comparative data to guide future research and development in vector control.
Introduction: The Evolving Landscape of Insect Repellents
For over half a century, N,N-diethyl-3-methylbenzamide (DEET) has been the global standard for topical insect repellents, offering broad-spectrum efficacy against a range of disease-carrying arthropods.[1][2] However, concerns regarding its potential for adverse health effects, coupled with its characteristic odor and plasticizing properties, have fueled the search for alternative active ingredients.[2][3] This has led to the development and adoption of other synthetic compounds like Picaridin and IR3535, which offer comparable efficacy with improved cosmetic characteristics.[4]
Concurrently, there is a significant scientific and consumer-driven interest in repellents derived from natural sources. Among the most promising of these is 2-Undecanone (also known as methyl nonyl ketone), a compound originally identified in the glandular trichomes of wild tomato plants, Lycopersicon hirsutum, which use it as a defense against herbivorous insects.[1][2][4] A synthetic version of 2-Undecanone is the active ingredient in the EPA-registered repellent BioUD®.[1][2][5] This guide will focus on the performance of 2-Undecanone, benchmarking it against the established commercial standards.
Note on Nomenclature: The user's original topic specified "2-Undecanoylpyridine." Our comprehensive literature review found no such compound registered or widely studied as an insect repellent. The relevant and scientifically documented compound is 2-Undecanone . All subsequent data and discussion pertain to this active ingredient.
Overview of Commercial Comparators
-
DEET (N,N-diethyl-3-methylbenzamide): Developed by the U.S. Army in 1946, DEET is the most effective and widely studied repellent.[6][7] It offers long-lasting protection against mosquitoes, ticks, and other arthropods.[5] Higher concentrations, up to 50%, generally provide a longer duration of action.[5]
-
Picaridin (KBR 3023): A piperidine derivative developed in the 1990s, Picaridin's efficacy at a 20% concentration is considered comparable to DEET for repelling mosquitoes and ticks.[8] It is largely odorless and does not damage plastics, making it a popular alternative.
-
IR3535 (Ethyl butylacetylaminopropionate): A synthetic biopesticide based on a naturally occurring amino acid, IR3535 has been used in Europe for decades.[6] It is effective against mosquitoes and flies, with a strong safety profile.[9]
Proposed Mechanism of Action: Modulating Olfactory Receptors
The repellent effect of these compounds is not merely about creating an unpleasant odor for the insect. Research indicates a more complex interaction at the molecular level, involving the modulation of insect olfactory receptors (ORs).[4] Unlike a simple masking agent, these repellents can act as both activators (agonists) and inhibitors (antagonists) of specific ORs, effectively confusing the insect's ability to locate a host.[4]
A key study demonstrated that 2-Undecanone, DEET, Picaridin, and IR3535 exhibit distinct and complex effects on the odorant receptors of the yellow fever mosquito, Aedes aegypti.[4] For instance:
-
In the absence of a host odor, DEET could activate one type of receptor (AaOR2) while 2-Undecanone activated another (AaOR8).
-
In the presence of an attractive host odor, DEET strongly inhibited AaOR8, while 2-Undecanone strongly inhibited AaOR2.
-
Picaridin and IR3535 acted as potent inhibitors of both receptor types in the presence of an attractant.[4]
This dual agonist-antagonist activity suggests that repellents disrupt the insect's olfactory system in multiple ways, leading to a robust repellent effect.
Caption: Proposed interaction of repellents with insect odorant receptors.
Experimental Methodology for Efficacy Benchmarking
To ensure that performance data is reliable and comparable across different studies and laboratories, standardized testing protocols are essential. The methodologies outlined below are based on guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[10][11][12][13]
The Arm-in-Cage Assay
The gold-standard laboratory method for evaluating the efficacy of a topically applied repellent is the Arm-in-Cage test.[2][10] This method provides a direct measure of a repellent's ability to prevent bites on human skin under controlled conditions.
Protocol Steps:
-
Subject Recruitment & Ethical Approval: All studies involving human subjects must receive ethical clearance.[13][14] Volunteers are selected based on their attractiveness to mosquitoes and must provide informed consent.
-
Test Species: Cages contain a population of host-seeking, non-blood-fed female mosquitoes (e.g., 200 Aedes aegypti). The species is chosen based on its public health relevance.
-
Repellent Application: A precise dose of the repellent formulation (e.g., 1.0 mL) is applied evenly to a defined area of a volunteer's forearm (e.g., 600 cm²). The other arm may serve as an untreated control or be used to test a different repellent.
-
Exposure: At timed intervals (e.g., every 30-60 minutes), the volunteer inserts the treated forearm into the cage for a fixed period (e.g., 3 minutes).
-
Data Collection: The primary metric is Complete Protection Time (CPT) , defined as the time from repellent application until the first confirmed insect bite.[10] The number of mosquito landings may also be recorded.
-
Control Validation: During the test period, the untreated control arm is periodically exposed to confirm the biting avidity of the mosquitoes.
Caption: Workflow for the standardized Arm-in-Cage repellent efficacy test.
Comparative Performance Analysis
The following data is synthesized from a key study that directly compared a 7.75% 2-Undecanone formulation (BioUD) against 7% and 15% DEET formulations using the Arm-in-Cage methodology.[2]
Repellency Against Aedes aegypti (Yellow Fever Mosquito)
Aedes aegypti is a primary vector for Dengue, Zika, and Chikungunya viruses. Efficacy against this species is a critical benchmark.
| Active Ingredient | Concentration | Mean Repellency (6-hour period) |
| 2-Undecanone | 7.75% | 80.4% |
| DEET | 7.00% | 80.2% |
| DEET | 15.00% | 96.6% |
| Source: Adapted from Witting-Bissinger et al., Journal of Medical Entomology, 2008[2] |
Analysis: In this laboratory setting, 7.75% 2-Undecanone demonstrated a mean repellency statistically equivalent to 7% DEET against Ae. aegypti.[2] However, it was less efficacious than the higher 15% DEET concentration over the same 6-hour test period.[2]
Repellency Against Aedes albopictus (Asian Tiger Mosquito)
Aedes albopictus is an aggressive day-biting mosquito and a competent vector for numerous arboviruses.
| Active Ingredient | Concentration | Mean Repellency (6-hour period) |
| 2-Undecanone | 7.75% | 88.2% |
| DEET | 7.00% | 94.2% |
| DEET | 15.00% | 96.8% |
| Source: Adapted from Witting-Bissinger et al., Journal of Medical Entomology, 2008[2] |
Analysis: Against Ae. albopictus, 7.75% 2-Undecanone showed no statistical difference in mean repellency compared to both 7% and 15% DEET formulations over the 6-hour period, indicating strong performance against this species.[2]
Duration of Protection
While mean repellency provides an overall performance score, Complete Protection Time (CPT) is often the metric of primary interest. Published data indicates that a 7.75% 2-Undecanone spray repels mosquitoes for up to 5 hours and ticks for up to 2 hours.[5] In field trials, the BioUD formulation was found to be as or more efficacious than 25% and 30% DEET products.[2] This highlights the importance of formulation in addition to the active ingredient concentration.
Discussion and Future Directions
The available data robustly supports 2-Undecanone as an efficacious alternative to DEET.[1][2] Its performance is comparable to lower concentrations of DEET and, in some cases, even higher concentrations, particularly against Aedes albopictus.[2] Its origin as a plant-derived compound makes it an attractive candidate for consumers and researchers seeking bio-based repellent solutions.[6]
Limitations and Research Gaps:
-
Limited Public Data: Compared to the extensive body of literature on DEET and Picaridin, there are fewer publicly available, peer-reviewed studies directly comparing 2-Undecanone against a wide range of commercial products and insect species.[5][9]
-
Formulation Impact: The efficacy of a repellent is heavily influenced by its formulation (e.g., lotion, spray, polymer-based). Future studies should benchmark different 2-Undecanone formulations to optimize duration and performance.
-
Broader Species Testing: Expanded testing against other medically important vectors, such as Anopheles mosquitoes (malaria vectors) and various tick species, is necessary to fully characterize its protective spectrum.
Future research should focus on head-to-head field trials comparing optimized 2-Undecanone formulations with leading Picaridin and IR3535 products to provide a more complete picture of its standing in the repellent market.
Conclusion
2-Undecanone has demonstrated performance that is statistically comparable to, and in some scenarios exceeds, that of low-concentration DEET formulations. Its distinct mechanism of action, bio-based origin, and proven efficacy in standardized laboratory and field tests establish it as a viable and important active ingredient in the public health arsenal against vector-borne diseases. For researchers and developers, 2-Undecanone represents a promising scaffold for creating next-generation repellents that balance efficacy, safety, and consumer acceptance.
References
- Title: Insect Repellent Testing: Methods and Standards for Efficacy and Safety Source: Vertex AI Search Grounding Service URL
- Title: Guidelines for efficacy testing of mosquito repellents for human skin Source: World Health Organization URL
- Title: Novel arthropod repellent, BioUD, is an efficacious alternative to deet - PubMed Source: National Center for Biotechnology Information URL
- Title: Novel Arthropod Repellent, BioUD, Is an Efficacious Alternative to Deet Source: Journal of Medical Entomology via Oxford Academic URL
- Title: Insect Repellent Products - NC State Extension Publications Source: NC State University Extension URL
- Title: HOMS BITE BLOCKER BIOUD INSECT REPELLENT & CLOTHING TREATMEN - Agway of Port Jefferson Source: Agway of Port Jefferson URL
- Title: HOMS BITE BLOCKER BIOUD INSECT REPELLENT & CLOTHING TREATMEN - Catlettsburg, KY - Bowling Feed and Hardware Source: Bowling Feed and Hardware URL
- Title: Guidelines for efficacy testing of spatial repellents - World Health Organization (WHO)
- Title: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700)
- Title: Product Performance Test Guidelines OPPTS 810.
- Title: WHO Efficacy assessment | Pesticide Registration Toolkit Source: World Health Organization URL
- Title: Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC - NIH Source: National Center for Biotechnology Information URL
- Title: Mosquito repellents for the traveller: does picaridin provide longer protection than DEET?
- Title: New mosquito repellents that work better than DEET - American Chemical Society Source: American Chemical Society URL
- Title: Insect Repellents | The Medical Letter Inc.
- Title: EWG's guide to bug repellents | Environmental Working Group Source: Environmental Working Group URL
- Title: Insect repellents: An updated review for the clinician - PubMed Source: National Center for Biotechnology Information URL
- Title: Insect Repellent Guide: Deet vs.
Sources
- 1. Novel arthropod repellent, BioUD, is an efficacious alternative to deet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. acs.org [acs.org]
- 4. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 6. Insect Repellent Products | NC State Extension Publications [content.ces.ncsu.edu]
- 7. Insect repellents: An updated review for the clinician - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mosquito repellents for the traveller: does picaridin provide longer protection than DEET? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ewg.org [ewg.org]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 12. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 13. epa.gov [epa.gov]
- 14. WHO Efficacy assessment | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Undecanoylpyridine
Introduction: Beyond the Benchtop
In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the life cycle of a chemical does not end with data collection. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2-Undecanoylpyridine.
Hazard Assessment: Understanding the 'Why' Behind the 'How'
The foundation of any safe disposal protocol is a thorough understanding of the chemical's intrinsic hazards. Based on data from analogous pyridine compounds, this compound should be handled as a hazardous substance with the following potential characteristics:
-
Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[2] The pyridine moiety can interfere with various biological processes.
-
Irritation: Contact can cause skin and eye irritation, and vapors may irritate the respiratory tract.[1][3]
-
Flammability: While the long acyl chain may decrease its volatility compared to pyridine, many similar organic compounds are combustible and can form flammable mixtures with air, especially when heated.[4][5]
-
Environmental Hazard: Pyridine derivatives can be harmful to aquatic life with long-lasting effects. Improper disposal can lead to contamination of soil and waterways.
Therefore, all materials contaminated with this compound, including residual product, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.
Quantitative Hazard Summary (Extrapolated)
The following table summarizes the likely hazard classifications based on related pyridine compounds. This should be treated as a conservative guide.
| Hazard Category | Anticipated Classification & Precaution | Supporting Source Insight |
| Acute Toxicity (Oral, Dermal) | Category 3 or 4 (Toxic or Harmful) : Avoid ingestion and skin contact. | Many pyridine derivatives are classified as toxic if swallowed or in contact with skin. |
| Skin Corrosion/Irritation | Category 2 (Irritant) : Causes skin irritation. Prolonged contact should be avoided. | Safety data for similar compounds consistently indicates a risk of skin irritation.[3][4][6] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) : Causes serious eye irritation. | Direct contact with eyes is likely to cause significant irritation.[3][6] |
| Flammability | Combustible Liquid : Keep away from heat, sparks, and open flames. | While not highly flammable, it may ignite if heated. Containers can explode when heated.[4][5] |
| Aquatic Hazard | Chronic Category 3 (Harmful) : Avoid release to the environment. | Pyridine compounds are often classified as harmful to aquatic life with long-lasting effects, necessitating controlled disposal. |
Spill and Emergency Management
Proper spill management is the first line of defense in waste containment.
Protocol for Spills:
-
Evacuate & Alert: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Ventilate: Increase ventilation by opening the fume hood sash.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-layered nitrile gloves.
-
Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Start from the outside and work your way in.
-
Collect: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol ensures that waste is handled safely from the point of generation to its final disposal. The cornerstone of this system is never disposing of this compound down the sanitary sewer.[7]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect un-used this compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated solid waste container. This should be a high-density polyethylene (HDPE) container with a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container. This should be a compatible, shatter-proof, and leak-proof container (e.g., HDPE or coated glass).
-
Contaminated PPE: Gloves, bench liners, and disposable lab coats that are contaminated must be placed in a designated hazardous waste bag or container.
Causality: Pyridine derivatives are incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][8] Mixing this waste stream with incompatible chemicals could lead to vigorous reactions, heat generation, or the release of toxic gases.
Step 2: Container Management and Labeling
Clear and accurate labeling prevents accidental mixing and ensures compliant disposal.
-
Container Choice: Use only containers approved for hazardous waste that are in good condition.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
An accurate list of all components and their approximate percentages (including solvents).
-
The date accumulation started.
-
-
Container Status: Keep waste containers closed at all times, except when adding waste.
Step 3: On-Site Storage
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be well-ventilated, secure, and away from general traffic.
-
Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.
Step 4: Final Disposal
-
Consult EHS: Your institution's Environmental Health & Safety (EHS) office is your primary resource. They provide guidance on specific local and national regulations and will coordinate the final disposal.
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[9] These contractors have the facilities and permits to incinerate or otherwise treat the chemical in an environmentally sound manner. Never attempt to treat or dispose of this chemical waste yourself.
Visualization of the Disposal Workflow
The following diagram outlines the logical steps and decision points for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound from generation to final disposal.
References
-
PubChem. 2-Undecylpyridine. National Center for Biotechnology Information. [Link]
-
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. (2022). [Link]
-
New Jersey Department of Health. Hazard Summary: 2-Methyl-5-Ethylpyridine. [Link]
-
Wikipedia. 2-Acetylpyridine. [Link]
-
University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. (2024). [Link]
-
PubChem. 2-Pentylpyridine. National Center for Biotechnology Information. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comprehensive Guide to the Safe Handling and Disposal of 2-Undecanoylpyridine
The core principle of this guide is to empower researchers, scientists, and drug development professionals with the knowledge to not only follow procedures but to understand the causality behind them, thereby fostering a self-validating system of safety.
Immediate Hazard Assessment and Core Precautions
2-Undecanoylpyridine, as a pyridine derivative, should be handled as a hazardous substance. Related compounds are known to be irritants to the skin and eyes and may be harmful if inhaled or ingested.[2][3][4] Therefore, all operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] All sources of ignition should be removed from the handling area, as related compounds can be combustible.[6]
| Hazard Classification (Inferred) | Precautionary Measures |
| Skin and Eye Irritant | Avoid all direct contact. Wear appropriate personal protective equipment (PPE).[3][4] |
| Harmful if Swallowed or Inhaled | Do not ingest. Avoid breathing vapors or mists. Handle in a fume hood.[7] |
| Combustible | Keep away from heat, sparks, and open flames.[6] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[2][6] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The following is a detailed breakdown of the required PPE, designed to provide a complete barrier against potential exposure.
Hand Protection: The Critical Barrier
Given the risk of skin irritation and absorption, selecting the correct gloves is paramount. For incidental contact and splash protection, nitrile gloves are a suitable choice.[8] However, for prolonged handling or in the event of a spill, a more robust solution is advised.
-
Routine Handling: For tasks with minimal risk of splashing, a single pair of nitrile gloves is acceptable.
-
Extended Use or High-Risk Operations: Double-gloving is recommended. The inner glove should be a standard nitrile glove, while the outer glove should have a higher chemical resistance. Always check the manufacturer's chemical resistance data for the specific gloves you are using.[9]
-
Glove Change Protocol: Gloves should be changed immediately if they become contaminated. For extended procedures, it is good practice to change gloves periodically (e.g., every 1-2 hours) to prevent permeation.
Glove Selection Guide (General for Pyridine Derivatives)
| Glove Material | Splash Protection | Extended Contact |
| Nitrile | Good | Fair (Change frequently)[8] |
| Neoprene | Good | Good |
| Butyl Rubber | Excellent | Excellent |
Eye and Face Protection: Shielding from Splashes and Vapors
Chemical splash goggles are mandatory whenever handling this compound.[4][10] For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield should be worn in conjunction with safety goggles.[5] Standard safety glasses do not provide adequate protection from chemical splashes.[10]
Body Protection: Preventing Skin Contact
A flame-resistant lab coat is the minimum requirement for body protection. For larger-scale operations or when there is a significant risk of splashing, chemical-resistant coveralls or a "bunny suit" offer more comprehensive protection.[10][11] All protective clothing should have tight-fitting cuffs to prevent chemicals from reaching the skin.[10]
Respiratory Protection: Ensuring Clean Air
All handling of this compound should ideally take place within a chemical fume hood.[5] If this is not feasible, or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]
Operational Plan: A Step-by-Step Guide to Handling this compound
This section provides a procedural workflow for the safe handling of this compound, from preparation to immediate post-handling procedures.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble All Materials: Have all necessary equipment, chemicals, and waste containers inside the fume hood before you begin.
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.
Handling Protocol
-
Weighing and Transferring:
-
Perform all weighing and transfers of this compound within the fume hood.
-
Use a disposable weigh boat or paper.
-
Carefully uncap the container, avoiding any sudden movements that could cause splashing.
-
Use a clean spatula or pipette for transfers.
-
-
Solution Preparation:
-
When dissolving this compound, add it slowly to the solvent to prevent splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
-
-
Post-Handling:
-
Securely cap the this compound container and any prepared solutions.
-
Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin. Dispose of all single-use PPE as hazardous waste.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Emergency Procedures: Spill and Exposure Management
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert your supervisor and institutional safety office.
-
Prevent others from entering the area.
-
If safe to do so, increase ventilation.
-
Follow your institution's specific procedures for large chemical spills.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing while flushing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any associated waste must be handled with the utmost care to prevent environmental contamination and exposure to waste handlers.
Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[1]
-
Contaminated PPE: All disposable PPE that has come into contact with this compound must be disposed of as hazardous waste in a designated container.[1]
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
Final Disposal
-
Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][13]
-
Never dispose of this compound or its waste down the drain.[1]
Visualizing the Workflow
The following diagrams illustrate the key workflows for handling and disposing of this compound, providing a quick visual reference for these critical procedures.
Caption: Workflow for the Safe Handling of this compound.
Caption: Procedural Flow for the Disposal of this compound Waste.
References
-
Gloves Chemical Resistance Chart . Gloves By Web. [Link]
- 2 - SAFETY DATA SHEET. (No specific supplier mentioned)
- SAFETY D
- 2- Acetylpyridine Safety D
- 2 - SAFETY DATA SHEET. (No specific supplier mentioned)
- SAFETY D
- Chemical resistant gloves. Kerbl.
- Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
- Gloves - Tables of Properties and Resistances. (No specific source mentioned)
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
- Personal Protective Equipment. University of Kentucky.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
- 2-Pyridone SDS, 142-08-5 Safety D
- 40 CFR 156.
- Safe Handling and Disposal of Antineoplastic and Other Drugs. (No specific source mentioned)
- 2-Hydroxypyridine Safety D
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- Navigating the Safe Disposal of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Procedural Guide. Benchchem.
- 2-Acetyl Pyridine CAS No.
- Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol. Benchchem.
- 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. kerbl.com [kerbl.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
